A 23887
説明
Structure
3D Structure
特性
CAS番号 |
61955-05-3 |
|---|---|
分子式 |
C22H24ClN |
分子量 |
337.9 g/mol |
IUPAC名 |
5'-chloro-N,N-dimethylspiro[cyclohex-2-ene-4,2'-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaene]-1-amine |
InChI |
InChI=1S/C22H24ClN/c1-24(2)19-11-13-22(14-12-19)20-6-4-3-5-16(20)7-8-17-9-10-18(23)15-21(17)22/h3-6,9-11,13,15,19H,7-8,12,14H2,1-2H3 |
InChIキー |
QPNVVIACYJVUOX-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1CCC2(C=C1)C3=CC=CC=C3CCC4=C2C=C(C=C4)Cl |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
3-chloro-10,11-dihydro-N,N-dimethylspiro-(5H-dibenzo(a,d)cycloheptene-5,1'-cyclohex-2'-ene)4'-amine 1 A 23887 A-23887 A23887 |
製品の起源 |
United States |
Foundational & Exploratory
PHA-793887: A Pan-CDK Inhibitor with Preclinical Efficacy
An In-Depth Technical Guide on the Mechanism of Action
PHA-793887 is a potent, ATP-competitive, small molecule inhibitor of multiple cyclin-dependent kinases (CDKs), key regulators of the cell cycle.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of PHA-793887, detailing its molecular targets, cellular effects, and preclinical anti-tumor activity. The information is intended for researchers, scientists, and drug development professionals engaged in oncology and cell cycle research.
Core Mechanism: Inhibition of Cyclin-Dependent Kinases
PHA-793887 exerts its primary pharmacological effect by inhibiting the kinase activity of several members of the CDK family. By competing with ATP for the kinase binding site, it prevents the phosphorylation of key substrates required for cell cycle progression.[1] Its activity profile demonstrates a "pan-CDK" inhibitory nature, with potent activity against multiple CDKs involved in different phases of the cell cycle.
Kinase Inhibition Profile
The inhibitory activity of PHA-793887 has been quantified against a panel of purified kinases. The compound shows high potency against CDK2, CDK5, and CDK7, with IC50 values in the low nanomolar range. Its activity against CDK1, CDK4, and CDK9 is also significant, albeit at slightly higher concentrations. Notably, PHA-793887 also demonstrates inhibitory activity against Glycogen Synthase Kinase 3β (GSK3β).
| Target Kinase | IC50 (nM) |
| CDK2/cyclin A | 8[3] |
| CDK2/cyclin E | 8[3] |
| CDK5/p25 | 5[3][4] |
| CDK7/cyclin H | 10[3][4] |
| CDK1/cyclin B | 60[1][3][4] |
| CDK4/cyclin D1 | 62[1][3][4] |
| CDK9/cyclin T1 | 138[1][3][4] |
| GSK3β | 79[1][3][4] |
Cellular Mechanism of Action
The inhibition of multiple CDKs by PHA-793887 translates into distinct cellular phenotypes, primarily characterized by cell cycle arrest and the induction of apoptosis.
Cell Cycle Arrest
By targeting CDKs that govern critical cell cycle checkpoints, PHA-793887 effectively halts cell proliferation. At lower concentrations (0.2-1 µM), the compound induces a decrease in the S phase and an accumulation of cells in the G1 and G2/M phases of the cell cycle in various cancer cell lines.[4] This arrest is a direct consequence of the inhibition of CDK-mediated phosphorylation of key cell cycle proteins.
Inhibition of Rb and Nucleophosmin Phosphorylation
A key substrate of CDK2 and CDK4 is the Retinoblastoma protein (Rb). Phosphorylation of Rb is a critical step for the G1/S transition. PHA-793887 has been shown to inhibit the phosphorylation of Rb in a dose-dependent manner.[1] For instance, in the A2780 ovarian cancer cell line, partial inhibition of Rb phosphorylation is observed at 1 µM, with almost complete inhibition at 3 µM.[1] Similarly, the phosphorylation of Nucleophosmin (NPM), a CDK2 substrate, is also inhibited.[1]
Modulation of Cell Cycle Regulatory Proteins
Treatment with PHA-793887 also leads to the modulation of other cell cycle regulatory proteins. Studies have shown that it can alter the expression of Cyclin E and cdc6, further contributing to the disruption of cell cycle progression.[5]
Induction of Apoptosis
At higher concentrations (e.g., 5 µM), PHA-793887 transitions from a cytostatic to a cytotoxic agent by inducing apoptosis, or programmed cell death.[4][5] This pro-apoptotic effect is a crucial component of its anti-tumor activity.
Preclinical Antitumor Activity
PHA-793887 has demonstrated significant cytotoxic and anti-proliferative activity across a broad range of human cancer cell lines in vitro and has shown therapeutic efficacy in in vivo xenograft models.
In Vitro Cytotoxicity
The compound is cytotoxic to a variety of leukemic cell lines, with IC50 values ranging from 0.3 to 7 µM.[4][5] In colony formation assays, which measure the long-term proliferative capacity of cells, PHA-793887 exhibited even higher potency, with a mean IC50 of less than 0.1 µM against leukemia cell lines.[4][5] Importantly, at these effective doses, the drug was not cytotoxic to normal, unstimulated peripheral blood mononuclear cells or CD34+ hematopoietic stem cells.[4][5]
| Cell Line Type | IC50 Range (µM) |
| Leukemic Cell Lines (Cytotoxicity) | 0.3 - 7[4][5] |
| Leukemic Cell Lines (Colony Assay) | < 0.1[4][5] |
| A2780 (Ovarian) | 0.088[3] |
| HCT-116 (Colon) | 0.163[3] |
| BX-PC3 (Pancreatic) | 3.444[3] |
In Vivo Efficacy
In vivo studies using xenograft models of human cancers have confirmed the anti-tumor potential of PHA-793887. In models of human ovarian (A2780), colon (HCT-116), and pancreatic (BX-PC3) carcinomas, administration of PHA-793887 at doses of 10-30 mg/kg resulted in significant tumor growth inhibition.[4] Furthermore, in leukemia xenograft models (HL60 and K562), a 20 mg/kg dose of PHA-793887 effectively reduced tumor growth and increased survival.[3][4] The compound also showed strong therapeutic activity in a disseminated model derived from a relapsed Philadelphia-positive acute lymphoid leukemia patient, even when treatment was initiated after a high disease burden had been established.[5]
Experimental Protocols
The characterization of PHA-793887's mechanism of action has relied on a variety of standard and specialized experimental techniques.
Kinase Assays
The biochemical activity of PHA-793887 against specific kinases was determined using in vitro kinase assays. A general protocol involves:
-
Incubation: The compound at various concentrations (e.g., 1.5 nM–10 μM) is incubated with a specific kinase (0.7−100 nM) and a suitable substrate in a kinase buffer.[4]
-
Reaction Initiation: The reaction is initiated by the addition of an ATP/33P-γ-ATP mixture.[4]
-
Incubation Period: The reaction mixture is incubated for 30-90 minutes at room temperature.[4]
-
Reaction Termination and Separation: The reaction is stopped, and the phosphorylated substrate is separated from unincorporated radioactive ATP using methods such as SPA beads, Dowex resin, or phosphocellulose filters.[4]
-
Quantification: The amount of phosphorylated product is quantified to determine the inhibitory activity of the compound.
Cell-Based Assays
The effects of PHA-793887 on cancer cells were evaluated using a variety of cell-based assays:
-
Cytotoxicity Assays: To determine the IC50 values for cell viability, cancer cell lines were treated with increasing concentrations of PHA-793887, and cell viability was measured using standard methods like MTT or CellTiter-Glo assays.
-
Colony Formation Assays: To assess the long-term impact on cell proliferation, cells were seeded at low density and treated with the compound. After a period of incubation to allow for colony growth, the colonies were stained and counted.
-
Cell Cycle Analysis: Cells treated with PHA-793887 were fixed, stained with a DNA-intercalating dye (e.g., propidium (B1200493) iodide), and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle.
-
Western Blotting: To investigate the effect on protein expression and phosphorylation, whole-cell lysates from treated and untreated cells were separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for proteins of interest, such as Rb, phospho-Rb, NPM, Cyclin E, and cdc6.[5]
Clinical Development and Future Directions
PHA-793887 entered Phase I clinical trials for the treatment of solid tumors.[4][6] However, the clinical development was halted due to severe, dose-related hepatic toxicity that was not predicted by preclinical models.[2][6][7] Despite its discontinuation, the extensive preclinical characterization of PHA-793887 provides valuable insights into the therapeutic potential and challenges associated with pan-CDK inhibitors. The data generated from studies on PHA-793887 continue to inform the development of next-generation CDK inhibitors with improved selectivity and safety profiles.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Therapeutic efficacy of the pan-cdk inhibitor PHA-793887 in vitro and in vivo in engraftment and high-burden leukemia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. A first in man, phase I dose-escalation study of PHA-793887, an inhibitor of multiple cyclin-dependent kinases (CDK2, 1 and 4) reveals unexpected hepatotoxicity in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
PHA-793887: A Technical Guide for Researchers
An In-depth Analysis of a Potent Cyclin-Dependent Kinase Inhibitor
PHA-793887 is a potent, ATP-competitive, small molecule inhibitor of multiple cyclin-dependent kinases (CDKs), a family of protein kinases crucial for cell cycle regulation. Its ability to target several members of the CDK family has positioned it as a subject of interest in oncology research for its potential anti-proliferative effects. This technical guide provides a comprehensive overview of PHA-793887, including its mechanism of action, key experimental data, and detailed protocols for its characterization.
Core Mechanism of Action
PHA-793887 exerts its biological effects by binding to the ATP-binding pocket of CDKs, preventing the phosphorylation of their substrates. This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest and, in many cancer cell lines, apoptosis. The primary targets of PHA-793887 are CDK2, CDK5, and CDK7, with high potency in the low nanomolar range. It also demonstrates activity against CDK1, CDK4, and CDK9 at slightly higher concentrations.[1][2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for PHA-793887.
Table 1: In Vitro Kinase Inhibitory Activity of PHA-793887 [1][4]
| Target Kinase | IC₅₀ (nM) |
| CDK2/cyclin A | 8 |
| CDK2/cyclin E | 8 |
| CDK5/p25 | 5 |
| CDK7/cyclin H | 10 |
| CDK1/cyclin B | 60 |
| CDK4/cyclin D1 | 62 |
| CDK9/cyclin T1 | 138 |
| Glycogen Synthase Kinase 3β (GSK3β) | 79 |
Table 2: In Vitro Cytotoxicity of PHA-793887 in Human Cancer Cell Lines [4][5][6]
| Cell Line | Cancer Type | IC₅₀ (µM) |
| A2780 | Ovarian | 0.088 |
| HCT-116 | Colon | 0.163 |
| COLO-205 | Colon | Not specified |
| C-433 | Not specified | Not specified |
| DU-145 | Prostate | Not specified |
| A375 | Melanoma | Not specified |
| PC3 | Prostate | Not specified |
| MCF-7 | Breast | Not specified |
| BX-PC3 | Pancreatic | 3.4 |
| K562 | Leukemia | 0.3 - 7 |
| KU812 | Leukemia | 0.3 - 7 |
| KCL22 | Leukemia | 0.3 - 7 |
| TOM1 | Leukemia | 0.3 - 7 |
Table 3: In Vivo Efficacy of PHA-793887 in Xenograft Models [1][4]
| Xenograft Model | Cancer Type | Dose (mg/kg) | Administration Route | Antitumor Effect |
| A2780 | Ovarian | 10, 20, 30 | Intravenous (daily) | Good efficacy |
| HCT-116 | Colon | 10, 20, 30 | Intravenous (daily) | Good efficacy |
| BX-PC3 | Pancreatic | 10, 20, 30 | Intravenous (daily) | Good efficacy |
| K562 | Leukemia | 20 | Not specified | Effective |
| HL60 | Leukemia | 20 | Not specified | Effective |
| ALL-2 (disseminated) | Leukemia | 20 | Not specified | Effective |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of PHA-793887 and the workflows for key experimental procedures.
Mechanism of Action of PHA-793887.
Experimental Workflow: In Vitro Kinase Assay.
Experimental Workflow: Cell Viability Assay.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the primary literature for PHA-793887.
In Vitro Kinase Assays[4]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of PHA-793887 against a panel of cyclin-dependent kinases.
Materials:
-
Recombinant human CDK/cyclin complexes (e.g., CDK1/cyclin B, CDK2/cyclin A, CDK2/cyclin E, CDK4/cyclin D1, CDK5/p25, CDK7/cyclin H, CDK9/cyclin T1)
-
Specific peptide or protein substrates for each kinase (e.g., Histone H1 for CDK1/cyclin B)
-
PHA-793887 stock solution (in DMSO) and serial dilutions
-
Kinase buffer (composition not specified in the provided search results, but a typical buffer would be 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT)
-
ATP solution
-
³³P-γ-ATP
-
96-well U-bottom plates
-
EDTA solution (to stop the reaction)
-
Method for separation of phosphorylated substrate (choose one):
-
Streptavidin-coated Scintillation Proximity Assay (SPA) beads (for biotinylated substrates)
-
Dowex resin
-
Multiscreen phosphocellulose filters
-
-
Scintillation counter (e.g., TopCount)
-
Microscint 40 (for Dowex resin method)
Procedure:
-
Prepare serial dilutions of PHA-793887 in kinase buffer.
-
In a 96-well plate, add the following in a final volume of 30 µL:
-
PHA-793887 solution (from 1.5 nM to 10 µM final concentration)
-
Specific enzyme (0.7–100 nM final concentration)
-
Specific substrate
-
ATP/³³P-γ-ATP mix
-
-
Incubate the plate at room temperature for 30-90 minutes.
-
Stop the reaction. The method depends on the separation technique:
-
SPA Assay: Add 100 µL of PBS containing 32 mM EDTA, 0.1% Triton X-100, 500 µM ATP, and 1 mg of streptavidin-coated SPA beads. Incubate for 20 minutes to allow substrate capture. Transfer 100 µL to an Optiplate containing 100 µL of 5 M CsCl. Allow beads to settle for 4 hours.
-
Dowex Resin Assay: Add 150 µL of resin/formate (pH 3.0) to stop the reaction and capture unreacted ³³P-γ-ATP. After 60 minutes, transfer 50 µL of the supernatant to an Optiplate. Add 150 µL of Microscint 40.
-
Multiscreen Assay: Add 10 µL of 150 mM EDTA to stop the reaction. Transfer 100 µL to a MultiScreen plate to allow substrate binding to the phosphocellulose filter. Wash the plate three times with 100 µL of 75 mM H₃PO₄ using a filtration system. Dry the plate.
-
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the IC₅₀ values from the dose-response curves.
Cell-Based Cytotoxicity Assay[5]
Objective: To determine the cytotoxic effect of PHA-793887 on various cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A2780, HCT-116, K562)
-
Appropriate cell culture medium and supplements (e.g., RPMI-1640, 10% FBS, penicillin/streptomycin)
-
PHA-793887 stock solution (in DMSO) and serial dilutions
-
96-well plates
-
Alamar blue vital dye
-
Plate reader (fluorescence or absorbance)
Procedure:
-
Culture the selected cancer cell lines according to standard protocols.
-
Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of PHA-793887 in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of PHA-793887. Include a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add Alamar blue dye to each well according to the manufacturer's instructions.
-
Incubate for a further 2-4 hours.
-
Measure the fluorescence or absorbance using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.
Western Blotting for Phospho-Proteins[6]
Objective: To analyze the effect of PHA-793887 on the phosphorylation of CDK substrates, such as Retinoblastoma protein (pRb) and Nucleophosmin (NPM).
Materials:
-
Human cancer cell lines (e.g., MCF-7)
-
Cell culture reagents
-
PHA-793887
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against phospho-pRb, total pRb, phospho-NPM, total NPM, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells and treat them with various concentrations of PHA-793887 for a specified time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the relative phosphorylation levels.
In Vivo Xenograft Studies[4][6]
Objective: To evaluate the in vivo antitumor efficacy of PHA-793887 in mouse xenograft models.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell lines (e.g., A2780, HCT-116, K562, HL60)
-
Matrigel (for subcutaneous injections)
-
PHA-793887 formulation for intravenous or other appropriate route of administration
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Subcutaneously or intravenously inject a suspension of cancer cells into the mice.
-
Allow the tumors to establish to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer PHA-793887 or vehicle control to the mice according to the specified dose and schedule (e.g., daily intravenous injection).
-
Monitor the tumor size by caliper measurements at regular intervals.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis if required.
-
Calculate the tumor growth inhibition for the treated groups compared to the control group.
Conclusion
PHA-793887 is a well-characterized pan-CDK inhibitor with demonstrated in vitro and in vivo anti-cancer activity. This guide provides a comprehensive summary of its properties and detailed experimental protocols to aid researchers in further investigating its potential. The provided data and methodologies, derived from the primary literature, offer a solid foundation for designing and executing experiments to explore the therapeutic applications of PHA-793887 and other CDK inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. PHA-793887 | CDK inhibitor | Probechem Biochemicals [probechem.com]
- 4. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
The Discovery and Preclinical Development of PHA-793887: A Pan-CDK Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
PHA-793887 is a potent, ATP-competitive, multi-cyclin-dependent kinase (CDK) inhibitor that has demonstrated significant anti-proliferative activity in a range of preclinical cancer models. This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of PHA-793887. It includes detailed summaries of its inhibitory activity, cellular effects, and in vivo efficacy, presented in structured tables for clarity. Furthermore, this guide outlines the key experimental protocols utilized in its evaluation and visualizes the associated signaling pathways and experimental workflows using Graphviz diagrams. This document is intended to serve as a thorough resource for researchers and professionals involved in the field of oncology drug development.
Introduction
The cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a critical role in regulating the cell cycle, transcription, and other fundamental cellular processes. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. PHA-793887 emerged from a medicinal chemistry effort to optimize a series of 6-substituted pyrrolo[3,4-c]pyrazole compounds with the goal of improving their inhibitory potency against multiple CDKs, enhancing their anti-proliferative activity, and refining their physicochemical properties for intravenous administration. This endeavor led to the identification of PHA-793887 as a promising candidate for clinical development in the treatment of solid tumors.
Discovery and History
The development of PHA-793887 was the result of a targeted lead optimization program focused on the 6,6-dimethyl pyrrolo[3,4-c]pyrazole scaffold.[1] The aim was to create a potent pan-CDK inhibitor with a pharmacological and safety profile suitable for clinical evaluation. The optimization process involved systematic modifications of the core structure to enhance its binding affinity to the ATP-binding pocket of various CDKs and to improve its cellular potency and in vivo efficacy. This work culminated in the selection of PHA-793887 for further preclinical and clinical investigation. A Phase I clinical trial (NCT00996255) was initiated in late 2006 to evaluate the safety, tolerability, and pharmacokinetics of PHA-793887 in patients with advanced or metastatic solid tumors.[2]
Mechanism of Action
PHA-793887 exerts its anti-cancer effects by competitively inhibiting the ATP-binding site of several CDKs, thereby preventing the phosphorylation of their key substrates. This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest and, at higher concentrations, apoptosis.[3] The primary targets of PHA-793887 include CDK1, CDK2, CDK4, CDK5, CDK7, and CDK9.[4] By inhibiting these kinases, PHA-793887 interferes with critical cell cycle checkpoints, such as the G1/S and G2/M transitions, and also impacts transcriptional regulation through the inhibition of CDK7 and CDK9. A key downstream effect of PHA-793887 is the inhibition of Retinoblastoma (Rb) protein phosphorylation, which is a critical step for cell cycle progression.[5]
Signaling Pathway
The primary signaling pathway affected by PHA-793887 is the cell cycle regulatory pathway. By inhibiting CDK2, CDK4, and CDK6, PHA-793887 prevents the phosphorylation of the Retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and thereby inducing G1 cell cycle arrest. Inhibition of CDK1 blocks the G2/M transition.
Quantitative Data
Table 1: In Vitro Kinase Inhibitory Activity of PHA-793887
| Kinase Target | IC50 (nM) |
| CDK2/Cyclin A | 8 |
| CDK2/Cyclin E | 8 |
| CDK5/p25 | 5 |
| CDK7/Cyclin H | 10 |
| CDK1/Cyclin B | 60 |
| CDK4/Cyclin D1 | 62 |
| CDK9/Cyclin T1 | 138 |
| GSK3β | 79 |
| Data compiled from multiple sources.[3][5] |
Table 2: Anti-proliferative Activity of PHA-793887 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| A2780 | Ovarian | 88 |
| HCT-116 | Colon | 163 |
| COLO-205 | Colon | 188 |
| BX-PC3 | Pancreatic | 3,444 |
| K562 | Leukemia | 300 - 7,000 (range) |
| HL-60 | Leukemia | 300 - 7,000 (range) |
| Data compiled from multiple sources.[3][6] |
Table 3: In Vivo Efficacy of PHA-793887 in Xenograft Models
| Xenograft Model | Cancer Type | Dosing | Outcome |
| A2780 | Ovarian | 10-30 mg/kg, i.v. | Good efficacy |
| HCT-116 | Colon | 10-30 mg/kg, i.v. | Good efficacy |
| BX-PC3 | Pancreatic | 10-30 mg/kg, i.v. | Good efficacy |
| K562 | Leukemia | 20 mg/kg, i.v. | Significant tumor growth reduction |
| HL-60 | Leukemia | 20 mg/kg, i.v. | Induces tumor regression |
| Data compiled from multiple sources.[3][5] |
Experimental Protocols
CDK Kinase Assay
This protocol describes a general method for determining the in vitro inhibitory activity of PHA-793887 against various CDK complexes.
Materials:
-
Purified recombinant CDK/cyclin complexes (e.g., CDK2/Cyclin A)
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT)
-
Substrate (e.g., Histone H1 or a specific peptide substrate for the kinase)
-
ATP and [γ-³³P]ATP
-
PHA-793887 in various concentrations
-
96-well plates
-
Phosphocellulose paper or SPA beads
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of PHA-793887 in kinase buffer.
-
In a 96-well plate, add the kinase, substrate, and PHA-793887 (or vehicle control).
-
Initiate the kinase reaction by adding the ATP/[γ-³³P]ATP mix.
-
Incubate the plate at room temperature for a defined period (e.g., 30-90 minutes).[3]
-
Stop the reaction by adding a stop solution (e.g., EDTA or phosphoric acid).
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove un-incorporated [γ-³³P]ATP.
-
Measure the radioactivity on the paper using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of PHA-793887 and determine the IC50 value.
Cell Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., A2780, HCT-116)
-
Complete cell culture medium
-
PHA-793887
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of PHA-793887 for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blotting for Rb Phosphorylation
This protocol is used to detect the phosphorylation status of the Rb protein in cells treated with PHA-793887.
Materials:
-
Human cancer cell lines (e.g., A2780)
-
PHA-793887
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Rb (Ser807/811), anti-total Rb)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with PHA-793887 for the desired time.
-
Lyse the cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer.
-
Incubate the membrane with the primary antibody against phospho-Rb.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total Rb for loading control.
In Vivo Xenograft Studies
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of PHA-793887 in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell lines (e.g., A2780 for solid tumors, HL-60 for leukemia)
-
PHA-793887 formulated for intravenous injection
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Implant human cancer cells into the mice (subcutaneously for solid tumors, intravenously for leukemia models).
-
Allow the tumors to grow to a predetermined size.
-
Randomize the mice into treatment and control groups.
-
Administer PHA-793887 or vehicle control according to the specified dose and schedule.
-
Measure tumor volume and body weight regularly to assess efficacy and toxicity.
-
At the end of the study, euthanize the mice and collect tumors for further analysis if required.
Clinical Development and Future Perspectives
A "first-in-man" Phase I clinical trial was conducted to determine the dose-limiting toxicities (DLTs), maximum tolerated dose (MTD), and recommended Phase II dose of PHA-793887.[7] The study involved patients with advanced solid tumors who received PHA-793887 as a 1-hour intravenous infusion on days 1, 8, and 15 of a 4-week cycle. While disease stabilization was observed in some patients, the trial was ultimately terminated due to severe, dose-related hepatic toxicity that was not predicted by preclinical models.[7] This unexpected toxicity has precluded the further clinical development of PHA-793887.
Despite its discontinuation, the discovery and development of PHA-793887 provided valuable insights into the therapeutic potential and challenges associated with pan-CDK inhibitors. The extensive preclinical data generated for this compound continues to be a useful reference for the development of next-generation CDK inhibitors with improved selectivity and safety profiles.
Conclusion
PHA-793887 is a potent pan-CDK inhibitor that demonstrated promising anti-tumor activity in a wide range of preclinical models. Its development from a pyrrolo[3,4-c]pyrazole scaffold through a rigorous medicinal chemistry optimization process highlights a successful application of rational drug design. Although its clinical development was halted due to unforeseen hepatotoxicity, the comprehensive characterization of PHA-793887 has contributed significantly to our understanding of CDK inhibition as a therapeutic strategy in oncology. The detailed methodologies and data presented in this guide serve as a valuable resource for the ongoing research and development of novel cancer therapeutics targeting the cell cycle.
References
- 1. Optimization of 6,6-dimethyl pyrrolo[3,4-c]pyrazoles: Identification of PHA-793887, a potent CDK inhibitor suitable for intravenous dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Establishment of patient-derived tumor xenograft models of epithelial ovarian cancer for pre-clinical evaluation of novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
PHA-793887: A Technical Guide to a Multi-Cyclin-Dependent Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
PHA-793887 is a potent, ATP-competitive inhibitor of multiple cyclin-dependent kinases (CDKs), demonstrating significant activity against CDK2, CDK1, and CDK4. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical pharmacology of PHA-793887. Detailed summaries of its inhibitory activity, cellular effects, and in vivo efficacy are presented, supported by experimental methodologies. The information compiled herein serves as a valuable resource for researchers investigating cell cycle regulation and the therapeutic potential of CDK inhibitors in oncology.
Chemical Structure and Properties
PHA-793887 is a pyrrolo[3,4-c]pyrazole derivative with the systematic IUPAC name N-(6,6-dimethyl-5-(1-methylpiperidine-4-carbonyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)-3-methylbutanamide.[1]
Table 1: Chemical Identifiers and Physicochemical Properties of PHA-793887
| Property | Value | Reference |
| IUPAC Name | N-(6,6-dimethyl-5-(1-methylpiperidine-4-carbonyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)-3-methylbutanamide | [1] |
| CAS Number | 718630-59-2 (free base) | [1] |
| Molecular Formula | C₁₉H₃₁N₅O₂ | [1] |
| Molecular Weight | 361.48 g/mol | [1] |
| SMILES | CC(C)CC(=O)NC1=NNC2=C1CN(C(=O)C3CCN(C)CC3)C2(C)C | [1] |
| Appearance | White solid powder | [1] |
| Solubility | Soluble in DMSO (≥ 50 mg/mL) | |
| logP | 2.01 | |
| pKa (Strongest Acidic) | 11.15 | |
| pKa (Strongest Basic) | 8.79 |
Mechanism of Action
PHA-793887 exerts its biological effects through the potent and competitive inhibition of multiple cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression. By binding to the ATP-binding pocket of these kinases, PHA-793887 prevents the phosphorylation of their downstream substrates, leading to cell cycle arrest and induction of apoptosis.[1] Its primary targets include CDK2, CDK1, and CDK4. The inhibition of these kinases disrupts the G1/S and G2/M transitions of the cell cycle.
In Vitro Activity
Kinase Inhibitory Activity
PHA-793887 has been demonstrated to be a potent inhibitor of several CDKs. The half-maximal inhibitory concentrations (IC₅₀) against a panel of kinases are summarized below.
Table 2: Kinase Inhibitory Activity of PHA-793887
| Kinase Target | IC₅₀ (nM) | Reference |
| CDK2/Cyclin A | 8 | |
| CDK2/Cyclin E | 8 | |
| CDK5/p25 | 5 | |
| CDK7/Cyclin H | 10 | |
| CDK1/Cyclin B | 60 | [2] |
| CDK4/Cyclin D1 | 62 | [2] |
| CDK9/Cyclin T1 | 138 | [2] |
| GSK3β | 79 | [2] |
Cellular Proliferation and Cytotoxicity
PHA-793887 exhibits potent anti-proliferative activity across a range of human cancer cell lines.
Table 3: Anti-proliferative Activity of PHA-793887 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| A2780 | Ovarian | 0.088 | [2] |
| HCT-116 | Colon | 0.163 | [2] |
| COLO-205 | Colon | 0.188 | [2] |
| DU-145 | Prostate | 0.284 | |
| PC-3 | Prostate | 0.345 | |
| A375 | Melanoma | 0.396 | |
| MCF-7 | Breast | 0.433 | [2] |
| BX-PC3 | Pancreatic | 3.4 | [2] |
| K562 | Leukemia | 0.3 - 7 | [2] |
| KU812 | Leukemia | 0.3 - 7 | [2] |
| KCL22 | Leukemia | 0.3 - 7 | [2] |
| TOM1 | Leukemia | 0.3 - 7 | [2] |
In colony formation assays, PHA-793887 demonstrated high activity against leukemia cell lines with an IC₅₀ of less than 0.1 µM.[2] At concentrations between 0.2 and 1 µM, PHA-793887 induces cell-cycle arrest and inhibits the phosphorylation of retinoblastoma (Rb) protein and nucleophosmin.[2] At a higher concentration of 5 µM, it induces apoptosis.[2]
In Vivo Efficacy
Preclinical studies in mouse xenograft models have demonstrated the anti-tumor activity of PHA-793887.
Table 4: In Vivo Efficacy of PHA-793887 in Xenograft Models
| Model | Cancer Type | Dose and Schedule | Outcome | Reference |
| A2780 | Ovarian | 15-30 mg/kg, i.v. | 50-75% tumor growth inhibition | |
| HCT-116 | Colon | 15-30 mg/kg, i.v. | Tumor growth inhibition | |
| BX-PC3 | Pancreatic | 15-30 mg/kg, i.v. | Tumor growth inhibition | |
| HL60 | Leukemia | 20 mg/kg, i.v. | Tumor regression | |
| K562 | Leukemia | 20 mg/kg, i.v. | Significant reduction in tumor growth |
Pharmacokinetics
A Phase I clinical trial in patients with advanced solid tumors provided initial human pharmacokinetic data for PHA-793887 administered as a 1-hour intravenous infusion.
Table 5: Human Pharmacokinetic Parameters of PHA-793887
| Parameter | Value |
| Terminal Half-life (t₁/₂) | 6 - 13 hours |
| Volume of Distribution (Vd) | 1.9 - 2.2 L/kg |
| Plasma Clearance | 0.14 - 0.48 L/h/kg |
The data suggests that PHA-793887 has a moderate rate of elimination and distributes into tissues.
Experimental Protocols
Kinase Assays
The inhibitory activity of PHA-793887 against various CDKs is determined using a radiometric kinase assay.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human CDK/cyclin complexes are used as the enzyme source. A specific peptide or protein substrate (e.g., Histone H1 for CDK2/Cyclin A) is prepared in a kinase reaction buffer.
-
Compound Dilution: PHA-793887 is serially diluted in DMSO and then further diluted in the kinase reaction buffer to achieve the desired final concentrations.
-
Kinase Reaction: The kinase, substrate, and PHA-793887 are pre-incubated in a 96-well plate. The reaction is initiated by the addition of ATP and [γ-³³P]ATP. The reaction is allowed to proceed at room temperature for a defined period.
-
Reaction Termination and Detection: The reaction is stopped by the addition of a stop solution (e.g., EDTA). The phosphorylated substrate is then separated from the unincorporated [γ-³³P]ATP using methods such as precipitation with trichloroacetic acid followed by filtration, or binding to phosphocellulose paper.
-
Data Analysis: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter. The percentage of inhibition is calculated relative to a control reaction without the inhibitor. IC₅₀ values are determined by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.
Cell Proliferation Assay
The anti-proliferative effects of PHA-793887 on cancer cell lines are typically assessed using a sulforhodamine B (SRB) or similar colorimetric assay.
Methodology:
-
Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of PHA-793887 or vehicle control (DMSO).
-
Incubation: The plates are incubated for a specified period, typically 72 hours.
-
Cell Fixation: After incubation, the cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with SRB dye.
-
Measurement: The unbound dye is washed away, and the protein-bound dye is solubilized with a Tris-based solution. The absorbance is measured at a specific wavelength (e.g., 515 nm) using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the cell number. The percentage of cell growth inhibition is calculated for each concentration of PHA-793887 relative to the vehicle-treated control cells. The IC₅₀ value is determined from the dose-response curve.
In Vivo Xenograft Studies
The in vivo anti-tumor efficacy of PHA-793887 is evaluated in immunodeficient mice bearing human tumor xenografts.
Methodology:
-
Animal Model: Female athymic nude mice are typically used.
-
Tumor Implantation: Human cancer cells are harvested, resuspended in a suitable medium (e.g., Matrigel), and injected subcutaneously into the flank of the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The animals are then randomized into treatment and control groups with comparable mean tumor volumes.
-
Drug Administration: PHA-793887 is formulated in a suitable vehicle and administered to the treatment group, typically via intravenous injection, at a specified dose and schedule. The control group receives the vehicle alone.
-
Monitoring and Endpoints: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated using the formula: (length × width²)/2. Animal body weights and general health are also monitored. The study is terminated when tumors in the control group reach a predetermined size, or at a fixed time point.
-
Data Analysis: The anti-tumor efficacy is evaluated by comparing the mean tumor volume of the treated group to that of the control group. The percentage of tumor growth inhibition (TGI) is often calculated. Statistical analysis is performed to determine the significance of the observed differences.
Conclusion
PHA-793887 is a potent multi-CDK inhibitor with significant anti-proliferative activity in a broad range of cancer cell lines and demonstrated anti-tumor efficacy in preclinical xenograft models. Its well-characterized mechanism of action, involving the induction of cell cycle arrest and apoptosis through the inhibition of key cell cycle regulators, makes it a valuable tool for cancer research and a potential candidate for further therapeutic development. This technical guide provides a comprehensive summary of its chemical and pharmacological properties to support ongoing and future investigations into the role of CDK inhibition in cancer therapy.
References
An In-Depth Technical Guide to In Vitro Studies with PHA-793887
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the in vitro activities of PHA-793887, a potent, ATP-competitive pan-cyclin-dependent kinase (CDK) inhibitor. The information herein is collated from key preclinical studies to serve as a detailed resource for professionals in oncology research and drug development.
Core Mechanism of Action
PHA-793887 functions as a potent, ATP-competitive inhibitor of multiple cyclin-dependent kinases.[1] Its primary mechanism involves targeting the CDK/retinoblastoma (Rb) signaling pathway, a critical regulator of the cell cycle. By inhibiting CDKs, PHA-793887 prevents the phosphorylation of key substrates like the Rb protein and nucleophosmin.[1][2][3][4] This action blocks the transition from the G1 to the S phase of the cell cycle, ultimately leading to cell cycle arrest and, at higher concentrations, apoptosis.[2][3][4]
References
PHA-793887: A Technical Guide to its Applications in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PHA-793887 is a potent, ATP-competitive, small molecule inhibitor of multiple cyclin-dependent kinases (CDKs), demonstrating significant anti-proliferative and pro-apoptotic activity in various cancer models. As a pan-CDK inhibitor, it primarily targets CDK2, but also shows activity against CDK1, CDK4, CDK5, CDK7, and CDK9. Its mechanism of action centers on the disruption of cell cycle progression through the inhibition of Retinoblastoma (Rb) protein phosphorylation, a critical step in the G1/S phase transition. Preclinical studies in hematological malignancies, particularly leukemia, have shown promising results both in vitro and in vivo. However, its clinical development was halted during a Phase I trial due to dose-limiting hepatotoxicity. This guide provides an in-depth overview of PHA-793887's mechanism of action, a compilation of its in vitro and in vivo efficacy data, detailed experimental protocols for its evaluation, and a summary of its clinical development.
Mechanism of Action: Targeting the Cell Cycle Engine
PHA-793887 exerts its anti-cancer effects by inhibiting the kinase activity of multiple CDKs, which are key regulators of cell cycle progression. The primary target of PHA-793887 is CDK2.[1] By inhibiting CDK2, as well as other CDKs such as CDK1 and CDK4, PHA-793887 prevents the phosphorylation of the Retinoblastoma (Rb) tumor suppressor protein.[1] Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for the transition from the G1 to the S phase of the cell cycle. This leads to a G1 cell cycle arrest and subsequent inhibition of tumor cell proliferation.[1][2] At higher concentrations, PHA-793887 has also been shown to induce apoptosis.[1][2]
The following diagram illustrates the inhibitory effect of PHA-793887 on the CDK/Rb/E2F signaling pathway.
Caption: PHA-793887 inhibits CDK4/6, preventing Rb phosphorylation and cell cycle progression.
In Vitro and In Vivo Efficacy Data
In Vitro Kinase Inhibitory Activity
PHA-793887 has been evaluated for its inhibitory activity against a panel of cyclin-dependent kinases. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Kinase Target | IC50 (nM) |
| CDK1 | 60 |
| CDK2 | 8 |
| CDK4 | 62 |
| CDK5 | 5 |
| CDK7 | 10 |
| CDK9 | 138 |
Data sourced from MedchemExpress and Probechem Biochemicals.[1][3]
In Vitro Anti-proliferative and Cytotoxic Activity
The anti-proliferative and cytotoxic effects of PHA-793887 have been demonstrated in various cancer cell lines, with notable activity in hematological malignancies.
| Cell Line Type | Assay Type | IC50 Range (µM) |
| Leukemic Cell Lines | Cytotoxicity | 0.3 - 7 |
| Leukemic Cell Lines | Colony Formation | < 0.1 |
Data from a study on 13 leukemic cell lines.[2]
In Vivo Anti-tumor Efficacy
PHA-793887 has demonstrated significant anti-tumor activity in several xenograft models of human cancer.
| Xenograft Model | Animal Model | Dosing Regimen (i.v.) | Tumor Growth Inhibition/Regression |
| Human Ovarian A2780 | Nude Mice | Not Specified | Good efficacy observed |
| Human Colon HCT-116 | Nude Mice | Not Specified | Good efficacy observed |
| Human Pancreatic BX-PC3 | Nude Mice | Not Specified | Good efficacy observed |
| HL60 (Leukemia) | CD-1 Nude Mice | 20 mg/kg | Tumor regression |
| K562 (Leukemia) | CD-1 Nude Mice | Not Specified | Significant reduction in tumor growth |
| Primary Leukemia | Engraftment Model | 20 mg/kg | Inhibition of human primary leukemia growth |
Data sourced from MedchemExpress and a study on leukemia models.[1][2]
Experimental Protocols
In Vitro Kinase Assay
This protocol outlines a general method for determining the biochemical activity of PHA-793887 against a specific kinase.
Materials:
-
PHA-793887
-
Recombinant kinase (e.g., CDK2/cyclin E)
-
Kinase-specific substrate (e.g., Histone H1)
-
ATP, [γ-33P]ATP
-
Kinase reaction buffer
-
96-well plates
-
Scintillation counter or phosphocellulose filter apparatus
Procedure:
-
Prepare serial dilutions of PHA-793887 in DMSO, then dilute further in kinase reaction buffer.
-
In a 96-well plate, add the kinase, substrate, and PHA-793887 (or vehicle control).
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-33P]ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate multiple times with a wash buffer to remove unincorporated [γ-33P]ATP.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each PHA-793887 concentration and determine the IC50 value using a suitable software.
References
Preclinical Profile of PHA-793887: A Pan-CDK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data available for PHA-793887, a potent, ATP-competitive, multi-cyclin-dependent kinase (CDK) inhibitor. The information presented herein, including quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows, is intended to serve as a valuable resource for researchers in the field of oncology and drug development.
In Vitro Efficacy
PHA-793887 has demonstrated potent inhibitory activity against a panel of cyclin-dependent kinases and cytotoxic effects across various cancer cell lines.
Kinase Inhibitory Activity
The compound is a potent inhibitor of several CDKs, with additional activity against Glycogen Synthase Kinase 3β (GSK3β).
| Target | IC50 (nM) |
| CDK2/Cyclin A | 8 |
| CDK1/Cyclin B | 60 |
| CDK4/Cyclin D1 | 62 |
| CDK9/Cyclin T1 | 138 |
| GSK3β | 79 |
| Table 1: Kinase inhibitory activity of PHA-793887.[1] |
Cellular Activity
PHA-793887 exhibits cytotoxic and anti-proliferative activity in a range of human cancer cell lines.
| Cell Line | Cancer Type | Assay Type | IC50 (µM) |
| Various Leukemia | Leukemia | Cytotoxicity Assay | 0.3 - 7.0 |
| Leukemia | Leukemia | Colony Assay | < 0.1 |
| A2780 | Ovarian Carcinoma | Proliferation Assay | 0.088 |
| HCT-116 | Colorectal Carcinoma | Proliferation Assay | 0.163 |
| COLO-205 | Colorectal Adenocarcinoma | Proliferation Assay | 0.188 |
| C-433 | Not Specified | Proliferation Assay | Not Specified |
| DU-145 | Prostate Carcinoma | Proliferation Assay | Not Specified |
| A375 | Malignant Melanoma | Proliferation Assay | Not Specified |
| PC3 | Prostate Adenocarcinoma | Proliferation Assay | Not Specified |
| MCF-7 | Breast Adenocarcinoma | Proliferation Assay | Not Specified |
| BX-PC3 | Pancreatic Adenocarcinoma | Proliferation Assay | Not Specified |
| Table 2: In vitro cellular activity of PHA-793887.[2][3] |
In Vivo Efficacy
The anti-tumor activity of PHA-793887 has been evaluated in xenograft models.
| Animal Model | Tumor Model | Treatment Dose (mg/kg) | Route | Outcome |
| CD-1 nude mice | Not Specified | 15 | i.v. | 50% tumor growth inhibition |
| CD-1 nude mice | Not Specified | 30 | i.v. | 75% tumor growth inhibition |
| Not Specified | HL60 | 20 | i.v. | Tumor regression |
| Not Specified | K562 | Not Specified | i.v. | Significant reduction in tumor growth |
| Table 3: In vivo anti-tumor activity of PHA-793887.[1] |
Mechanism of Action
PHA-793887 functions as a pan-CDK inhibitor, primarily targeting CDK2. This inhibition leads to cell cycle arrest and, at higher concentrations, apoptosis.
Signaling Pathway
Caption: Mechanism of action of PHA-793887 as a pan-CDK inhibitor leading to cell cycle arrest.
Experimental Protocols
Detailed methodologies for the key in vitro and in vivo experiments are outlined below.
In Vitro Assays
The biochemical inhibitory activity of PHA-793887 on various kinases was determined using a radioisotope-based assay.
Caption: Workflow for the in vitro kinase inhibition assay.
Protocol:
-
Reaction Setup: In a 96-well plate, combine the specific CDK/cyclin complex, the appropriate substrate (e.g., Histone H1 for CDK2/Cyclin A), and varying concentrations of PHA-793887 in a kinase buffer.
-
Initiation: Start the reaction by adding a mixture of ATP and [γ-33P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 30 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Separation: Spot the reaction mixture onto phosphocellulose filter paper. Wash the filters extensively with phosphoric acid to remove unincorporated [γ-33P]ATP.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of PHA-793887 and determine the IC50 value by non-linear regression analysis.
The anti-proliferative effects of PHA-793887 on cancer cell lines were assessed using assays such as the Sulforhodamine B (SRB) or fluorescence-based methods.
Protocol (SRB Assay):
-
Cell Seeding: Plate cells in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of PHA-793887 and a vehicle control.
-
Incubation: Incubate the plates for 72 hours.
-
Fixation: Fix the cells with trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with SRB dye.
-
Washing: Wash away the unbound dye with acetic acid.
-
Solubilization: Solubilize the protein-bound dye with a Tris-base solution.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
The effect of PHA-793887 on cell cycle distribution was analyzed by flow cytometry.
Protocol:
-
Treatment: Treat cells with PHA-793887 at various concentrations for a specified time (e.g., 24 hours).
-
Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA intercalating dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Interpretation: Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
The induction of apoptosis by PHA-793887 was evaluated using methods such as Annexin V/Propidium Iodide staining followed by flow cytometry.
Protocol:
-
Treatment: Treat cells with PHA-793887 at various concentrations for a defined period (e.g., 48 hours).
-
Harvesting and Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Data Interpretation: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
In Vivo Xenograft Studies
The anti-tumor efficacy of PHA-793887 in vivo was assessed using human tumor xenograft models in immunocompromised mice.
Caption: General workflow for in vivo xenograft studies.
Protocol:
-
Animal Model: Utilize immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HL60 or K562) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer PHA-793887 intravenously at specified doses and schedules. The control group receives a vehicle solution.
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a specific size or at a predetermined time point.
-
Data Analysis: Compare the tumor growth in the treated groups to the control group to determine the percentage of tumor growth inhibition.
Conclusion
The preclinical data for PHA-793887 demonstrate its potential as a pan-CDK inhibitor with significant anti-proliferative and anti-tumor activity. Its mechanism of action through the inhibition of key cell cycle kinases leads to cell cycle arrest and apoptosis in cancer cells. The provided in vitro and in vivo data, along with detailed experimental protocols, offer a solid foundation for further investigation and development of this compound or similar multi-targeted CDK inhibitors.
References
Methodological & Application
Application Notes: PHA-793887 for Cell Culture
Introduction
PHA-793887 is a potent, ATP-competitive, small-molecule inhibitor of multiple cyclin-dependent kinases (CDKs).[1][2] As a pan-CDK inhibitor, it targets several key regulators of the cell cycle, making it a valuable tool for cancer research and drug development.[3][4] Its primary mechanism involves inducing cell cycle arrest and apoptosis in various cancer cell lines by blocking the phosphorylation of key cell cycle proteins.[5][6] These notes provide detailed protocols for the use of PHA-793887 in a research setting.
Mechanism of Action
PHA-793887 exerts its biological effects by inhibiting the kinase activity of several members of the CDK family. Cyclin-dependent kinases are essential for the orderly progression of the cell cycle.[7] PHA-793887 has been shown to potently inhibit CDK2, CDK5, and CDK7, with high selectivity over CDKs 1, 4, and 9.[5][8] The inhibition of CDK2 and CDK4, in particular, prevents the phosphorylation of the Retinoblastoma protein (Rb).[2] Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for the G1 to S phase transition and thereby arresting the cell cycle.[7] At lower concentrations (0.2–1 µM), PHA-793887 typically induces cell cycle arrest, while at higher doses (≥5 µM), it can trigger apoptosis.[5][6][9]
Quantitative Data
The inhibitory activity of PHA-793887 has been quantified against both isolated kinase enzymes and a variety of human cancer cell lines.
Table 1: Biochemical Inhibitory Activity of PHA-793887 against Specific Kinases
| Target Kinase | IC50 (nM) |
| CDK2 | 8 |
| CDK5 | 5 |
| CDK7 | 10 |
| CDK1 | 60 |
| CDK4 | 62 |
| GSK3β | 79 |
| CDK9 | 138 |
| Data sourced from references[1][2][5][8]. |
Table 2: Antiproliferative Activity (IC50) of PHA-793887 in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | Incubation Time (h) | IC50 (µM) |
| A2780 | Ovarian Carcinoma | Fluorescence Assay | 72 | 0.09 |
| HCT-116 | Colon Carcinoma | SRB Assay | 72 | 0.163 |
| COLO-205 | Colon Carcinoma | SRB Assay | 72 | 0.188 |
| A375 | Melanoma | SRB Assay | 72 | 0.396 |
| K562, KU812, etc. | Leukemia | Cytotoxicity Assay | Not Specified | 0.3 - 7.0 |
| Leukemia Lines | Leukemia | Colony Formation Assay | Not Specified | < 0.1 |
| Data sourced from references[1][5][6]. |
Experimental Protocols
1. Preparation of PHA-793887 Stock Solution
-
Reconstitution: PHA-793887 is typically supplied as a solid. To prepare a high-concentration stock solution, dissolve the compound in sterile, anhydrous DMSO. For example, to prepare a 10 mM stock solution from 1 mg of PHA-793887 (Molecular Weight: 361.48 g/mol ), add 276.6 µL of DMSO.
-
Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability. When stored properly, the DMSO stock solution is stable for several months.
-
Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentration using pre-warmed, sterile cell culture medium. It is critical to mix thoroughly immediately after adding the drug to the medium to ensure a homogenous solution.
2. General Protocol for Cell Culture Treatment
This protocol is a general guideline for treating adherent cells. Modifications may be necessary for suspension cells or specific experimental designs.
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein extraction or flow cytometry) at a density that will ensure they are in the exponential growth phase (typically 60-80% confluency) at the time of analysis. Allow cells to adhere and recover overnight.
-
Preparation of Drug Dilutions: Prepare a series of dilutions of PHA-793887 in fresh culture medium at 2x the final desired concentration.
-
Treatment: Carefully remove the old medium from the cell culture plates. Add an equal volume of the 2x drug-containing medium to each well to achieve the final desired concentrations. Include a vehicle control group treated with the same concentration of DMSO as the highest drug concentration group.
-
Incubation: Return the plates to a 37°C, 5% CO₂ incubator for the desired treatment period (e.g., 24, 48, or 72 hours).[5]
-
Analysis: Following incubation, proceed with the appropriate downstream analysis, such as cell viability assays, cell cycle analysis, or Western blotting.
3. Protocol for Cell Viability (IC50) Determination using SRB Assay
-
Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treatment: Treat cells with a range of PHA-793887 concentrations (e.g., 0.01 µM to 10 µM) for 72 hours.[5]
-
Fixation: After incubation, gently remove the medium. Fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Destaining: Quickly rinse the plates five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
-
Measurement: Measure the absorbance at 510 nm using a microplate reader. Calculate the IC50 value by plotting the percentage of cell viability against the log of the drug concentration.
4. Protocol for Cell Cycle Analysis by Flow Cytometry
-
Seeding and Treatment: Seed cells in 6-well plates and treat with PHA-793887 (e.g., 0.2 µM, 1 µM, 5 µM) and a vehicle control for 24-48 hours.[1][5]
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS, detach with trypsin, and combine with the supernatant containing floating cells.
-
Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with cold PBS. Resuspend the pellet and fix the cells by adding ice-cold 70% ethanol (B145695) dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the DNA content using a flow cytometer. The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Mechanism of PHA-793887 inducing G1 cell cycle arrest.
Caption: General experimental workflow for in vitro studies with PHA-793887.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. adooq.com [adooq.com]
- 4. mdpi.com [mdpi.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Therapeutic efficacy of the pan-cdk inhibitor PHA-793887 in vitro and in vivo in engraftment and high-burden leukemia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. abmole.com [abmole.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for PHA-793887 (In Vitro)
For Researchers, Scientists, and Drug Development Professionals
Introduction
PHA-793887 is a potent, ATP-competitive, and novel pan-cyclin-dependent kinase (CDK) inhibitor.[1][2] It demonstrates significant activity against multiple CDKs, playing a crucial role in the regulation of cell cycle progression and transcription.[3] These characteristics make PHA-793887 a valuable tool for in vitro cancer research and drug development, primarily through its ability to induce cell-cycle arrest and apoptosis in various tumor cell lines.[1][4] This document provides detailed application notes and protocols for the in vitro use of PHA-793887.
Mechanism of Action
PHA-793887 primarily exerts its effects by inhibiting the kinase activity of several members of the CDK family. It shows high potency against CDK2, CDK5, and CDK7.[1][5] The inhibition of these kinases disrupts the normal progression of the cell cycle, leading to cell cycle arrest, primarily at the G1/S and G2/M phases, and subsequently inducing apoptosis.[1] At the molecular level, PHA-793887 has been shown to inhibit the phosphorylation of key CDK substrates such as the Retinoblastoma protein (Rb) and nucleophosmin.[2][4]
Data Presentation
Table 1: Inhibitory Activity of PHA-793887 against Cyclin-Dependent Kinases
| Target CDK | IC50 (nM) |
| CDK2/Cyclin A | 8[1] |
| CDK2/Cyclin E | 8[1] |
| CDK5/p25 | 5[1] |
| CDK7/Cyclin H | 10[1] |
| CDK1/Cyclin B | 60[1] |
| CDK4 | 62[1][2] |
| CDK9 | 138[1][2] |
Table 2: In Vitro Anti-proliferative Activity of PHA-793887 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | Incubation Time | IC50 |
| A2780 | Ovarian | Fluorescence Assay | 72 h | 0.09 µM[1] |
| HCT-116 | Colon | SRB Assay | 72 h | 0.163 µM[1] |
| COLO-205 | Colon | SRB Assay | 72 h | 0.188 µM[1] |
| K562 | Leukemia | Cytotoxicity Assay | - | 0.3 - 7 µM[1] |
| KU812 | Leukemia | Cytotoxicity Assay | - | 0.3 - 7 µM[1] |
| KCL22 | Leukemia | Cytotoxicity Assay | - | 0.3 - 7 µM[1] |
| TOM1 | Leukemia | Cytotoxicity Assay | - | 0.3 - 7 µM[1] |
| Leukemic Cell Lines | Leukemia | Colony Assay | - | <0.1 µM[4] |
| MCF-7 | Breast | - | - | 88 nM–3.4 μM[1] |
| PC3 | Prostate | - | - | 88 nM–3.4 μM[1] |
| DU-145 | Prostate | - | - | 88 nM–3.4 μM[1] |
| A375 | Melanoma | - | - | 88 nM–3.4 μM[1] |
| BX-PC3 | Pancreatic | - | - | 88 nM–3.4 μM[1] |
Experimental Protocols
CDK Kinase Assay
This protocol is designed to determine the in vitro inhibitory activity of PHA-793887 against specific CDK enzymes.
Materials:
-
PHA-793887
-
Specific CDK enzyme (e.g., CDK2/Cyclin A)
-
Substrate (specific to the kinase)
-
ATP/³³P-γ-ATP mix
-
Kinase buffer
-
96-well U-bottom plates
-
Stopping solution (e.g., 150 mM EDTA)
-
Detection method reagents (SPA beads, Dowex resin, or Multiscreen phosphocellulose filters)
-
Scintillation counter (e.g., TopCount)
Procedure:
-
Prepare serial dilutions of PHA-793887 (e.g., 1.5 nM to 10 µM) in kinase buffer.[1]
-
In a 96-well plate, add the specific CDK enzyme (0.7–100 nM), the substrate, and the PHA-793887 dilution.[1]
-
Initiate the kinase reaction by adding the ATP/³³P-γ-ATP mix. The final reaction volume should be 30 µL.[1]
-
Incubate the plate at room temperature for 30-90 minutes.[1]
-
Stop the reaction by adding a stopping solution.
-
Quantify the phosphorylated substrate using one of the following methods:
-
Scintillation Proximity Assay (SPA): Add streptavidin-coated SPA beads to the reaction mixture. After incubation to allow substrate capture, transfer to an Optiplate containing CsCl and count using a TopCount instrument.[1]
-
Dowex Resin Assay: Add Dowex resin to capture unreacted ³³P-γ-ATP. After settling, transfer the supernatant to an Optiplate with Microscint 40 and count.[1]
-
Multiscreen Assay: Transfer the reaction to a MultiScreen plate to allow the substrate to bind to the phosphocellulose filter. Wash the plate, dry it, and count the radioactivity.[1]
-
-
Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of PHA-793887.
Cell Proliferation Assay (WST-8/CCK-8)
This protocol outlines the steps to measure the anti-proliferative effect of PHA-793887 on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A2780, HCT-116)
-
Complete cell culture medium
-
PHA-793887
-
DMSO (for stock solution)
-
96-well cell culture plates
-
WST-8/CCK-8 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[6]
-
Compound Preparation and Treatment: Prepare a stock solution of PHA-793887 in DMSO.[1] Perform serial dilutions in the complete culture medium to achieve the desired final concentrations.[6]
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of PHA-793887. Include a vehicle control (DMSO).[6]
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[1][6]
-
Cell Viability Measurement: Add 10 µL of WST-8/CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[6]
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.[6][7]
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the IC50 value.[6]
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of PHA-793887 on the cell cycle distribution.
Materials:
-
Cancer cell line
-
PHA-793887
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with PHA-793887 (e.g., 1 µM and 3 µM) for a specified time (e.g., 24-48 hours).[1]
-
Harvest and Fixation: Harvest the cells, wash with ice-cold PBS, and fix them by adding cold 70% ethanol dropwise while vortexing.[8] Incubate on ice for at least 2 hours.[8]
-
Staining: Wash the fixed cells with PBS to remove the ethanol.[8] Resuspend the cell pellet in PI staining solution.[8]
-
Incubate the cells in the dark at room temperature for 20-30 minutes or overnight at 4°C.[8][9]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite the PI at 488 nm and measure the fluorescence emission.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis for Phosphorylated Proteins
This protocol is for detecting the inhibition of phosphorylation of CDK substrates like Rb.
Materials:
-
Cancer cell line
-
PHA-793887
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[10][11]
-
Primary antibodies (e.g., anti-phospho-Rb, anti-Rb, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Wash buffer (TBST)
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat cells with PHA-793887 (e.g., 1 µM, 3 µM, 6 µM) for a specific duration.[2] Lyse the cells using ice-cold lysis buffer.[10]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a membrane.[10][12]
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature.[10] Incubate the membrane with the primary antibody overnight at 4°C.[10][13]
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[10]
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to total protein and loading controls.
Visualizations
Caption: PHA-793887 signaling pathway.
Caption: Cell proliferation assay workflow.
Caption: Western blot analysis workflow.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Therapeutic efficacy of the pan-cdk inhibitor PHA-793887 in vitro and in vivo in engraftment and high-burden leukemia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PHA-793887 | CDK inhibitor | Probechem Biochemicals [probechem.com]
- 6. benchchem.com [benchchem.com]
- 7. dojindo.com [dojindo.com]
- 8. cancer.wisc.edu [cancer.wisc.edu]
- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. docs.abcam.com [docs.abcam.com]
- 11. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. cytivalifesciences.com [cytivalifesciences.com]
- 13. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]
Application Notes and Protocols: PHA-793887
For Researchers, Scientists, and Drug Development Professionals
Introduction
PHA-793887 is a potent, ATP-competitive, multi-kinase inhibitor with significant activity against several cyclin-dependent kinases (CDKs), playing a crucial role in cell cycle regulation and transcription. Its ability to induce cell cycle arrest and apoptosis makes it a compound of interest in oncology research. These application notes provide detailed information on the solubility, preparation, and experimental use of PHA-793887.
Solubility and Preparation
Proper dissolution and storage of PHA-793887 are critical for maintaining its stability and activity. The following table summarizes its solubility in common laboratory solvents.
Table 1: Solubility of PHA-793887
| Solvent | Solubility | Concentration |
| DMSO | 72 mg/mL | 199.18 mM |
It is recommended to use fresh, moisture-free DMSO for the best results, as absorbed moisture can reduce solubility.
Preparation of Stock Solutions
For In Vitro Experiments:
To prepare a 10 mM stock solution in DMSO:
-
Weigh out the desired amount of PHA-793887 powder.
-
Add the appropriate volume of DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.61 mg of PHA-793887 in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
For In Vivo Experiments:
A common formulation for intravenous (i.v.) administration involves a co-solvent system. The following is an example protocol:
-
Prepare a stock solution of PHA-793887 in a suitable solvent such as propylene (B89431) glycol (e.g., 50 mg/mL).
-
For a 1 mL final working solution, mix 300 µL of the propylene glycol stock with 50 µL of Tween 80.
-
Ensure the mixture is clear and homogenous.
-
Add 650 µL of D5W (5% dextrose in water) to bring the final volume to 1 mL.
-
This solution should be prepared fresh and used immediately.
Storage and Stability
-
Solid PHA-793887: Store at -20°C for up to 3 years.
-
Stock Solutions in DMSO:
-
Store at -80°C for up to 1 year.
-
Store at -20°C for up to 1 month.
-
It is highly recommended to aliquot stock solutions to prevent degradation from repeated freeze-thaw cycles.[1]
Mechanism of Action
PHA-793887 exerts its biological effects primarily through the inhibition of multiple cyclin-dependent kinases.
Table 2: Kinase Inhibitory Profile of PHA-793887
| Kinase | IC₅₀ |
| CDK2 | 8 nM |
| CDK5 | 5 nM |
| CDK7 | 10 nM |
| CDK1 | 60 nM |
| CDK4 | 62 nM |
| Glycogen Synthase Kinase 3β (GSK3β) | 79 nM |
| CDK9 | 138 nM |
The inhibition of these CDKs, particularly CDK2 and CDK4, leads to the downstream inhibition of Retinoblastoma (Rb) protein phosphorylation.[2][3] This prevents the release of the E2F transcription factor, which is essential for the transcription of genes required for S-phase entry, thereby inducing G1 cell cycle arrest. At higher concentrations, PHA-793887 can also induce apoptosis.[2][4]
Caption: Signaling pathway of PHA-793887 action.
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol provides a framework for determining the cytotoxic effects of PHA-793887 on a cancer cell line (e.g., A2780).
Table 3: In Vitro Activity of PHA-793887 in Various Cell Lines
| Cell Line | Assay | IC₅₀ |
| A2780 | Proliferation | 88 nM |
| HCT-116 | Proliferation | 3.4 µM |
| COLO-205 | Proliferation | 3.4 µM |
| Leukemic Cell Lines | Cytotoxicity | 0.3 - 7 µM |
| Leukemic Cell Lines | Colony Formation | <0.1 µM |
Materials:
-
Cancer cell line of interest (e.g., A2780)
-
Complete cell culture medium
-
PHA-793887 stock solution (10 mM in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of PHA-793887 in complete medium. The final concentrations should typically range from 0.01 µM to 10 µM. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) at the same final concentration as in the highest PHA-793887 treatment.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Caption: Workflow for a typical MTT cell viability assay.
Western Blot for Rb Phosphorylation
This protocol describes the detection of changes in Rb phosphorylation in response to PHA-793887 treatment.
Effective Concentrations:
-
Partial inhibition of Rb phosphorylation: 1 µM in A2780 cells.[2]
-
Complete inhibition of Rb phosphorylation: 3 µM in A2780 cells.[2]
-
Significant inhibition of Rb phosphorylation: 6 µM in MCF7 cells.[2]
Materials:
-
Cancer cell line (e.g., A2780)
-
6-well plates
-
PHA-793887 stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Rb (Ser807/811), anti-total Rb, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of PHA-793887 (e.g., 0.1, 1, 3, 5 µM) and a vehicle control for 24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-Rb signal to total Rb and the loading control.
In Vivo Efficacy Studies
PHA-793887 has demonstrated anti-tumor activity in xenograft models.
Table 4: In Vivo Efficacy of PHA-793887
| Model | Dose | Route | Outcome |
| CD-1 nude mice (A2780 xenograft) | 15 mg/kg | i.v. | ~50% tumor growth inhibition |
| CD-1 nude mice (A2780 xenograft) | 30 mg/kg | i.v. | ~75% tumor growth inhibition |
| HL60 xenograft | 20 mg/kg | i.v. | Tumor regression |
| K562 xenograft | 20 mg/kg | i.v. | Significant reduction in tumor growth |
Protocol Outline:
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID) and subcutaneously implant a human tumor cell line (e.g., A2780).
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Dosing: Randomize mice into treatment and control groups. Administer PHA-793887 (prepared as described in section 2.1) and vehicle control, typically via intravenous injection, according to the desired dosing schedule.
-
Monitoring: Monitor tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., pharmacodynamic markers like Rb phosphorylation).
Summary
PHA-793887 is a valuable research tool for studying cell cycle control and for preclinical evaluation as an anti-cancer agent. The protocols and data presented here provide a comprehensive guide for its effective use in both in vitro and in vivo settings. Careful attention to solubility, storage, and appropriate experimental concentrations is essential for obtaining reliable and reproducible results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 4. Limited Redundancy in Phosphorylation of Retinoblastoma Tumor Suppressor Protein by Cyclin-Dependent Kinases in Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis Following PHA-793887 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing Western blot analysis to investigate the effects of PHA-793887, a potent pan-cyclin-dependent kinase (CDK) inhibitor. The protocols outlined below are designed to facilitate the reproducible assessment of PHA-793887's impact on key cell cycle regulatory proteins.
Introduction to PHA-793887
PHA-793887 is a small molecule inhibitor targeting multiple CDKs, including CDK1, CDK2, CDK4, and CDK9. By competitively binding to the ATP-binding pocket of these kinases, PHA-793887 effectively blocks their catalytic activity. This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest and, in many cancer cell lines, apoptosis. Key downstream effects of PHA-793887 treatment include the reduced phosphorylation of the Retinoblastoma protein (Rb) and nucleophosmin (B1167650) (NPM), as well as modulation of the expression levels of critical cell cycle proteins such as Cyclin E and Cdc6.[1][2] Western blotting is an essential technique to elucidate these molecular mechanisms of action.
Key Signaling Pathway Affected by PHA-793887
PHA-793887 primarily impacts the CDK-Rb-E2F signaling pathway, a critical regulator of the G1/S phase transition in the cell cycle. The following diagram illustrates the mechanism of action of PHA-793887 within this pathway.
Caption: Mechanism of PHA-793887 Action.
Experimental Protocols
Cell Culture and PHA-793887 Treatment
-
Cell Seeding: Plate the chosen cancer cell line (e.g., HeLa, MCF-7, or a relevant leukemia cell line) in appropriate culture dishes and allow them to adhere and reach 60-70% confluency.
-
Drug Preparation: Prepare a stock solution of PHA-793887 in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. A concentration range of 0.2 µM to 5 µM is recommended to observe effects on cell cycle arrest and apoptosis.[1][2]
-
Treatment: Replace the culture medium with the medium containing the various concentrations of PHA-793887. Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of DMSO used for the drug dilutions.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) to allow for the observation of changes in protein expression and phosphorylation status.
Western Blot Protocol
The following is a generalized, yet detailed, protocol for Western blot analysis. Optimization of specific steps, such as antibody concentrations and incubation times, may be required for different cell lines and target proteins.
Caption: Western Blot Experimental Workflow.
1. Cell Lysis
-
Wash the treated cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
2. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
3. Sample Preparation
-
Mix equal amounts of protein (20-40 µg) with 4x Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
4. SDS-PAGE
-
Load the prepared samples into the wells of a polyacrylamide gel. The percentage of the gel will depend on the molecular weight of the target proteins.
-
Run the gel in 1x running buffer until the dye front reaches the bottom of the gel.
5. Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
6. Blocking
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature with gentle agitation.
7. Primary Antibody Incubation
-
Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies and starting dilutions are provided in the table below.
8. Secondary Antibody Incubation
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
9. Detection
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
10. Data Analysis
-
Quantify the band intensities using densitometry software. Normalize the intensity of the target protein to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Data Presentation
The following tables provide a structured format for presenting quantitative Western blot data. The values presented are representative examples of expected outcomes based on the known mechanism of action of CDK inhibitors and should be replaced with experimental data.
Table 1: Effect of PHA-793887 on the Phosphorylation of Rb and Nucleophosmin
| Treatment | Concentration (µM) | p-Rb (Ser780) / Total Rb (Fold Change vs. Control) | p-NPM (Thr199) / Total NPM (Fold Change vs. Control) |
| Vehicle (DMSO) | - | 1.00 | 1.00 |
| PHA-793887 | 0.2 | 0.65 | 0.70 |
| PHA-793887 | 1.0 | 0.25 | 0.30 |
| PHA-793887 | 5.0 | 0.05 | 0.10 |
Table 2: Effect of PHA-793887 on the Expression of Cell Cycle Regulatory Proteins
| Treatment | Concentration (µM) | Cyclin E / Loading Control (Fold Change vs. Control) | Cdc6 / Loading Control (Fold Change vs. Control) |
| Vehicle (DMSO) | - | 1.00 | 1.00 |
| PHA-793887 | 0.2 | 0.80 | 0.85 |
| PHA-793887 | 1.0 | 0.45 | 0.50 |
| PHA-793887 | 5.0 | 0.20 | 0.25 |
Table 3: Recommended Primary Antibodies for Western Blot Analysis
| Target Protein | Recommended Dilution | Supplier (Example) |
| Phospho-Rb (Ser780) | 1:1000 | Cell Signaling Technology |
| Total Rb | 1:1000 | Cell Signaling Technology |
| Phospho-NPM (Thr199) | 1:1000 | Abcam |
| Total NPM | 1:1000 | Santa Cruz Biotechnology |
| Cyclin E | 1:1000 | Cell Signaling Technology |
| Cdc6 | 1:1000 | Santa Cruz Biotechnology |
| β-actin | 1:5000 | Sigma-Aldrich |
| GAPDH | 1:5000 | Cell Signaling Technology |
Troubleshooting
-
No or weak signal: Increase protein load, primary antibody concentration, or incubation time. Check transfer efficiency.
-
High background: Decrease primary or secondary antibody concentration. Increase washing steps. Ensure blocking is sufficient.
-
Non-specific bands: Use a more specific primary antibody. Optimize antibody dilution. Ensure the lysis buffer contains sufficient inhibitors.
By following these detailed application notes and protocols, researchers can effectively utilize Western blotting to investigate the molecular effects of PHA-793887 and advance our understanding of its therapeutic potential.
References
Application Notes and Protocols for Apoptosis Assays with PHA-793887
For Researchers, Scientists, and Drug Development Professionals
Introduction
PHA-793887 is a potent, ATP-competitive, multi-kinase inhibitor with high affinity for several cyclin-dependent kinases (CDKs), including CDK2, CDK5, and CDK7.[1][2] CDKs are crucial regulators of cell cycle progression, and their dysregulation is a hallmark of many cancers.[3][4] PHA-793887 exerts its anti-proliferative effects through a dose-dependent mechanism. At lower concentrations (0.2–1 µM), it primarily induces cell-cycle arrest by inhibiting the phosphorylation of key substrates like the retinoblastoma protein (Rb).[5][6] At higher concentrations (approximately 5 µM), it effectively triggers apoptosis, making it a valuable tool for studying programmed cell death in cancer research.[5][6][7]
These application notes provide a summary of PHA-793887's activity and detailed protocols for assessing its pro-apoptotic effects using standard cellular assays.
Mechanism of Action: PHA-793887 Induced Cell Cycle Arrest and Apoptosis
PHA-793887 inhibits the catalytic activity of multiple CDKs that govern critical cell cycle checkpoints. By blocking CDK2, CDK1, and CDK4, it prevents the phosphorylation of the Retinoblastoma protein (Rb).[3][5] This keeps Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, thereby repressing the transcription of genes required for the G1 to S phase transition. This action leads to cell cycle arrest.[3] At higher concentrations or upon prolonged exposure, the sustained cell cycle inhibition and likely off-target effects on other kinases trigger the intrinsic apoptotic pathway, leading to programmed cell death.[5][6]
Data Presentation: Quantitative Analysis of PHA-793887 Activity
The following tables summarize the inhibitory and cytotoxic concentrations of PHA-793887 reported in the literature.
Table 1: Inhibitory Activity of PHA-793887 against Cyclin-Dependent Kinases
| Target Kinase | IC₅₀ (nM) | Reference |
|---|---|---|
| CDK2/Cyclin A | 8 | [1][5] |
| CDK5/p25 | 5 | [1] |
| CDK7/Cyclin H | 10 | [1] |
| CDK1/Cyclin B | 60 | [1][5] |
| CDK4/Cyclin D1 | 62 | [1][5] |
| CDK9/Cyclin T1| 138 |[1][5] |
Table 2: Cytotoxic Activity (IC₅₀) of PHA-793887 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
|---|---|---|---|
| A2780 | Ovarian | 0.088 | [1] |
| HCT-116 | Colon | 0.163 | [1] |
| COLO-205 | Colon | 0.188 | [1] |
| K562, KU812, etc. | Leukemia | 0.3 - 7.0 | [1][6] |
| BX-PC3 | Pancreatic | 3.4 |[1] |
Note: IC₅₀ values can vary depending on the cell line and assay conditions (e.g., incubation time).
Experimental Workflow for Apoptosis Assays
The general workflow for assessing apoptosis induction by PHA-793887 involves cell treatment followed by specific staining protocols to detect apoptotic markers and subsequent analysis, typically by flow cytometry or fluorescence microscopy.
Experimental Protocols
Protocol 1: Annexin V & Propidium Iodide (PI) Staining for Flow Cytometry
Principle: This assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[8] In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it is bound by fluorescently-labeled Annexin V.[9] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[10][11]
Materials:
-
PHA-793887 (stock solution in DMSO)
-
Cancer cell line of interest (e.g., Jurkat, HCT-116)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), cold
-
FITC Annexin V Apoptosis Detection Kit (or equivalent, containing Annexin V-FITC, PI, and 10X Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will not exceed 80-90% confluency at the end of the experiment (e.g., 0.5 x 10⁶ cells/well). Incubate for 24 hours.
-
Treatment: Treat cells with varying concentrations of PHA-793887 (e.g., 0, 1, 2.5, 5, 10 µM). Include a vehicle-only control (DMSO). An untreated control should also be included. Incubate for a predetermined time (e.g., 24, 48, or 72 hours).
-
Cell Harvesting:
-
Adherent cells: Carefully collect the culture medium (which contains floating apoptotic cells). Wash the adherent cells with PBS and detach using trypsin. Combine the detached cells with the collected medium.
-
Suspension cells: Collect cells directly from the culture flask/plate.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.[10]
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[10]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[9][10]
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube.[10] Analyze the samples by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 2: Caspase-3/7 Activity Assay
Principle: Caspases-3 and -7 are key "executioner" caspases that are activated during apoptosis.[12][13] This assay utilizes a substrate (e.g., DEVD peptide) conjugated to a fluorophore or a luminogenic molecule.[12] Cleavage of the substrate by active caspase-3/7 releases the reporter molecule, generating a detectable signal proportional to enzyme activity.[13]
Materials:
-
PHA-793887 (stock solution in DMSO)
-
Cancer cell line of interest
-
White-walled 96-well plates suitable for luminescence/fluorescence
-
Caspase-Glo® 3/7 Assay System (Promega) or a fluorometric equivalent
-
Luminometer or fluorescence plate reader
Procedure:
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well white-walled plate in 80 µL of culture medium. Incubate for 24 hours.
-
Treatment: Add 20 µL of medium containing the desired final concentrations of PHA-793887 (e.g., 0, 1, 2.5, 5, 10 µM) to the wells. Include appropriate vehicle controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 12, 24, 48 hours).
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.
-
Lysis and Signal Generation: Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well. Mix the contents by placing the plate on a plate shaker at a low speed for 30-60 seconds.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a luminometer. The luminescent signal is directly proportional to the amount of caspase-3/7 activity.
Protocol 3: TUNEL Assay for DNA Fragmentation
Principle: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects a late-stage hallmark of apoptosis: DNA fragmentation.[14][15] The enzyme terminal deoxynucleotidyl transferase (TdT) adds labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA, which can then be visualized by fluorescence microscopy or quantified by flow cytometry.[16][17]
Materials:
-
PHA-793887 (stock solution in DMSO)
-
Cells grown on coverslips or in chamber slides
-
In Situ Cell Death Detection Kit, Fluorescein (Roche) or equivalent
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.1% Triton™ X-100 in 0.1% sodium citrate (B86180) for permeabilization
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips in a 24-well plate. Treat with PHA-793887 as described in Protocol 1. Include positive (pre-treatment with DNase I) and negative (untreated) controls.
-
Fixation: After treatment, wash the cells with PBS and fix with 4% PFA for 15-30 minutes at room temperature.[14]
-
Washing: Rinse the cells twice with PBS.
-
Permeabilization: Incubate the cells with the permeabilization solution (0.1% Triton™ X-100) for 5-15 minutes on ice.[14] This step is critical for allowing the TdT enzyme to access the nucleus.
-
Washing: Rinse the cells twice with PBS.
-
TUNEL Reaction:
-
Prepare the TUNEL reaction mixture by adding the TdT enzyme to the label solution (fluorescently-labeled dUTP) according to the kit manufacturer's protocol.[18]
-
Add 50 µL of the TUNEL reaction mixture to each coverslip.
-
Incubate for 60 minutes at 37°C in a humidified chamber, protected from light.[18]
-
-
Final Wash: Rinse the coverslips three times with PBS.
-
Mounting and Visualization: Mount the coverslips onto microscope slides using a mounting medium, preferably one containing a nuclear counterstain like DAPI. Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright green nuclear fluorescence.
References
- 1. selleckchem.com [selleckchem.com]
- 2. PHA-793887 | CDK inhibitor | Probechem Biochemicals [probechem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. CDK1 inhibition sensitizes normal cells to DNA damage in a cell cycle dependent manner. — Department of Oncology [oncology.ox.ac.uk]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Therapeutic efficacy of the pan-cdk inhibitor PHA-793887 in vitro and in vivo in engraftment and high-burden leukemia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 9. kumc.edu [kumc.edu]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. media.cellsignal.com [media.cellsignal.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. clyte.tech [clyte.tech]
- 15. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 18. media.cellsignal.com [media.cellsignal.com]
Application Notes and Protocols for PHA-793887 in Leukemia Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical data and suggested protocols for utilizing PHA-793887, a potent pan-cyclin-dependent kinase (CDK) inhibitor, in leukemia research models. The information is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound.
Introduction
PHA-793887 is a multi-targeted CDK inhibitor with activity against several key cell cycle regulators, including CDK1, CDK2, CDK4, CDK5, CDK7, and CDK9.[1][2][3][4] By targeting these kinases, PHA-793887 disrupts the normal progression of the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells.[1][2][5][6] Preclinical studies have demonstrated its promising therapeutic activity against various acute leukemias, both in vitro and in vivo.[5][6] This document summarizes the key findings and provides detailed protocols for its application in a research setting.
Mechanism of Action
PHA-793887 exerts its anti-leukemic effects by inhibiting the kinase activity of multiple CDKs, which are crucial for cell cycle progression. The primary mechanism involves the inhibition of CDK2, which plays a pivotal role in the G1/S phase transition. Inhibition of CDK2 leads to the reduced phosphorylation of the retinoblastoma protein (Rb).[1][5] Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for DNA replication and S-phase entry, thereby causing cell cycle arrest in the G1 phase.[3]
At lower concentrations (0.2-1 µM), PHA-793887 primarily induces cell-cycle arrest.[1][2][5][6] At higher concentrations (5 µM), it has been shown to induce apoptosis.[1][2][5][6] The compound also inhibits the phosphorylation of nucleophosmin (B1167650) and modulates the expression of cyclin E and cdc6.[1][5]
Figure 1: Simplified signaling pathway of PHA-793887's mechanism of action.
Data Presentation
In Vitro Efficacy: IC50 Values
PHA-793887 has demonstrated cytotoxic effects across a panel of leukemia cell lines. The half-maximal inhibitory concentration (IC50) values from cytotoxicity and colony-forming assays are summarized below.
| Assay Type | Cell Lines | Mean IC50 (µM) | IC50 Range (µM) | Reference |
| Cytotoxicity Assay | 13 Leukemic Cell Lines | 2.9 | 0.3 - 7 | [5] |
| Colony Assay | Leukemia Cell Lines | 0.08 | <0.1 | [1][2][5] |
In Vitro Cellular Effects
| Effect | Concentration (µM) | Observations | Reference |
| Cell Cycle Arrest | 0.2 - 1 | Inhibition of Rb and nucleophosmin phosphorylation, modulation of cyclin E and cdc6 expression. | [1][2][5] |
| Apoptosis Induction | 5 | Induction of programmed cell death. | [1][2][5] |
In Vivo Efficacy
PHA-793887 has shown significant anti-tumor activity in various leukemia xenograft models.
| Model | Dosing | Outcome | Reference |
| HL60 Xenograft | 20 mg/kg (i.v.) | Tumor regression. | [1] |
| K562 Xenograft | Not specified | Significant reduction in tumor growth. | [1] |
| Primary Leukemia Engraftment | 20 mg/kg (i.v.) | Inhibition of human primary leukemia growth. | [1] |
| Disseminated ALL Model | Not specified | Strong therapeutic activity, even with high disease burden. | [5] |
Experimental Protocols
The following are suggested protocols for key experiments to evaluate the effects of PHA-793887 on leukemia cells.
Cell Viability (Cytotoxicity) Assay
This protocol is designed to determine the IC50 of PHA-793887 in leukemia cell lines using a standard MTT assay.
Materials:
-
Leukemia cell lines (e.g., K562, HL60)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
PHA-793887 (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of PHA-793887 in culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.1%.
-
Add 100 µL of the diluted PHA-793887 solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for analyzing the effect of PHA-793887 on the cell cycle distribution of leukemia cells.
Materials:
-
Leukemia cell lines
-
PHA-793887
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed leukemia cells in 6-well plates at a density that will not lead to confluence during the experiment.
-
Treat the cells with various concentrations of PHA-793887 (e.g., 0.2 µM, 1 µM, 5 µM) for 24-48 hours. Include a vehicle control.
-
Harvest the cells by centrifugation and wash once with ice-cold PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Western Blotting for Phospho-Rb and other Markers
This protocol is for assessing the phosphorylation status of Rb and the expression of other cell cycle-related proteins.
Materials:
-
Leukemia cells treated with PHA-793887
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Rb, anti-Rb, anti-Cyclin E, anti-cdc6, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like GAPDH.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. PHA-793887 | CDK inhibitor | Probechem Biochemicals [probechem.com]
- 5. Therapeutic efficacy of the pan-cdk inhibitor PHA-793887 in vitro and in vivo in engraftment and high-burden leukemia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Xenograft Models Using PHA-793887
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of PHA-793887, a potent pan-cyclin-dependent kinase (CDK) inhibitor, in preclinical xenograft models. PHA-793887 has demonstrated significant anti-tumor activity across a range of cancer types in both in vitro and in vivo studies.
Introduction
PHA-793887 is an ATP-competitive inhibitor of multiple CDKs, including CDK1, CDK2, CDK4, CDK5, CDK7, and CDK9, with IC50 values in the nanomolar range.[1][2][3] Its primary mechanism of action involves the inhibition of retinoblastoma (Rb) protein phosphorylation, a critical step in cell cycle progression.[4][5] This inhibition leads to G1 phase cell cycle arrest and, at higher concentrations, apoptosis.[1][4][6] Preclinical studies have shown its efficacy in various cancer models, including leukemia, ovarian, colon, and pancreatic cancers.[1][7][8]
It is important to note that while preclinical data was promising, the clinical development of PHA-793887 was discontinued (B1498344) due to severe, dose-related hepatotoxicity observed in a phase I clinical trial.[9][10] This information is critical for researchers to consider when designing and interpreting preclinical studies.
Data Presentation
In Vitro Activity of PHA-793887
| Target/Cell Line | IC50 (nM) | Assay Type | Reference |
| Kinase Activity | |||
| CDK2/cyclin A | 8 | Biochemical | [8] |
| CDK2/cyclin E | 8 | Biochemical | [8] |
| CDK5/p25 | 5 | Biochemical | [8] |
| CDK7/cyclin H | 10 | Biochemical | [8] |
| CDK1/cyclin B | 60 | Biochemical | [2][8] |
| CDK4/cyclin D1 | 62 | Biochemical | [2][8] |
| CDK9/cyclin T1 | 138 | Biochemical | [2][8] |
| Glycogen Synthase Kinase 3β (GSK3β) | 79 | Biochemical | [2][8] |
| Cell Proliferation | |||
| A2780 (Ovarian) | 88 | Proliferation | [1][8] |
| HCT-116 (Colon) | 163 | Proliferation | [8] |
| COLO-205 (Colon) | - | Proliferation | [1] |
| BX-PC3 (Pancreatic) | 3,444 | Proliferation | [1][8] |
| K562 (Leukemia) | 0.3-7 µM (mean: 2.9 µM) | Cytotoxicity | [4][6] |
| HL-60 (Leukemia) | 0.3-7 µM (mean: 2.9 µM) | Cytotoxicity | [4][6] |
In Vivo Efficacy of PHA-793887 in Xenograft Models
| Xenograft Model | Treatment Dose & Schedule | Key Findings | Reference |
| A2780 (Ovarian) | 10-30 mg/kg | Good efficacy | [1] |
| HCT-116 (Colon) | 10-30 mg/kg | Good efficacy | [1] |
| BX-PC3 (Pancreatic) | 10-30 mg/kg | Good efficacy | [1] |
| K562 (Leukemia) | 20 mg/kg, i.v. | Significant reduction in tumor growth | [2][8] |
| HL-60 (Leukemia) | 20 mg/kg, i.v. | Tumor regression | [2][8] |
| Primary ALL | 20 mg/kg | Strong therapeutic activity | [4] |
Signaling Pathway
The primary mechanism of action of PHA-793887 is the inhibition of cyclin-dependent kinases, which are crucial for cell cycle progression. By inhibiting CDKs, PHA-793887 prevents the phosphorylation of the retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the transcription of genes required for the G1 to S phase transition. This leads to cell cycle arrest and can induce apoptosis.
Caption: Mechanism of action of PHA-793887.
Experimental Protocols
General Xenograft Model Protocol
This protocol provides a general framework. Specific parameters such as cell numbers and tumor volume endpoints may need to be optimized for different cell lines.
1. Cell Culture and Preparation:
-
Culture the selected cancer cell line (e.g., A2780, HCT-116, K562) under standard conditions.
-
Harvest cells during the logarithmic growth phase.
-
Wash the cells twice with sterile, serum-free medium or phosphate-buffered saline (PBS).
-
Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel to a final concentration of 5 x 10^6 to 10 x 10^7 cells/mL. Keep on ice.
2. Animal Handling and Tumor Implantation:
-
Use immunodeficient mice (e.g., athymic nude or SCID mice), 6-8 weeks old.
-
Anesthetize the mice using an appropriate method (e.g., isoflurane (B1672236) inhalation).
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Monitor the animals regularly for tumor growth.
3. Tumor Measurement and Randomization:
-
Measure tumors using calipers at least twice a week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into control and treatment groups.
4. Drug Formulation and Administration:
-
Prepare PHA-793887 for intravenous (i.v.) administration. A suitable vehicle should be determined based on solubility and stability testing.
-
Administer PHA-793887 at the desired dose (e.g., 20 mg/kg) according to the planned schedule (e.g., once daily, three times a week).
-
The control group should receive the vehicle only.
5. Monitoring and Endpoints:
-
Continue to measure tumor volume and body weight throughout the study.
-
The primary endpoint is typically tumor growth inhibition (TGI).
-
Euthanize animals when tumors reach the maximum allowed size as per institutional guidelines, or if they show signs of significant toxicity (e.g., >20% body weight loss, ulceration).
-
At the end of the study, tumors can be excised for further analysis (e.g., Western blotting for p-Rb, immunohistochemistry).
Western Blot Protocol for Phospho-Rb Analysis
1. Protein Extraction:
-
Homogenize excised tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates and collect the supernatant.
-
Determine protein concentration using a standard assay (e.g., BCA).
2. SDS-PAGE and Electrotransfer:
-
Denature protein lysates and load equal amounts onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Rb (e.g., Ser807/811) and total Rb overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Experimental Workflow
The following diagram illustrates a typical workflow for a xenograft study using PHA-793887.
Caption: Experimental workflow for a xenograft study.
Logical Relationships in Experimental Design
The design of a xenograft experiment with PHA-793887 involves several key considerations to ensure the results are robust and interpretable.
Caption: Logical relationships in experimental design.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. Therapeutic efficacy of the pan-cdk inhibitor PHA-793887 in vitro and in vivo in engraftment and high-burden leukemia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Selected using bioinformatics and molecular docking analyses, PHA-793887 is effective against osteosarcoma | Aging [aging-us.com]
- 8. caymanchem.com [caymanchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. A first in man, phase I dose-escalation study of PHA-793887, an inhibitor of multiple cyclin-dependent kinases (CDK2, 1 and 4) reveals unexpected hepatotoxicity in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: PHA-793887
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing issues with the solubility of PHA-793887.
Frequently Asked Questions (FAQs)
Q1: My PHA-793887 powder is not dissolving in the recommended solvents. What should I do?
A1: Difficulty in dissolving PHA-793887 can be a common issue. This is often due to the compound's hydrophobic nature or the quality of the solvent used. Follow the troubleshooting workflow below to address this problem. Start with the standard protocol and proceed to advanced techniques if dissolution is not achieved.
Troubleshooting Workflow for PHA-793887 Dissolution
Caption: A workflow for troubleshooting PHA-793887 dissolution issues.
Q2: What are the recommended solvents and known solubility concentrations for PHA-793887?
A2: PHA-793887 has high solubility in specific organic solvents and is practically insoluble in water.[1] It is crucial to use high-purity, anhydrous solvents, as moisture can significantly reduce solubility.[1]
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | ≥ 50 mg/mL[2] | 138.32 mM[2] | Use fresh, anhydrous DMSO as it is hygroscopic.[2] |
| Ethanol | 72 mg/mL[1] | 199.18 mM[1] | N/A |
| Water | Insoluble[1] | N/A | N/A |
Q3: How should I prepare a stock solution of PHA-793887 for in vitro experiments?
A3: Preparing a concentrated stock solution in an appropriate organic solvent is the standard and recommended method for in vitro use. This ensures the compound is fully dissolved before being diluted to its final working concentration in aqueous-based cell culture media.
Experimental Protocol: Preparation of a 10 mM PHA-793887 Stock Solution in DMSO
-
Preparation : Allow the vial of PHA-793887 powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Calculation : Calculate the required volume of DMSO. For example, to prepare 1 mL of a 10 mM stock solution from PHA-793887 (Molecular Weight: 361.48 g/mol ), you would need 3.61 mg of the compound.
-
Dissolution : Add the calculated volume of fresh, anhydrous DMSO to the vial containing the PHA-793887 powder.
-
Solubilization : Vortex the solution thoroughly. If solid particles persist, you may gently warm the vial in a 37°C water bath for 5-10 minutes.[3] Visually inspect the solution to ensure all solid has dissolved.
-
Storage : Once fully dissolved, it is critical to aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[1] Store the aliquots at -20°C for short-term (up to 1 month) or -80°C for long-term stability (up to 1 year).[1]
Q4: My compound precipitates when I dilute the DMSO stock into my aqueous cell culture medium. How can I prevent this?
A4: This is a common issue known as "crashing out," which occurs when a compound that is soluble in an organic solvent is introduced into an aqueous solution where its solubility is much lower.[2] Here are several strategies to mitigate this:
-
Decrease Final Concentration : The most straightforward approach is to lower the final working concentration of PHA-793887 in your assay.[3]
-
Use Pre-warmed Medium : Gently warming your cell culture medium to 37°C before adding the DMSO stock can sometimes improve solubility.[3]
-
Vortex Immediately : Ensure rapid and uniform dispersion by vortexing the aqueous solution immediately after adding the stock solution.[3]
-
Incorporate Surfactants : For challenging situations, adding a low concentration of a biocompatible surfactant, such as Tween-80 (e.g., 0.01%), to your aqueous buffer can help maintain the compound in solution.[3][4]
Q5: What is the mechanism of action of PHA-793887?
A5: PHA-793887 is a potent, ATP-competitive, pan-cyclin-dependent kinase (pan-CDK) inhibitor.[5] It targets multiple CDKs that are critical for cell cycle progression, leading to cell cycle arrest and apoptosis.[5][6] Key targets include CDK1, CDK2, CDK4, and CDK9.[5] The inhibition of these kinases disrupts the phosphorylation of key substrates like the Retinoblastoma protein (Rb), ultimately blocking cell division.[5][6]
Signaling Pathway: PHA-793887 Mechanism of Action
Caption: Inhibition of key CDKs by PHA-793887 disrupts cell cycle progression.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Therapeutic efficacy of the pan-cdk inhibitor PHA-793887 in vitro and in vivo in engraftment and high-burden leukemia models - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing PHA-793887 concentration for experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists using PHA-793887, a potent pan-cyclin-dependent kinase (CDK) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for PHA-793887?
PHA-793887 is a novel and potent ATP-competitive inhibitor of multiple cyclin-dependent kinases (CDKs). It primarily targets CDK2, CDK5, and CDK7 with high potency, and also shows activity against CDK1, CDK4, and CDK9 at slightly higher concentrations.[1][2][3] This inhibition of CDKs disrupts the cell cycle, leading to cell cycle arrest and, at higher concentrations, apoptosis (programmed cell death).[1][2][4]
Q2: What are the recommended starting concentrations for in vitro experiments?
The optimal concentration of PHA-793887 is cell-line dependent. However, a good starting point for most cancer cell lines is in the range of 0.1 µM to 10 µM.
-
For cell cycle arrest: Concentrations between 0.2 µM and 1 µM are often sufficient to induce cell cycle arrest and inhibit the phosphorylation of retinoblastoma protein (Rb) and nucleophosmin.[1][4]
-
For inducing apoptosis: Higher concentrations, typically around 5 µM, may be required to induce apoptosis.[1][4]
It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.
Q3: How should I prepare and store PHA-793887 stock solutions?
PHA-793887 is soluble in DMSO.[1] For stock solutions, it is advisable to dissolve the compound in fresh, high-quality DMSO to a concentration of 10 mM or higher. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for long-term storage. For short-term storage of up to one month, 4°C is suitable.[5] When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your experiment is consistent across all conditions and ideally does not exceed 0.1% to avoid solvent-induced toxicity.
Q4: In which phases of the cell cycle does PHA-793887 induce arrest?
PHA-793887 has been shown to induce a decrease in the S phase and an increase in the G1 phase of the cell cycle.[1] At higher concentrations (e.g., 3 µM), a significant increase in the G2/M phase has also been observed.[1] The specific effect on the cell cycle can vary between different cell lines.
Troubleshooting Guide
Issue 1: No observable effect or low efficacy at expected concentrations.
| Possible Cause | Troubleshooting Step |
| Sub-optimal Concentration | Perform a dose-response curve with a wider range of concentrations (e.g., 0.01 µM to 20 µM) to determine the IC50 for your specific cell line. |
| Cell Line Resistance | Some cell lines may be inherently resistant to CDK inhibitors. Consider using a positive control cell line known to be sensitive to PHA-793887, such as A2780 or HCT-116.[1] |
| Incorrect Compound Handling | Ensure the compound has been stored correctly and that stock solutions have not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Insufficient Incubation Time | The effects of PHA-793887 may be time-dependent. Try extending the incubation period (e.g., 24, 48, 72 hours).[1] |
Issue 2: High levels of unexpected cell death or cytotoxicity.
| Possible Cause | Troubleshooting Step |
| Concentration Too High | Your cell line may be particularly sensitive to PHA-793887. Reduce the concentration and perform a detailed dose-response analysis to find the optimal therapeutic window. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across all treatment groups, including the vehicle control. |
| Off-target Effects | At very high concentrations, off-target effects can lead to non-specific toxicity. Stick to the recommended concentration range based on literature and your own dose-response data. |
Issue 3: Difficulty with western blotting for target proteins.
| Possible Cause | Troubleshooting Step |
| Poor Antibody Quality | Validate your primary antibodies for specificity and sensitivity. Use positive and negative controls to ensure the antibody is working as expected. |
| Suboptimal Protein Extraction | Use appropriate lysis buffers containing protease and phosphatase inhibitors to preserve the phosphorylation status of target proteins like Rb. |
| Incorrect Loading | Ensure equal protein loading across all lanes by performing a protein quantification assay (e.g., BCA or Bradford assay). Use a loading control (e.g., β-actin or GAPDH) to normalize your results. |
Data at a Glance
In Vitro Activity of PHA-793887
| Target | IC50 (nM) |
| CDK2/CyclinA | 8 |
| CDK5/p25 | 5 |
| CDK7 | 10 |
| CDK1 | 60 |
| CDK4 | 62 |
| CDK9 | 138 |
| GSK3β | 79 |
Data sourced from Selleck Chemicals and MedchemExpress.[1][2]
Effective Concentrations in Cancer Cell Lines
| Cell Line | Assay Type | Incubation Time | IC50 (µM) |
| A2780 (Ovarian) | Proliferation Assay | 72 h | 0.09 - 0.088 |
| HCT-116 (Colon) | Proliferation Assay | 72 h | 0.163 |
| K562 (Leukemia) | Cytotoxicity Assay | - | 0.3 - 7 |
| HL60 (Leukemia) | Cytotoxicity Assay | - | 0.3 - 7 |
Data compiled from various sources.[1][4]
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of PHA-793887 in complete culture medium. Remove the old medium and add the compound-containing medium to the wells. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Western Blotting for Phospho-Rb
-
Cell Treatment and Lysis: Treat cells with the desired concentrations of PHA-793887 for the appropriate time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on an 8-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-Rb (e.g., Ser807/811) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: If necessary, strip the membrane and re-probe for total Rb and a loading control like β-actin.
Visual Guides
Caption: PHA-793887 inhibits CDK/Cyclin complexes, leading to cell cycle arrest and apoptosis.
Caption: A logical workflow for troubleshooting low efficacy of PHA-793887 in experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PHA-793887 | CDK inhibitor | Probechem Biochemicals [probechem.com]
- 4. Therapeutic efficacy of the pan-cdk inhibitor PHA-793887 in vitro and in vivo in engraftment and high-burden leukemia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PHA-793887
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the off-target effects of PHA-793887.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and off-target kinases of PHA-793887?
PHA-7938887 is a potent, ATP-competitive inhibitor of several cyclin-dependent kinases (CDKs). Its primary targets are CDK2, CDK5, and CDK7.[1][2] It also exhibits activity against CDK1, CDK4, and CDK9, though with less potency.[1][3] A notable off-target kinase is Glycogen (B147801) Synthase Kinase 3β (GSK3β).[1][3]
Q2: What are the known off-target effects of PHA-793887 observed in preclinical and clinical studies?
Beyond its intended CDK inhibition, PHA-793887 has demonstrated significant off-target effects. Preclinical studies have shown that it can impair signaling by toll-like receptors (TLRs), leading to immunosuppressive effects.[4] This includes the suppression of cytokine production by dendritic cells.[4] Most critically, a Phase 1 clinical trial in patients with advanced solid tumors was terminated due to severe, dose-related hepatotoxicity (liver damage), which was not predicted by preclinical models.[4][5] Other adverse effects noted in clinical trials included myelosuppression, gastrointestinal toxicity, and peripheral neuropathy.[4]
Q3: What is the mechanism of action of PHA-793887?
PHA-793887 functions as an ATP-competitive inhibitor of CDKs.[3] By binding to the ATP pocket of these kinases, it prevents the phosphorylation of their substrates, thereby blocking cell cycle progression and inducing apoptosis in cancer cells.[3][6] Its inhibition of multiple CDKs has led to it being described as a "pan-CDK inhibitor".[6]
Troubleshooting Guides
Problem 1: Unexpected immunosuppressive effects observed in my in vitro or in vivo experiments.
-
Possible Cause: PHA-793887 has been shown to impair toll-like receptor (TLR) signaling in immune cells like dendritic cells.[4] This can lead to a reduction in the production of various cytokines.[4]
-
Troubleshooting Steps:
-
Assess Cytokine Profile: Measure the levels of key cytokines (e.g., IFN-γ, IL-6, IL-10, IL-12, TNF-α) in your experimental system to confirm an immunosuppressive phenotype.
-
Control for GSK3β Inhibition: The off-target inhibition of GSK3β by PHA-793887 was found not to be the cause of these immunological defects.[4] Therefore, using a specific GSK3β inhibitor as a control will likely not replicate the observed immunosuppressive effects.
-
Alternative CDK Inhibitors: If the immunosuppressive effects interfere with your experimental goals, consider using a more selective CDK inhibitor with a different off-target profile.
-
Problem 2: Discrepancies between expected and observed cellular phenotypes, such as effects on pathways not directly regulated by CDKs.
-
Possible Cause: Off-target inhibition of kinases like GSK3β can lead to unexpected phenotypic changes. GSK3β is involved in numerous signaling pathways, including glycogen metabolism, apoptosis, and cell adhesion.
-
Troubleshooting Steps:
-
Analyze GSK3β Signaling: Perform a Western blot to assess the phosphorylation status of known GSK3β substrates (e.g., β-catenin, Tau) to determine if this pathway is affected at the concentrations of PHA-793887 used in your experiments.
-
Dose-Response Analysis: Conduct a dose-response experiment to determine if the unexpected phenotype is observed at concentrations consistent with the IC50 for GSK3β inhibition.
-
Literature Review: Consult the literature for other reported off-target effects of PHA-793887 that may explain your observations.
-
Data Presentation
Table 1: Inhibitory Activity of PHA-793887 against On-Target and Off-Target Kinases
| Kinase | IC50 (nM) | Reference |
| CDK2 | 8 | [1][3] |
| CDK5 | 5 | [1] |
| CDK7 | 10 | [1] |
| CDK1 | 60 | [1][3] |
| CDK4 | 62 | [1][3] |
| CDK9 | 138 | [1][3] |
| GSK3β | 79 | [1][3] |
Table 2: Cytotoxic Activity of PHA-793887 in Various Cell Lines
| Cell Line Type | IC50 Range (µM) | Reference |
| Leukemic Cell Lines | 0.3 - 7 | [1][3][6] |
| Ovarian (A2780) | 0.088 - 3.4 | [1] |
| Colon (HCT-116) | 0.088 - 3.4 | [1] |
| Pancreatic (BX-PC3) | 0.088 - 3.4 | [1] |
Experimental Protocols
Kinase Assay for Determining IC50 Values
This protocol provides a general framework for determining the inhibitory concentration (IC50) of PHA-793887 against a specific kinase.
-
Reagents and Materials:
-
PHA-793887 (various concentrations)
-
Recombinant active kinase
-
Kinase-specific substrate
-
ATP (radiolabeled [γ-³³P]ATP or unlabeled for non-radioactive methods)
-
Kinase buffer
-
96-well plates
-
Scintillation counter or appropriate detection instrument
-
Stopping reagent (e.g., EDTA)
-
Phosphocellulose filter mats or separation beads
-
-
Procedure:
-
Prepare a serial dilution of PHA-793887.
-
In a 96-well plate, add the kinase, its specific substrate, and the kinase buffer.
-
Add the different concentrations of PHA-793887 to the wells. Include a control with no inhibitor.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 30-90 minutes).[1]
-
Stop the reaction by adding a stopping reagent.
-
Separate the phosphorylated substrate from the unreacted ATP using phosphocellulose filters or beads.
-
Quantify the amount of phosphorylated substrate using a scintillation counter (for radioactive assays) or other detection methods.
-
Calculate the percentage of inhibition for each concentration of PHA-793887.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Western Blot for Assessing Protein Phosphorylation
This protocol can be used to assess the effect of PHA-793887 on the phosphorylation of downstream targets of its on- and off-target kinases (e.g., Rb, NPM, GSK3β substrates).[6]
-
Cell Treatment and Lysis:
-
Culture cells to the desired confluency.
-
Treat the cells with various concentrations of PHA-793887 for a specified time.
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein lysates by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest.
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane to remove unbound secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total form of the protein or a housekeeping protein (e.g., β-actin, GAPDH).
-
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. PHA-793887 | CDK inhibitor | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. A first in man, phase I dose-escalation study of PHA-793887, an inhibitor of multiple cyclin-dependent kinases (CDK2, 1 and 4) reveals unexpected hepatotoxicity in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic efficacy of the pan-cdk inhibitor PHA-793887 in vitro and in vivo in engraftment and high-burden leukemia models - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected results with PHA-793887
Welcome to the technical support center for PHA-793887. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting experimental results, particularly unexpected outcomes, obtained with this multi-cyclin-dependent kinase (CDK) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is PHA-793887 and what is its primary mechanism of action?
PHA-793887 is a potent, ATP-competitive inhibitor of multiple cyclin-dependent kinases (CDKs). It primarily targets CDK2, but also shows activity against CDK1, CDK4, CDK5, CDK7, and CDK9.[1][2] By inhibiting these kinases, PHA-793887 disrupts the cell cycle, leading to cell-cycle arrest and, at higher concentrations, apoptosis.[3][4] Its intended use was as an anti-cancer therapeutic agent.
Q2: What are the expected in vitro effects of PHA-793887 on cancer cell lines?
In preclinical studies, PHA-793887 demonstrated cytotoxic activity against a range of cancer cell lines, particularly leukemic cells.[3] Expected effects include:
-
Inhibition of cell proliferation.
-
Induction of cell-cycle arrest, typically in the G1 and G2/M phases.[2]
-
Inhibition of Retinoblastoma (Rb) and nucleophosmin (B1167650) phosphorylation.[1][3]
-
Modulation of cyclin E and cdc6 expression.[3]
-
Induction of apoptosis at higher concentrations.[3]
Q3: An unexpected and severe adverse event was observed in clinical trials. What was it?
A significant and unexpected finding from the Phase I clinical trial was severe, dose-related hepatotoxicity (liver damage) in patients with solid tumors.[5][6] This was not predicted by preclinical animal models and ultimately led to the discontinuation of the drug's clinical development.[5][6] One patient experienced fatal hepatorenal failure.[5][6]
Q4: My in vitro results show weaker than expected potency or a high IC50 value. What could be the cause?
Several factors could contribute to weaker-than-expected potency in vitro:
-
Cell Line Resistance: The cell line used may have intrinsic or acquired resistance to CDK inhibitors. This can be due to mechanisms such as alterations in the CDK/cyclin/Rb pathway or upregulation of compensatory signaling pathways.
-
Compound Stability: Ensure the compound has been stored correctly and has not degraded.
-
Assay Type: The choice of assay can influence the outcome. For cytostatic agents like CDK inhibitors, proliferation assays (e.g., cell counting) may be more appropriate than metabolic assays (e.g., MTT), which can sometimes yield misleading results.
-
Experimental Conditions: Factors such as cell seeding density, media components, and incubation time can all affect the apparent potency of the inhibitor.
Q5: I am observing off-target effects in my experiments. What are the known off-target activities of PHA-793887?
Besides its primary targets (CDKs), PHA-793887 is also known to inhibit Glycogen Synthase Kinase 3β (GSK3β).[1] It is possible that at higher concentrations, other kinases could be inhibited. If off-target effects are suspected, a broad-panel kinase screen is recommended.
Troubleshooting Guides
Unexpected Hepatotoxicity in Animal Models
If you are observing unexpected liver toxicity in your preclinical animal models that mimics the clinical findings, consider the following:
-
Dose and Exposure: The hepatotoxicity observed in humans occurred at exposures that were only a fraction of those causing toxicity in preclinical animal models.[5] This suggests a potential species-specific metabolic or toxicity pathway.
-
Metabolite Profiling: Investigate the metabolic profile of PHA-793887 in your animal model to determine if a unique and toxic metabolite is being produced.
-
Histopathology: Conduct a thorough histopathological examination of the liver tissue to characterize the nature of the damage. In the clinical trial, a liver biopsy showed microvesicular steatosis, periportal inflammation, and signs of cholangitis.[5]
Drug Resistance in Cell Culture
If your cell lines are developing resistance to PHA-793887, here are some potential mechanisms and troubleshooting steps:
-
Upregulation of other CDKs: Cells may compensate for the inhibition of specific CDKs by upregulating others.[7]
-
Troubleshooting: Perform western blotting or qPCR to assess the expression levels of various CDKs and cyclins.
-
-
Alterations in the Rb pathway: Mutations or loss of the Retinoblastoma (Rb) protein can lead to resistance to CDK4/6 inhibitors, a component of PHA-793887's activity.
-
Troubleshooting: Sequence the RB1 gene in your resistant cell lines and assess Rb protein expression and phosphorylation status.
-
-
Activation of bypass signaling pathways: Upregulation of pathways like the PI3K/mTOR pathway can contribute to resistance.
-
Troubleshooting: Investigate the activation status of key proteins in alternative pro-survival pathways.
-
Data Presentation
In Vitro Potency of PHA-793887
| Target | IC50 (nM) |
| CDK2/Cyclin A | 8[1] |
| CDK1/Cyclin B | 60[1] |
| CDK4/Cyclin D1 | 62[1] |
| CDK5/p25 | 5[2] |
| CDK7/Cyclin H | 10[2] |
| CDK9/Cyclin T1 | 138[1] |
| GSK3β | 79[1] |
Cytotoxicity of PHA-793887 in Leukemic Cell Lines
| Cell Line | IC50 (µM) |
| K562 | 0.3 - 7[2][3] |
| KU812 | 0.3 - 7[2] |
| KCL22 | 0.3 - 7[2] |
| TOM1 | 0.3 - 7[2] |
Experimental Protocols
Western Blotting for Rb and NPM Phosphorylation
This protocol is designed to assess the in-cell activity of PHA-793887 by measuring the phosphorylation of two key CDK2 substrates, Retinoblastoma (Rb) and Nucleophosmin (NPM).
Materials:
-
Cancer cell line of interest (e.g., A2780, MCF7)
-
PHA-793887
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Rb (Ser807/811), anti-total-Rb, anti-phospho-NPM (Thr199), anti-total-NPM, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of PHA-793887 (e.g., 0.1, 1, 3, 5 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the bands using a chemiluminescent substrate and an imaging system.
Visualizations
Caption: Mechanism of action of PHA-793887 in the G1/S cell cycle transition.
Caption: A logical workflow for troubleshooting unexpected results with PHA-793887.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Therapeutic efficacy of the pan-cdk inhibitor PHA-793887 in vitro and in vivo in engraftment and high-burden leukemia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. A first in man, phase I dose-escalation study of PHA-793887, an inhibitor of multiple cyclin-dependent kinases (CDK2, 1 and 4) reveals unexpected hepatotoxicity in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PHA-793887
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of the pan-CDK inhibitor, PHA-793887, in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving PHA-793887?
A1: PHA-793887 is soluble in dimethyl sulfoxide (B87167) (DMSO). For in vitro studies, it is recommended to prepare a stock solution in fresh, anhydrous DMSO.[1] For in vivo applications, a working solution can be prepared using a vehicle of propylene (B89431) glycol, Tween 80, and D5W (5% dextrose in water).[1]
Q2: What are the recommended storage conditions for PHA-793887 powder and stock solutions?
A2: Proper storage is crucial to maintain the integrity of PHA-793887. The following table summarizes the recommended storage conditions.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent (DMSO) | -80°C | 2 years |
| -20°C | 1 year |
It is highly recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.
Q3: How stable is PHA-793887 in aqueous solutions like cell culture media?
A3: Currently, there is limited publicly available data specifically quantifying the stability of PHA-793887 in various aqueous solutions, including cell culture media, over extended periods. As a general precaution for small molecule inhibitors, it is advisable to prepare fresh dilutions in aqueous media for each experiment and use them promptly. For in vivo experiments, the mixed solution should be used immediately for optimal results.[1]
Q4: What is the impact of pH on the stability of PHA-793887?
Q5: How many times can I freeze and thaw my PHA-793887 stock solution?
A5: Repeated freeze-thaw cycles are strongly discouraged as they can lead to the degradation of the compound. While specific quantitative data on the degradation of PHA-793887 per freeze-thaw cycle is not available, it is best practice to aliquot stock solutions into single-use vials to maintain compound integrity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or lower than expected activity in cell-based assays. | 1. Degradation of PHA-793887 in stock solution: Improper storage or repeated freeze-thaw cycles. 2. Instability in aqueous media: The compound may be degrading in the cell culture medium during the incubation period. 3. Precipitation of the compound: The final concentration of PHA-793887 in the assay may exceed its solubility in the aqueous medium. | 1. Prepare fresh stock solutions from powder. Ensure proper storage of stock solutions at -80°C or -20°C in aliquots. 2. Prepare fresh dilutions of PHA-793887 in media immediately before each experiment. Minimize the incubation time if possible. 3. Visually inspect for any precipitation after dilution. If precipitation is observed, consider lowering the final concentration or using a different solvent system if compatible with the assay. Ensure the DMSO concentration in the final assay medium is low (typically <0.5%) to avoid cell toxicity. |
| Variability between experimental replicates. | 1. Inaccurate pipetting of stock solution. 2. Incomplete dissolution of the compound. 3. Non-homogenous mixing of the compound in the final solution. | 1. Use calibrated pipettes and ensure proper pipetting technique. 2. Ensure the compound is fully dissolved in the stock solvent before further dilutions. Gentle warming or vortexing may aid dissolution. 3. Mix the final solution thoroughly by gentle inversion or pipetting before adding to the experimental setup. |
| Precipitate formation when diluting stock solution in aqueous buffer. | 1. Low aqueous solubility of PHA-793887. 2. "Salting out" effect. | 1. Perform dilutions in a stepwise manner to avoid rapid changes in solvent polarity. Consider using a vehicle containing solubilizing agents like Tween 80 for in vivo studies.[1] 2. Ensure the buffer composition is compatible with the compound and the final DMSO concentration is minimized. |
Experimental Protocols
Preparation of PHA-793887 Stock Solution (for in vitro use)
-
Materials:
-
PHA-793887 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, low-binding microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the PHA-793887 powder to room temperature before opening the vial to prevent condensation.
-
Weigh the required amount of PHA-793887 powder in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly and/or sonicate at room temperature until the powder is completely dissolved. Visually inspect the solution to ensure there are no particulates.
-
Aliquot the stock solution into single-use, tightly sealed, low-binding tubes.
-
Store the aliquots at -80°C for long-term storage (up to 2 years) or -20°C for shorter-term storage (up to 1 year).
-
General Protocol for Assessing Compound Stability in Cell Culture Media
This protocol provides a general framework for assessing the stability of a small molecule inhibitor like PHA-793887 in a specific cell culture medium.
-
Materials:
-
PHA-793887 stock solution in DMSO
-
Cell culture medium (e.g., DMEM, RPMI-1640) with and without serum
-
Incubator at 37°C with 5% CO₂
-
HPLC-MS system for analysis
-
-
Procedure:
-
Prepare a working solution of PHA-793887 in the cell culture medium at the desired final concentration.
-
At time point zero (T=0), take an aliquot of the working solution and immediately analyze it by HPLC-MS to determine the initial concentration.
-
Incubate the remaining working solution at 37°C in a 5% CO₂ incubator.
-
At various time points (e.g., 2, 4, 8, 24, 48 hours), collect aliquots of the incubated solution.
-
Analyze each aliquot by HPLC-MS to determine the concentration of PHA-793887 remaining.
-
Calculate the percentage of PHA-793887 remaining at each time point relative to the T=0 concentration.
-
Visualizations
Signaling Pathway of PHA-793887 as a Pan-CDK Inhibitor
Caption: PHA-793887 inhibits multiple CDKs, blocking cell cycle progression.
Experimental Workflow for Stock Solution Preparation and Storage
Caption: Workflow for preparing and storing PHA-793887 stock solutions.
Logical Relationship for Troubleshooting Inconsistent Results
Caption: Troubleshooting logic for inconsistent experimental outcomes.
References
Technical Support Center: Troubleshooting PHA-793887 Cytotoxicity Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals using PHA-793887 in cytotoxicity assays. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is PHA-793887 and what is its mechanism of action?
PHA-793887 is a potent, ATP-competitive, pan-cyclin-dependent kinase (CDK) inhibitor. It targets multiple CDKs, including CDK1, CDK2, CDK4, CDK5, CDK7, and CDK9, which are key regulators of the cell cycle.[1] By inhibiting these kinases, PHA-793887 disrupts the cell cycle, leading to cell cycle arrest, primarily at the G1/S and G2/M phases, and can induce apoptosis at higher concentrations.[1][2][3] Its primary mechanism involves blocking the phosphorylation of downstream targets like the Retinoblastoma (Rb) protein and nucleophosmin (B1167650) (NPM).[3]
Q2: What are the typical IC50 values for PHA-793887 in cancer cell lines?
The half-maximal inhibitory concentration (IC50) of PHA-793887 varies depending on the cell line and the assay used. Generally, it exhibits potent cytotoxic activity against a range of cancer cell lines.
Q3: How should I prepare and store PHA-793887?
PHA-793887 is soluble in DMSO but not in water. For long-term storage, it should be kept at -20°C for months to years. For short-term storage, 0-4°C is suitable for days to weeks.
Q4: Does PHA-793887 interfere with common cytotoxicity assay readouts?
While some small molecules are known to interfere with common cytotoxicity assays like MTT by directly reducing the tetrazolium salt, there is no direct evidence to suggest that PHA-793887, a piperidinecarboxamide, inherently does so. However, it is always best practice to include proper controls to rule out any potential compound-specific interference. This includes a "compound-only" control (PHA-793887 in media without cells) to check for any direct effect on the assay reagents.
Troubleshooting Guide
Issue 1: High Background Signal in Vehicle Control Wells
High background can mask the true effect of your compound. Here are potential causes and solutions:
| Possible Cause | Recommended Solution |
| Contamination: | Microbial contamination (bacteria, yeast, mycoplasma) can metabolize assay reagents. Regularly check cell cultures for contamination. |
| High Cell Seeding Density: | Too many cells can lead to a saturated signal. Optimize cell seeding density to ensure the assay is within its linear range. |
| Precipitation of Media Components: | Components in the serum or media may precipitate and interfere with absorbance or fluorescence readings. Use fresh, pre-warmed media and ensure all components are fully dissolved. |
| Assay Reagent Instability: | Prepare assay reagents fresh and protect them from light, especially for assays like MTT. |
Issue 2: Inconsistent or Non-Reproducible Results
Variability between wells or experiments can make data interpretation difficult.
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding: | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between plating. |
| Edge Effects: | Evaporation in the outer wells of a microplate can concentrate media components and affect cell growth. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media. |
| Incomplete Compound Solubilization: | PHA-793887 is soluble in DMSO. Ensure the compound is fully dissolved in DMSO before further dilution in culture media. Visually inspect for any precipitation. |
| Variable Incubation Times: | Adhere to consistent incubation times for both drug treatment and the final assay steps. |
| Pipetting Errors: | Use calibrated pipettes and ensure accurate and consistent pipetting volumes across all wells. |
Issue 3: Unexpectedly High or Low Cytotoxicity
If the observed cytotoxicity of PHA-793887 is drastically different from expected values, consider the following:
| Possible Cause | Recommended Solution |
| Incorrect Compound Concentration: | Double-check all calculations for stock solution preparation and serial dilutions. |
| Cell Line Sensitivity: | Different cell lines exhibit varying sensitivities to CDK inhibitors. The reported IC50 values are cell line-specific. |
| Cell Health and Passage Number: | Use healthy, actively dividing cells. High passage numbers can lead to genetic drift and altered drug sensitivity. |
| Off-Target Effects: | While PHA-793887 is a pan-CDK inhibitor, it may have other off-target effects. Unexpected hepatotoxicity has been observed in clinical trials.[4] |
| Mitochondrial Effects: | CDK inhibitors can induce mitochondria-mediated apoptosis.[5][6][7] If using a metabolic assay like MTT, which relies on mitochondrial reductase activity, be aware that changes in mitochondrial function could influence the readout independently of cell death. Consider using a non-metabolic cytotoxicity assay for comparison. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of PHA-793887 Against Various Cyclin-Dependent Kinases
| Kinase | IC50 (nM) |
| CDK2 | 8 |
| CDK5 | 5 |
| CDK7 | 10 |
| CDK1 | 60 |
| CDK4 | 62 |
| CDK9 | 138 |
| GSK3β | 79 |
Data compiled from multiple sources.[1][2]
Table 2: Cytotoxic Activity of PHA-793887 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | IC50 (µM) |
| A2780 | Ovarian Carcinoma | Fluorescence Assay | 0.09 |
| HCT-116 | Colon Carcinoma | SRB Assay | 0.163 |
| COLO-205 | Colon Carcinoma | SRB Assay | 0.188 |
| K562, KU812, KCL22, TOM1 | Leukemia | Not Specified | 0.3 - 7 |
Data compiled from multiple sources.[2][3]
Experimental Protocols
MTT Cytotoxicity Assay
This protocol is a standard method for assessing cell viability based on mitochondrial reductase activity.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of PHA-793887 (typically ranging from nanomolar to micromolar concentrations) and a vehicle control (DMSO at a final concentration that does not affect cell viability, usually <0.5%). Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the media and add a solubilization solution (e.g., DMSO or a solution of SDS in diluted HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantification of cells in different phases of the cell cycle.
-
Cell Treatment: Treat cells with PHA-793887 at various concentrations for a specified time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours or overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blot for Phosphorylated Rb and NPM
This protocol is used to detect changes in the phosphorylation status of key downstream targets of CDKs.
-
Cell Lysis: After treatment with PHA-793887, wash cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated Rb (e.g., p-Rb Ser807/811) and phosphorylated NPM, as well as total Rb and NPM as loading controls, overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Experimental workflow for assessing PHA-793887 cytotoxicity.
Caption: Simplified signaling pathway of PHA-793887 action.
Caption: Troubleshooting decision tree for inconsistent results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Therapeutic efficacy of the pan-cdk inhibitor PHA-793887 in vitro and in vivo in engraftment and high-burden leukemia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. CDK inhibitors induce mitochondria-mediated apoptosis through the activation of polyamine catabolic pathway in LNCaP, DU145 and PC3 prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of CDK5 is protective in necrotic and apoptotic paradigms of neuronal cell death and prevents mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cdk2 acts upstream of mitochondrial permeability transition during paclitaxel-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize PHA-793887 toxicity in vivo
Disclaimer: The clinical development of PHA-793887 was terminated due to severe, dose-related hepatotoxicity in humans, which was not predicted by preclinical models.[1][2] This guide is intended for preclinical researchers and scientists for investigational use only. The information provided is based on available preclinical data for PHA-793887 and extrapolated from the clinical management of other CDK inhibitors. These strategies are not guaranteed to mitigate toxicity and extreme caution should be exercised when handling and testing this compound.
Troubleshooting Guides and FAQs
This section provides guidance in a question-and-answer format to address specific issues that researchers may encounter during in vivo experiments with PHA-793887.
Hepatotoxicity
Q1: My animal model is showing elevated liver enzymes after treatment with PHA-793887. What steps should I take?
A1: Elevated liver enzymes are a critical sign of hepatotoxicity, a known and severe side effect of PHA-793887.[1][2]
Immediate Actions:
-
Confirm the finding: Repeat liver function tests (ALT, AST, bilirubin) to confirm the initial observation.
-
Dose Interruption: Immediately cease administration of PHA-793887.
-
Monitor: Continue to monitor liver function tests frequently (e.g., daily or every other day) until levels return to baseline.
-
Histopathology: If the experimental endpoint is reached or the animal is euthanized, perform a thorough histopathological examination of the liver tissue. Look for signs of microvesicular steatosis, periportal inflammation, and cholangitis, which were observed in a human case.[1]
Troubleshooting & Mitigation Strategies (for future experiments):
-
Dose Reduction: This is the most straightforward approach. If efficacy is maintained at a lower dose, this may be the best option. A dose-response study for both efficacy and toxicity is highly recommended.
-
Modified Dosing Schedule: Consider alternative dosing schedules, such as less frequent administration or including "drug holidays," which are used in the clinical management of other CDK inhibitors.[3][4]
-
Prophylactic Co-administration (Hypothetical): While not specifically tested for PHA-793887, agents that mitigate oxidative stress and mitochondrial dysfunction could theoretically offer some protection, as these are common mechanisms in drug-induced liver injury.[5][6][7][8] This is purely speculative and would require validation. Examples of agents to investigate could include N-acetylcysteine or other antioxidants.
Q2: Why was hepatotoxicity so severe in humans but not as pronounced in preclinical models?
A2: This is a key issue with PHA-793887. The concentrations of the drug that caused dose-limiting toxicity in humans were a fraction of those that caused toxicity in animals.[1] This highlights a significant species-specific difference in metabolism and/or sensitivity. Preclinical animal models are known to be imperfect predictors of human toxicity.[9][10] The mechanisms for this discrepancy with PHA-793887 are not fully understood, but could involve differences in drug metabolism leading to the formation of toxic metabolites in humans.[5]
Myelosuppression and Hematological Toxicity
Q1: I'm observing a decrease in neutrophil and platelet counts in my animal models. How should I manage this?
A1: Myelosuppression is an expected toxicity of pan-CDK inhibitors due to their role in cell cycle progression of hematopoietic progenitors.[3]
Monitoring & Management:
-
Regular Monitoring: Perform complete blood counts (CBCs) regularly throughout the study (e.g., weekly or twice weekly).
-
Dose Interruption/Reduction: Similar to hepatotoxicity, if significant cytopenias (especially Grade 3-4 neutropenia) are observed, interrupt dosing until counts recover. Resume at a lower dose. For clinically approved CDK4/6 inhibitors, this is the standard management approach.[11][12]
-
Avoid Prophylactic G-CSF: For neutropenia induced by CDK4/6 inhibitors, granulocyte colony-stimulating factor (G-CSF) is generally not recommended. The neutropenia is thought to be cytostatic (arresting cell division) rather than cytotoxic (cell-killing), and is typically reversible with dose interruption.[11]
Gastrointestinal and Other Toxicities
Q1: My animals are experiencing weight loss, diarrhea, and lethargy. What can I do?
A1: Gastrointestinal distress and general malaise are common toxicities.[1][13]
Supportive Care & Management:
-
Monitor Body Weight: Track animal body weight at each dosing and observation point. Significant weight loss (>15-20%) is often a humane endpoint.
-
Supportive Care: Ensure easy access to food and water. Consider providing nutritional supplements or hydration support if appropriate for the animal model and experimental design.
-
Dose Modification: As with other toxicities, dose interruption and reduction are the primary methods for management.
-
Symptomatic Treatment: For diarrhea, antidiarrheal agents could be considered, but their potential interaction with PHA-793887 metabolism would need to be evaluated.
Data Presentation
Table 1: In Vitro IC50 Values for PHA-793887
| Target | IC50 (nM) |
|---|---|
| CDK2 | 8 |
| CDK1 | 60 |
| CDK4 | 62 |
| GSK3β | 79 |
| CDK9 | 138 |
Source: Data compiled from multiple sources.[3]
Table 2: Human Phase I Dose-Limiting Toxicities (DLTs)
| Dose Level (mg/m²) | Number of Patients with DLTs / Total Patients | Primary DLT |
|---|---|---|
| 11 | 0 / 4 | - |
| 22 | 0 / 3 | - |
| 44 | 3 / 9 | Hepatotoxicity |
| 66 | 2 / 3 | Hepatotoxicity |
Source: A first in man, phase I dose-escalation study.[1][2][11]
Experimental Protocols
Protocol: Monitoring for In Vivo Toxicity of PHA-793887
-
Baseline Data Collection:
-
Before the first dose, collect baseline data for each animal, including body weight and blood samples for a complete blood count (CBC) and serum chemistry panel (including ALT, AST, bilirubin, creatinine).
-
-
Drug Administration:
-
Administer PHA-793887 via the desired route (e.g., intravenous infusion as in the clinical trial) at the predetermined dose and schedule.
-
-
On-Study Monitoring:
-
Daily: Conduct daily cage-side health observations, noting any changes in activity, posture, or grooming. Note the presence of diarrhea or other signs of distress.
-
Twice Weekly: Record body weight.
-
Weekly (or more frequently if concerns arise): Collect blood samples for CBC and serum chemistry panels to monitor for hematological and liver toxicity.
-
-
Toxicity Management:
-
Body Weight Loss: If an animal loses >15% of its initial body weight, consider a dose interruption. If weight loss exceeds 20%, euthanasia may be required based on institutional guidelines.
-
Hematological Toxicity: If Grade 3 or 4 neutropenia (Absolute Neutrophil Count < 1.0 x 10⁹/L) is observed, interrupt dosing until recovery to Grade ≤2. Resume treatment at the next lower dose level.
-
Hepatotoxicity: If ALT or AST levels rise to >3x the upper limit of normal (ULN), increase monitoring frequency. If levels exceed >5x ULN, interrupt dosing until recovery to baseline or Grade ≤1. Resume at a lower dose level.
-
-
Terminal Procedures:
-
At the end of the study, collect terminal blood samples.
-
Perform a gross necropsy, and collect key organs (especially liver, spleen, bone marrow, and gastrointestinal tract) for histopathological analysis.
-
Visualizations
Signaling Pathway
Caption: PHA-793887 inhibits multiple CDKs, blocking cell cycle progression.
Experimental Workflow
Caption: A workflow for monitoring and managing PHA-793887 toxicity in vivo.
References
- 1. tandfonline.com [tandfonline.com]
- 2. A first in man, phase I dose-escalation study of PHA-793887, an inhibitor of multiple cyclin-dependent kinases (CDK2, 1 and 4) reveals unexpected hepatotoxicity in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dash.harvard.edu [dash.harvard.edu]
- 4. Clinical Management of Potential Toxicities and Drug Interactions Related to Cyclin‐Dependent Kinase 4/6 Inhibitors in Breast Cancer: Practical Considerations and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Severe tyrosine-kinase inhibitor induced liver injury in metastatic renal cell carcinoma patients: two case reports assessed for causality using the updated RUCAM and review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Study on the Characteristics of Small-Molecule Kinase Inhibitors-Related Drug-Induced Liver Injury [frontiersin.org]
- 7. Mechanisms of Drug Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of Drug-induced Liver Injury: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 9. Pre-clinical animal models are poor predictors of human toxicities in phase 1 oncology clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pre-clinical animal models are poor predictors of human toxicities in phase 1 oncology clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Management of Adverse Events Due to Cyclin-Dependent Kinase 4/6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical Management of Potential Toxicities and Drug Interactions Related to Cyclin Dependent Kinase 4/6 Inhibitors in Breast Cancer : Practical Co... [cancer.fr]
- 13. researchgate.net [researchgate.net]
Technical Support Center: PHA-793887
Welcome to the technical support center for PHA-793887. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues and answering frequently asked questions related to the use of PHA-793887 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of PHA-793887?
PHA-793887 is a potent, ATP-competitive, pan-cyclin-dependent kinase (CDK) inhibitor.[1] It targets multiple CDKs, including CDK1, CDK2, CDK4, CDK5, CDK7, and CDK9, with IC50 values in the nanomolar range.[1][2] By inhibiting these key regulators of the cell cycle, PHA-793887 can induce cell cycle arrest and apoptosis in cancer cells.[2][3] Specifically, it has been shown to inhibit the phosphorylation of retinoblastoma protein (Rb) and nucleophosmin, and modulate the expression of cyclin E and cdc6.[1][3]
Q2: In which cancer cell lines has PHA-793887 shown activity?
PHA-793887 has demonstrated cytotoxic activity against a range of leukemic cell lines in vitro, with IC50 values typically ranging from 0.3 to 7 µM.[2][3] In colony assays, it has shown high activity against leukemia cell lines with an IC50 of less than 0.1 µM.[2][3] It has also been shown to inhibit the proliferation of various solid tumor cell lines, including those from ovarian (A2780), colon (HCT-116), and pancreatic (BX-PC3) cancers.[2][4]
Q3: What were the outcomes of the clinical trials for PHA-793887?
A Phase 1 clinical trial of PHA-793887 in patients with solid tumors was conducted to determine its dose-limiting toxicities and maximum tolerated dose.[5] However, the trial was discontinued (B1498344) due to severe, dose-related hepatic toxicity that was not predicted by preclinical models.[5] This unexpected hepatotoxicity has precluded its further clinical development.[5]
Troubleshooting Guide: Investigating Potential PHA-793887 Resistance
While specific resistance mechanisms to PHA-793887 have not been extensively documented, researchers may encounter scenarios of reduced sensitivity or acquired resistance in their experimental models. The following guide, based on known resistance mechanisms to other CDK inhibitors, provides a framework for troubleshooting.[6][7][8]
Problem: Decreased sensitivity or acquired resistance to PHA-793887 in our cell line model.
This guide will walk you through potential mechanisms and experimental approaches to investigate this issue.
Potential Cause 1: Alterations in Drug Target (CDKs)
Mutations in the target CDKs can prevent the binding of the inhibitor.
Troubleshooting Steps:
-
Sequence CDK Genes: Perform sequencing of the primary target CDK genes (e.g., CDK2, CDK1, CDK4, CDK9) in your resistant cell lines to identify any potential mutations in the ATP-binding pocket.
-
In Vitro Kinase Assays: If mutations are identified, perform in vitro kinase assays with the mutant CDK proteins to assess their sensitivity to PHA-793887 compared to the wild-type enzymes.
Potential Cause 2: Upregulation of Bypass Signaling Pathways
Cells may activate alternative signaling pathways to overcome the cell cycle arrest induced by CDK inhibition.
Troubleshooting Steps:
-
Phospho-protein Analysis: Use techniques like Western blotting or phospho-proteomic arrays to compare the phosphorylation status of key cell cycle and survival pathway proteins (e.g., Rb, Akt, ERK) between sensitive and resistant cells, both with and without PHA-793887 treatment. Upregulation of cyclin E/CDK2 activity is a common bypass mechanism for CDK4/6 inhibitors.[6]
-
Gene Expression Analysis: Perform RNA sequencing or qPCR to identify differential gene expression patterns in pathways that could compensate for CDK inhibition, such as the PI3K/Akt/mTOR or MAPK pathways.[7]
Potential Cause 3: Dysregulation of Cell Cycle Machinery
Alterations in other cell cycle components can lead to resistance.
Troubleshooting Steps:
-
Rb Protein Expression: Analyze the expression and phosphorylation status of the retinoblastoma protein (Rb). Loss or inactivation of Rb can uncouple the cell cycle from CDK4/6 regulation, a known resistance mechanism for CDK4/6 inhibitors.[6]
-
Cyclin and CDK Expression Levels: Quantify the protein levels of key cyclins (e.g., Cyclin D, Cyclin E) and CDKs in your sensitive versus resistant cell lines. Overexpression of these proteins could potentially overcome the inhibitory effects of PHA-793887.
Data Summary Tables
Table 1: In Vitro Inhibitory Activity of PHA-793887 against various CDKs
| Kinase | IC50 (nM) |
| CDK2 | 8[1][2] |
| CDK5 | 5[2] |
| CDK7 | 10[2] |
| CDK1 | 60[1] |
| CDK4 | 62[1] |
| CDK9 | 138[1] |
| GSK3β | 79[1] |
Table 2: Cytotoxic Activity of PHA-793887 in Cancer Cell Lines
| Cell Line Type | Assay Type | IC50 |
| Leukemic Cell Lines | Cytotoxicity Assay | 0.3 - 7 µM[2][3] |
| Leukemic Cell Lines | Colony Assay | <0.1 µM[2][3] |
| Various Solid Tumor Cell Lines | Proliferation Assay | 88 nM – 3.4 μM[2] |
Experimental Protocols
Protocol 1: Western Blot Analysis for Rb and Phospho-Rb
-
Cell Lysis: Treat sensitive and resistant cells with PHA-793887 at various concentrations for the desired time. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against total Rb and phospho-Rb (e.g., Ser780, Ser807/811) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: Mechanism of action of PHA-793887 on the cell cycle.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Therapeutic efficacy of the pan-cdk inhibitor PHA-793887 in vitro and in vivo in engraftment and high-burden leukemia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PHA-793887 | CDK inhibitor | Probechem Biochemicals [probechem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Resistance mechanisms and therapeutic strategies of CDK4 and CDK6 kinase targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resistance to cyclin-dependent kinase (CDK) 4/6 inhibitors confers cross-resistance to other CDK inhibitors but not to chemotherapeutic agents in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving PHA-793887 efficacy in vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for using PHA-793887 in vitro. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is PHA-793887 and what is its primary mechanism of action?
A1: PHA-793887 is a potent, ATP-competitive, pan-cyclin-dependent kinase (CDK) inhibitor.[1][2] It primarily targets CDK2, CDK5, and CDK7, with high potency, and also shows activity against CDK1, CDK4, and CDK9.[1][3] By inhibiting these key regulators of the cell cycle, PHA-793887 disrupts the phosphorylation of downstream targets like the Retinoblastoma (Rb) protein and nucleophosmin.[2][4][5] This leads to cell cycle arrest, primarily at the G1/S and G2/M phases, and can ultimately induce apoptosis (programmed cell death).[3][4][5]
Q2: How should I dissolve and store PHA-793887?
A2: PHA-793887 is soluble in DMSO but not in water.[2] For in vitro experiments, it is recommended to prepare a stock solution in fresh, high-quality DMSO (e.g., 10 mM).[1][3] Store the stock solution in aliquots at -20°C for long-term storage (months to years) or at 4°C for short-term use (days to weeks).[2] Avoid repeated freeze-thaw cycles. Note that moisture-absorbing DMSO can reduce the solubility of the compound.[3]
Q3: In which cancer cell lines has PHA-793887 shown efficacy?
A3: PHA-793887 has demonstrated cytotoxic and antiproliferative activity across a broad range of cancer cell lines, including:
-
Ovarian Cancer: A2780[3]
-
Colon Cancer: HCT-116, COLO-205[3]
-
Pancreatic Cancer: BX-PC3[3]
-
Prostate Cancer: DU-145, PC3[3]
-
Melanoma: A375[3]
Troubleshooting Guide
Q1: The IC50 value I'm observing in my cell line is significantly higher than the published data. What could be the cause?
A1: Several factors can contribute to discrepancies in IC50 values:
-
Cell Line Specifics: The genetic background and passage number of your cell line can influence sensitivity. Ensure your cell line has not developed resistance over time.
-
Compound Degradation: Ensure the compound has been stored correctly and that the DMSO used for dissolution was fresh and anhydrous.[3] Repeated freeze-thaw cycles of the stock solution can lead to degradation.
-
Assay Conditions: The duration of the assay (e.g., 72 hours)[3], cell seeding density, and the type of proliferation assay used (e.g., SRB, MTS, EdU) can all impact the final IC50 value.
-
Serum Concentration: Components in fetal bovine serum (FBS) can bind to the compound, reducing its effective concentration. Consider testing with reduced serum levels if consistent with your experimental design.
Q2: I'm observing significant cytotoxicity even at low concentrations in non-cancerous cell lines. Is this expected?
A2: While PHA-793887 has shown selectivity for leukemic cells over normal peripheral blood mononuclear cells or CD34+ hematopoietic stem cells[4][5][6], its pan-CDK inhibitory nature means it can affect any proliferating cell. However, severe toxicity in normal cells might be unexpected. Consider the following:
-
Off-Target Effects: PHA-793887 is known to inhibit other kinases, such as GSK-3β.[1][2] It also has known immunosuppressive effects by impairing Toll-like receptor (TLR) signaling.[6] These off-target activities could contribute to toxicity.
-
Hepatotoxicity: It's critical to note that the clinical development of PHA-793887 was halted due to severe, dose-related hepatotoxicity in patients, which was not predicted by preclinical models.[6][7][8] This suggests a potential for unexpected toxicity, especially in liver-derived cell lines.
-
Compound Purity: Verify the purity of your PHA-793887 lot. Impurities could contribute to non-specific toxicity.
Q3: My cells are arresting in the cell cycle, but not undergoing apoptosis. How can I increase apoptotic induction?
A3: PHA-793887 induces cell-cycle arrest at lower concentrations (0.2–1 µM) and apoptosis at higher concentrations (e.g., 5 µM).[4][5][6]
-
Increase Concentration: If you are observing only cell cycle arrest, a higher concentration of PHA-793887 may be required to push the cells into apoptosis.
-
Increase Incubation Time: Extending the treatment duration may allow the effects of cell cycle arrest to cascade into an apoptotic response.
-
Combination Therapy: Consider combining PHA-793887 with other agents. Inhibitors of survival pathways (e.g., PI3K/Akt) or other chemotherapeutics could synergize with PHA-793887 to enhance apoptosis.[9][10]
Q4: My cells appear to be developing resistance to PHA-793887. What are the potential mechanisms?
A4: While specific resistance mechanisms to PHA-793887 are not extensively documented, resistance to CDK inhibitors often involves:
-
Loss of Rb: As Rb is a key downstream target, its loss or inactivation can uncouple the cell cycle from CDK4/6 regulation, a common mechanism of resistance to CDK4/6 inhibitors.[11][12]
-
Upregulation of Cyclin E/CDK2: Increased activity of the Cyclin E-CDK2 complex can bypass the need for CDK4/6 to phosphorylate Rb, leading to resistance.[11]
-
Activation of Bypass Pathways: Upregulation of signaling pathways like PI3K/AKT/mTOR or FGF receptor pathways can promote cell proliferation independently of CDK inhibition.[12][13]
Data Presentation
Table 1: Inhibitory Activity (IC50) of PHA-793887 against Cyclin-Dependent Kinases
| Kinase Target | IC50 (nM) |
| CDK2 | 8 |
| CDK5 | 5 |
| CDK7 | 10 |
| CDK1 | 60 |
| CDK4 | 62 |
| CDK9 | 138 |
| GSK-3β | 79 |
| Data compiled from multiple sources.[1][3] |
Table 2: In Vitro Antiproliferative Activity (IC50) of PHA-793887 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| K562 | Leukemia | 0.3 - 7 |
| KU812 | Leukemia | 0.3 - 7 |
| KCL22 | Leukemia | 0.3 - 7 |
| TOM1 | Leukemia | 0.3 - 7 |
| A2780 | Ovarian | 0.088 |
| HCT-116 | Colon | 0.163 |
| COLO-205 | Colon | 0.088 - 3.4 |
| DU-145 | Prostate | 0.088 - 3.4 |
| A375 | Melanoma | 0.088 - 3.4 |
| PC3 | Prostate | 0.088 - 3.4 |
| MCF-7 | Breast | 0.088 - 3.4 |
| BX-PC3 | Pancreatic | 0.088 - 3.4 |
| Note: IC50 values for leukemia cell lines are presented as a range from cytotoxicity assays, while colony assays showed higher potency (IC50 < 0.1 µM).[3][4][5] The range for other solid tumor lines reflects variability across different studies. |
Experimental Protocols
Protocol 1: Cell Proliferation Assay using EdU Incorporation
This protocol is adapted from standard EdU (5-ethynyl-2'-deoxyuridine) assay procedures to measure DNA synthesis as an indicator of cell proliferation.
Materials:
-
PHA-793887 stock solution (10 mM in DMSO)
-
Cell line of interest
-
Complete culture medium
-
96-well clear-bottom black plates
-
EdU Labeling Kit (e.g., Click-iT™ EdU Cell Proliferation Kit)
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 3.7% formaldehyde (B43269) in PBS)
-
Permeabilization Solution (e.g., 0.5% Triton® X-100 in PBS)
-
Hoechst 33342 solution for nuclear counterstaining
-
High-content imaging system or fluorescence microscope
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density determined to ensure exponential growth for the duration of the experiment. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of PHA-793887 in complete culture medium. Remove the old medium from the cells and add the medium containing the various concentrations of PHA-793887. Include a DMSO-only vehicle control. Incubate for the desired treatment period (e.g., 48-72 hours).
-
EdU Labeling: Two hours before the end of the treatment period, add EdU to the culture medium at a final concentration of 10 µM.[14] Incubate for 2 hours under standard culture conditions.
-
Fixation and Permeabilization:
-
Carefully remove the medium and wash cells once with PBS.
-
Add 100 µL of Fixation Solution to each well and incubate for 15 minutes at room temperature.[14]
-
Remove the fixative and wash twice with PBS.
-
Add 100 µL of Permeabilization Solution to each well and incubate for 20 minutes at room temperature.[14]
-
-
Click-iT® Reaction:
-
Remove the permeabilization buffer and wash wells with PBS.
-
Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions (containing the fluorescent azide).
-
Add 50 µL of the reaction cocktail to each well and incubate for 30 minutes at room temperature, protected from light.[14]
-
-
Nuclear Staining:
-
Remove the reaction cocktail and wash once with PBS.
-
Add 100 µL of Hoechst 33342 solution to each well and incubate for 30 minutes at room temperature, protected from light.[14]
-
-
Imaging and Analysis:
-
Wash the wells twice with PBS.
-
Image the plate using a high-content imager or fluorescence microscope.
-
Quantify the number of EdU-positive nuclei (proliferating cells) and the total number of nuclei (Hoechst positive).
-
Calculate the percentage of proliferating cells for each treatment condition and plot a dose-response curve to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of Rb Phosphorylation
Materials:
-
PHA-793887
-
Cell line of interest (e.g., A2780, MCF-7)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Anti-phospho-Rb (Ser807/811), Anti-total Rb, Anti-β-Actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Methodology:
-
Cell Treatment and Lysis:
-
Plate cells and allow them to attach.
-
Treat cells with varying concentrations of PHA-793887 (e.g., 0, 0.2, 1, 3, 5 µM) for a specified time (e.g., 24 hours). A partial inhibition of Rb phosphorylation has been observed at 1 µM, with almost complete inhibition at 3 µM in A2780 cells.[1]
-
Wash cells with ice-cold PBS and lyse them using RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Rb) overnight at 4°C, diluted according to the manufacturer's recommendation.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total Rb and a loading control (e.g., β-Actin) to ensure equal protein loading.
-
Quantify band intensities to determine the ratio of phosphorylated Rb to total Rb.
-
Visualizations
Caption: Mechanism of Action for PHA-793887 on the G1/S cell cycle transition.
Caption: General experimental workflow for assessing PHA-793887 in vitro efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Therapeutic efficacy of the pan-cdk inhibitor PHA-793887 in vitro and in vivo in engraftment and high-burden leukemia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. search.lib.utexas.edu [search.lib.utexas.edu]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. A first in man, phase I dose-escalation study of PHA-793887, an inhibitor of multiple cyclin-dependent kinases (CDK2, 1 and 4) reveals unexpected hepatotoxicity in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New Combination Therapies with Cell Cycle Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | CDK4/6 Inhibitors in Combination Therapies: Better in Company Than Alone: A Mini Review [frontiersin.org]
- 11. Resistance mechanisms and therapeutic strategies of CDK4 and CDK6 kinase targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Resistance to cyclin-dependent kinase (CDK) 4/6 inhibitors confers cross-resistance to other CDK inhibitors but not to chemotherapeutic agents in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Click-iT EdU Imaging Cell Proliferation Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
Validation & Comparative
A Comparative Guide to PHA-793887 and Other Cyclin-Dependent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pan-CDK inhibitor PHA-793887 against other notable CDK inhibitors, including the selective CDK4/6 inhibitors Palbociclib, Ribociclib (B560063), and Abemaciclib, and the pan-CDK inhibitor Dinaciclib (B612106). The comparison is based on their target specificity, preclinical efficacy, and clinical trial outcomes, supported by experimental data.
Introduction to CDK Inhibition
Cyclin-dependent kinases (CDKs) are a family of protein kinases that play a crucial role in regulating the cell cycle, transcription, and other fundamental cellular processes.[1][2] Dysregulation of CDK activity is a hallmark of cancer, making them an attractive target for therapeutic intervention.[1] CDK inhibitors are broadly classified into two categories: pan-CDK inhibitors that target multiple CDKs, and selective CDK inhibitors that are specific to certain CDK family members.[3] This guide will delve into the characteristics of PHA-793887, a pan-CDK inhibitor, and compare its profile with other key players in the field.
Comparative Analysis of CDK Inhibitors
Target Specificity and Potency
The inhibitory activity of PHA-793887 and other CDK inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) values against a panel of CDK enzymes. A lower IC50 value indicates greater potency.
| Inhibitor | Type | CDK1 (IC50, nM) | CDK2 (IC50, nM) | CDK4 (IC50, nM) | CDK5 (IC50, nM) | CDK6 (IC50, nM) | CDK7 (IC50, nM) | CDK9 (IC50, nM) | Other notable targets (IC50, nM) |
| PHA-793887 | Pan-CDK | 60[4] | 8[4] | 62[4] | 5[4] | - | 10[4] | 138[4] | GSK3β (79)[4] |
| Palbociclib | Selective CDK4/6 | >10,000 | >10,000 | 11 | - | 16 | - | - | - |
| Ribociclib | Selective CDK4/6 | - | - | 10 | - | 39 | - | - | - |
| Abemaciclib | Selective CDK4/6 | - | - | 2 | - | 10 | - | - | CDK9 (higher conc.) |
| Dinaciclib | Pan-CDK | 1[5] | 1[5] | 100[5] | 1[5] | - | - | 4[5] | - |
Note: IC50 values can vary between different studies and assay conditions. The data presented here is a representative compilation from available literature.
PHA-793887 exhibits potent inhibition of CDK2, with significant activity against CDK1, CDK4, and CDK9 as well.[4] In contrast, Palbociclib, Ribociclib, and Abemaciclib are highly selective for CDK4 and CDK6. Dinaciclib, another pan-CDK inhibitor, shows potent inhibition of CDK1, CDK2, CDK5, and CDK9.[5]
Signaling Pathway Inhibition
The cell cycle is a tightly regulated process orchestrated by the sequential activation of different CDK-cyclin complexes. Inhibition of these complexes by drugs like PHA-793887 leads to cell cycle arrest and, in some cases, apoptosis.
Preclinical and Clinical Performance
PHA-793887
-
Preclinical: PHA-793887 demonstrated cytotoxic activity against various leukemia cell lines in vitro, with IC50 values ranging from 0.3 to 7 µM.[6][7] It induced cell-cycle arrest at lower concentrations and apoptosis at higher concentrations.[6][7] In vivo studies using leukemia xenograft models also showed its therapeutic potential.[6]
-
Clinical: A first-in-human Phase I clinical trial of PHA-793887 in patients with advanced solid tumors was terminated due to severe, dose-related hepatotoxicity.[8] No objective responses were observed, although some patients experienced disease stabilization.[8]
Selective CDK4/6 Inhibitors (Palbociclib, Ribociclib, Abemaciclib)
-
Preclinical: These inhibitors have shown significant anti-proliferative effects in estrogen receptor-positive (ER+) breast cancer cell lines and xenograft models.[9][10][11]
-
Clinical: Palbociclib, Ribociclib, and Abemaciclib, in combination with endocrine therapy, have demonstrated significant improvements in progression-free survival (PFS) and, in some cases, overall survival (OS) in patients with HR+/HER2- advanced or metastatic breast cancer.[12][13][14][15][16][17][18][19][20][21][22][23][24][25] These agents are now established as a standard of care in this setting. Their toxicity profiles are generally manageable, with neutropenia being a common adverse event for Palbociclib and Ribociclib, and diarrhea for Abemaciclib.
Dinaciclib
-
Preclinical: Dinaciclib has shown potent anti-proliferative and pro-apoptotic activity in various cancer cell lines and in vivo models.[26]
-
Clinical: Dinaciclib has been evaluated in clinical trials for various hematological malignancies and solid tumors.[5][27][28] It has shown single-agent activity in relapsed multiple myeloma and has been investigated in combination with other agents.[5][28] However, its efficacy in advanced breast cancer was not superior to capecitabine (B1668275) in a phase II trial.[29]
Experimental Methodologies
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used in the evaluation of CDK inhibitors.
Kinase Activity Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of a specific CDK.
Protocol:
-
Reagent Preparation: Recombinant CDK/cyclin complexes, a substrate protein (e.g., Retinoblastoma protein, Rb), and ATP are prepared in a suitable kinase buffer. The test inhibitor is serially diluted.
-
Reaction Setup: The CDK/cyclin complex, substrate, and inhibitor are mixed in the wells of a microplate and pre-incubated.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP (often [γ-³²P]ATP for radioactive detection or unlabeled ATP for non-radioactive methods).
-
Incubation: The reaction is allowed to proceed for a defined period at a specific temperature.
-
Reaction Termination: The reaction is stopped, typically by adding a solution containing EDTA, which chelates the Mg²⁺ required for kinase activity.
-
Detection: The extent of substrate phosphorylation is measured. For radioactive assays, this involves separating the phosphorylated substrate by SDS-PAGE and detecting the radioactivity. For non-radioactive assays, methods like ADP-Glo™ can be used, which measure the amount of ADP produced.[30][31]
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.[32][33][34]
Cell Proliferation Assay
This assay assesses the effect of a CDK inhibitor on the growth of cancer cell lines.
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the CDK inhibitor. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a period that allows for several cell doublings (typically 48-72 hours).
-
Viability Measurement: Cell viability is assessed using various methods, such as the MTT or CellTiter-Glo® assays. The MTT assay measures the metabolic activity of cells, while the CellTiter-Glo® assay quantifies ATP levels, which correlate with the number of viable cells.[35][36]
-
Data Analysis: The absorbance or luminescence readings are used to calculate the percentage of cell growth inhibition for each inhibitor concentration compared to the vehicle control. The IC50 value, representing the concentration that inhibits cell growth by 50%, is then calculated.
In Vivo Xenograft Model
This model evaluates the anti-tumor efficacy of a CDK inhibitor in a living organism.
Protocol:
-
Tumor Implantation: Human cancer cells are injected subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).[9][10][11]
-
Tumor Growth and Randomization: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
Drug Administration: The CDK inhibitor is administered to the treatment group via a clinically relevant route (e.g., oral gavage, intravenous injection) at a specified dose and schedule. The control group receives a vehicle.
-
Tumor Measurement: Tumor size is measured regularly (e.g., twice weekly) with calipers. Mouse body weight is also monitored as an indicator of toxicity.
-
Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised and may be used for further analysis (e.g., western blotting, immunohistochemistry).
-
Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in the treatment group to the control group. Statistical analysis is performed to determine the significance of the anti-tumor effect.
Conclusion
PHA-793887 is a potent pan-CDK inhibitor with demonstrated preclinical anti-cancer activity. However, its clinical development was halted due to significant hepatotoxicity.[8] In contrast, the selective CDK4/6 inhibitors Palbociclib, Ribociclib, and Abemaciclib have achieved remarkable clinical success, particularly in the treatment of HR+/HER2- breast cancer, by offering a more favorable therapeutic window. Dinaciclib, another pan-CDK inhibitor, has shown some clinical activity in hematological malignancies but has had limited success in solid tumors.
This comparison highlights the critical importance of balancing broad-spectrum activity with a manageable safety profile in the development of CDK inhibitors. While the pan-CDK approach of PHA-793887 was theoretically promising for overcoming resistance, the off-target toxicities proved to be a major obstacle. The success of the selective CDK4/6 inhibitors underscores the value of a targeted approach in cancer therapy. Future research in this area will likely focus on developing next-generation CDK inhibitors with improved selectivity and reduced toxicity, as well as exploring novel combination strategies to enhance their efficacy.
References
- 1. The Roles of Cyclin-Dependent Kinases in Cell-Cycle Progression and Therapeutic Strategies in Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ashpublications.org [ashpublications.org]
- 6. Therapeutic efficacy of the pan-cdk inhibitor PHA-793887 in vitro and in vivo in engraftment and high-burden leukemia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | Investigational cyclin-dependent kinase 4/6 inhibitor GLR2007 demonstrates activity against isocitrate dehydrogenase wild-type glioblastoma and other solid tumors in mice xenograft models [frontiersin.org]
- 11. Inhibition of CDK4/6 by Palbociclib Significantly Extends Survival in Medulloblastoma Patient-Derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. “Practice-Changing” Results Seen with Adjuvant Abemaciclib plus Endocrine Therapy in HR-Positive, HER2-Negative Breast Cancer - The Oncology Pharmacist [theoncologypharmacist.com]
- 13. NATALEE Trial Long-Term Results on Ribociclib Combination Therapy in Early-Stage Breast Cancer - The ASCO Post [ascopost.com]
- 14. Adjuvant Abemaciclib Plus Endocrine Therapy for Hormone Receptor-Positive, Human Epidermal Growth Factor Receptor 2-Negative, High-Risk Early Breast Cancer: Results From a Preplanned monarchE Overall Survival Interim Analysis, Including 5-Year Efficacy Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ascopubs.org [ascopubs.org]
- 16. Addition of Palbociclib to Standard Therapy in Metastatic Hormone Receptor-Positive HER2-Positive Breast Cancer - The ASCO Post [ascopost.com]
- 17. A phase III trial of adjuvant ribociclib plus endocrine therapy versus endocrine therapy alone in patients with HR-positive/HER2-negative early breast cancer: final invasive disease-free survival results from the NATALEE trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. oncologynewscentral.com [oncologynewscentral.com]
- 19. Real-World Effectiveness of Palbociclib Versus Clinical Trial Results in Patients With Advanced/Metastatic Breast Cancer That Progressed on Previous Endocrine Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. onclive.com [onclive.com]
- 21. aacrjournals.org [aacrjournals.org]
- 22. cancernetwork.com [cancernetwork.com]
- 23. vjoncology.com [vjoncology.com]
- 24. physiciansweekly.com [physiciansweekly.com]
- 25. ascopubs.org [ascopubs.org]
- 26. A first-in-human, phase 1, dose-escalation study of dinaciclib, a novel cyclin-dependent kinase inhibitor, administered weekly in subjects with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 27. asco.org [asco.org]
- 28. ascopubs.org [ascopubs.org]
- 29. Randomized phase II trial of the cyclin-dependent kinase inhibitor dinaciclib (MK-7965) versus capecitabine in patients with advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. benchchem.com [benchchem.com]
- 31. promega.com [promega.com]
- 32. Measuring Cyclin-Dependent Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
- 33. documents.thermofisher.com [documents.thermofisher.com]
- 34. en.ice-biosci.com [en.ice-biosci.com]
- 35. benchchem.com [benchchem.com]
- 36. benchchem.com [benchchem.com]
A Preclinical Showdown: The Divergent Fates of Pan-CDK Inhibitor PHA-793887 and Selective CDK4/6 Inhibitor Palbociclib
For researchers, scientists, and drug development professionals, the divergent trajectories of PHA-793887 and Palbociclib (B1678290) offer a compelling case study in the development of cyclin-dependent kinase (CDK) inhibitors. While both initially showed promise in targeting the cell cycle machinery for cancer therapy, their distinct selectivity profiles and ultimate clinical viability paint a stark contrast.
Palbociclib, a selective inhibitor of CDK4 and CDK6, has emerged as a cornerstone in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer.[1][2] In contrast, PHA-793887, a potent pan-CDK inhibitor targeting CDK1, CDK2, CDK4, and CDK9, saw its clinical development halted in Phase I trials due to unforeseen and severe hepatotoxicity.[3] This guide provides a comparative analysis of their preclinical efficacy, mechanisms of action, and the experimental data that defined their developmental paths.
Mechanism of Action: A Tale of Two Strategies
Palbociclib's efficacy stems from its specific inhibition of the CDK4/6-cyclin D complex. This targeted approach blocks the phosphorylation of the retinoblastoma (Rb) protein, a critical step for cells to transition from the G1 to the S phase of the cell cycle. By preventing this, Palbociclib effectively induces G1 arrest and halts the proliferation of cancer cells.[1][4][5]
In contrast, PHA-793887 employed a broader "pan-CDK" inhibition strategy. By targeting multiple CDKs, including CDK1, CDK2, CDK4, and CDK9, it aimed for a more comprehensive blockade of the cell cycle.[6][7] This broader activity, while potent in preclinical models, likely contributed to its challenging safety profile.
Preclinical Efficacy: A Quantitative Comparison
Both PHA-793887 and Palbociclib demonstrated potent anti-proliferative activity in preclinical studies. However, their selectivity and the breadth of their impact differed significantly.
| Parameter | PHA-793887 | Palbociclib |
| Target CDKs | CDK1, CDK2, CDK4, CDK9 | CDK4, CDK6 |
| IC50 (CDK2) | 8 nM[6][7] | - |
| IC50 (CDK1) | 60 nM[6] | - |
| IC50 (CDK4) | 62 nM[6] | 11 nM |
| IC50 (CDK9) | 138 nM[6] | - |
| Cell Line Efficacy | Cytotoxic to various leukemia cell lines (IC50: 0.3-7 µM)[8] | Reduces proliferation in ER-positive breast cancer cell lines[4] |
| In Vivo Models | Tumor regression in HL60 leukemia xenograft model[6] | Increased inhibition of tumor growth in combination with letrozole (B1683767) in ER-positive breast cancer xenografts[4] |
Experimental Protocols
Kinase Inhibition Assay (PHA-793887)
The biochemical activity of PHA-793887 was assessed by measuring the phosphorylation of specific enzyme substrates. The compound, at concentrations ranging from 1.5 nM to 10 µM, was incubated with a specific CDK enzyme (0.7–100 nM) and a substrate in the presence of ATP/33P-γ-ATP mix for 30-90 minutes at room temperature. The reaction was then stopped, and the amount of phosphorylated substrate was quantified to determine the inhibitory activity.[7]
Cell Proliferation and Colony Formation Assays (PHA-793887 in Leukemia)
Thirteen different leukemic cell lines were used to assess the cytotoxic effects of PHA-793887. For cytotoxicity assays, cells were treated with the compound, and the IC50 values were determined. For colony formation assays, which measure the long-term proliferative capacity, cells were also treated with PHA-793887, and the number of colonies formed was counted to determine the IC50. These assays demonstrated that PHA-793887 was highly effective at inhibiting the proliferation of leukemia cells, with IC50 values in the low micromolar to nanomolar range.[8]
In Vivo Xenograft Studies
For PHA-793887, in vivo efficacy was tested in leukemia xenograft models. For example, tumor regression was observed in the HL60 subcutaneous xenograft model.[6] In studies with Palbociclib, patient-derived ER-positive breast cancer xenograft models were used to demonstrate that the combination of Palbociclib with letrozole led to a greater inhibition of tumor growth compared to either drug alone.[4]
Clinical Development and Outcomes
Palbociclib's journey through clinical trials has been largely successful, leading to its approval and widespread use. The PALOMA series of trials (PALOMA-1, -2, and -3) demonstrated significant improvements in progression-free survival (PFS) when Palbociclib was combined with endocrine therapy in patients with HR+/HER2- advanced breast cancer.[9][10][11]
In stark contrast, the clinical development of PHA-793887 was cut short. A Phase I dose-escalation study in patients with advanced solid tumors revealed severe and dose-related hepatic toxicity.[3] This unexpected adverse event, not predicted by preclinical models, ultimately led to the discontinuation of its clinical development.[3]
Conclusion
The comparison between PHA-793887 and Palbociclib underscores a critical lesson in drug development: the balance between broad-spectrum efficacy and target-specific safety. While the pan-CDK inhibition of PHA-793887 showed potent preclinical anti-cancer activity, its lack of selectivity likely contributed to its unacceptable toxicity in humans. Palbociclib's success, on the other hand, highlights the power of a more targeted approach, leading to a manageable safety profile and significant clinical benefit in a specific patient population. For researchers, these two molecules serve as a powerful illustration of the complexities of translating preclinical findings into successful clinical therapies.
References
- 1. Palbociclib - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. tandfonline.com [tandfonline.com]
- 4. droracle.ai [droracle.ai]
- 5. Mechanisms of the CDK4/6 inhibitor palbociclib (PD 0332991) and its future application in cancer treatment (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Therapeutic efficacy of the pan-cdk inhibitor PHA-793887 in vitro and in vivo in engraftment and high-burden leukemia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An evaluation of palbociclib as a breast cancer treatment option: a current update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. Frontiers | Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer [frontiersin.org]
Validating Target Engagement of PHA-793887: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pan-CDK inhibitor PHA-793887 with the selective CDK4/6 inhibitors Palbociclib and Ribociclib. It is designed to offer an objective analysis of their performance, supported by experimental data, to aid in the validation of target engagement.
Executive Summary
PHA-793887 is a potent, ATP-competitive, multi-cyclin-dependent kinase (CDK) inhibitor with activity against CDK1, CDK2, CDK4, CDK5, CDK7, and CDK9.[1] In contrast, Palbociclib and Ribociclib are highly selective inhibitors of CDK4 and CDK6. This fundamental difference in their target profiles dictates their cellular activities, efficacy, and toxicity profiles. While pan-CDK inhibition by PHA-793887 offers the potential to overcome resistance mechanisms associated with selective inhibitors, it has also been linked to significant toxicity, which ultimately led to the discontinuation of its clinical development.[2][3] This guide will delve into the specifics of their mechanisms, provide comparative data, and detail the experimental protocols necessary to evaluate their target engagement.
Data Presentation
Table 1: Comparative Inhibitory Activity (IC50)
| Compound | CDK1 (nM) | CDK2 (nM) | CDK4 (nM) | CDK6 (nM) | CDK9 (nM) | GSK3β (nM) |
| PHA-793887 | 60 | 8 | 62 | - | 138 | 79 |
| Palbociclib | >10,000 | >10,000 | 11 | 16 | - | - |
| Ribociclib | >10,000 | >10,000 | 10 | 39 | - | - |
Data for PHA-793887 sourced from MedchemExpress.[1] Data for Palbociclib and Ribociclib is representative of their high selectivity for CDK4/6.
Table 2: Comparative Cellular Activity (IC50)
| Cell Line | Cancer Type | PHA-793887 (µM) | Palbociclib (nM) | Ribociclib (nM) |
| MCF7 | Breast Cancer | - | 180 | 110 |
| K562 | Leukemia | 0.3 - 7 | - | - |
| HL60 | Leukemia | - | - | - |
| A2780 | Ovarian Cancer | 0.088 | - | - |
Data for PHA-793887 sourced from Alzani et al., 2010 and Selleck Chemicals.[4] Data for Palbociclib and Ribociclib is representative of their activity in ER+ breast cancer cell lines.
Table 3: Comparative Clinical and Toxicity Profiles
| Feature | PHA-793887 | Palbociclib | Ribociclib |
| Development Stage | Discontinued in Phase I | FDA Approved | FDA Approved |
| Primary Dose-Limiting Toxicity | Severe Hepatotoxicity[2][3] | Neutropenia[5] | Neutropenia, Hepatotoxicity (less common than PHA-793887)[6] |
| Common Adverse Events | Gastrointestinal, Nervous system events[2][7] | Neutropenia, Fatigue, Nausea[5] | Neutropenia, Nausea, Fatigue, Diarrhea[8] |
Mandatory Visualizations
Caption: Simplified CDK signaling pathway and points of inhibition.
Caption: General workflow for validating kinase inhibitor target engagement.
Experimental Protocols
Western Blot Analysis of Retinoblastoma (pRb) Phosphorylation
This protocol is to determine the extent to which a CDK inhibitor blocks the phosphorylation of a key downstream target, the Retinoblastoma protein (pRb).
Materials:
-
Cell line of interest (e.g., MCF7)
-
CDK inhibitor (PHA-793887, Palbociclib, Ribociclib)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: anti-phospho-Rb (Ser807/811), anti-total Rb, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of the CDK inhibitor or DMSO (vehicle control) for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Rb and total Rb overnight at 4°C. A loading control like β-actin should also be used.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
-
Data Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the phospho-Rb signal to the total Rb signal.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method to assess the direct binding of a drug to its target protein in a cellular environment based on ligand-induced thermal stabilization.
Materials:
-
Cell line of interest
-
CDK inhibitor
-
PBS with protease inhibitors
-
PCR tubes
-
Thermocycler
-
Lysis method (e.g., freeze-thaw cycles)
-
Centrifuge
-
Western blot or ELISA reagents for target protein detection
Procedure:
-
Cell Treatment: Treat cultured cells with the CDK inhibitor or vehicle control for a specified duration.
-
Cell Harvesting and Heating:
-
Harvest the cells and resuspend them in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures in a thermocycler for a short period (e.g., 3 minutes).
-
-
Cell Lysis and Fractionation:
-
Lyse the cells using a method like freeze-thaw cycles.
-
Separate the soluble fraction (containing stabilized, non-aggregated protein) from the aggregated protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).
-
-
Protein Detection:
-
Carefully collect the supernatant (soluble fraction).
-
Analyze the amount of the target CDK protein remaining in the soluble fraction by Western blot or ELISA.
-
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both inhibitor-treated and control samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
NanoBRET™ Target Engagement Intracellular Kinase Assay
This assay measures compound binding at select target kinases in living cells using Bioluminescence Resonance Energy Transfer (BRET).
Materials:
-
HEK293 cells
-
NanoLuc®-CDK fusion vector and a corresponding cyclin expression vector
-
Transfection reagent
-
NanoBRET™ Tracer
-
CDK inhibitor
-
Opti-MEM® I Reduced Serum Medium
-
Assay plates (e.g., 384-well)
-
Luminometer capable of measuring BRET
Procedure:
-
Cell Transfection: Co-transfect HEK293 cells with the NanoLuc®-CDK fusion vector and the cyclin expression vector. Seed the transfected cells into assay plates.
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the CDK inhibitor.
-
On the day of the assay, add the NanoBRET™ Tracer and the CDK inhibitor to the cells.
-
-
BRET Measurement: Incubate the plate at 37°C for a specified time (e.g., 2 hours). Measure the BRET signal using a luminometer.
-
Data Analysis: The binding of the inhibitor to the NanoLuc®-CDK fusion protein will displace the tracer, leading to a decrease in the BRET signal. Plot the BRET ratio against the inhibitor concentration to determine the IC50 value for target engagement in live cells.
Mechanisms of Resistance
A critical aspect of evaluating CDK inhibitors is understanding the potential for resistance.
-
PHA-793887: As a pan-CDK inhibitor, it was hypothesized to have the potential to overcome resistance mechanisms that arise from the activation of alternative CDKs.[7] However, due to its early termination in clinical trials, specific clinical resistance mechanisms have not been well-characterized.
-
Palbociclib and Ribociclib: Resistance to selective CDK4/6 inhibitors is a significant clinical challenge. Common mechanisms include:
-
Loss of Rb function: Mutations or loss of the retinoblastoma protein, the primary target of CDK4/6, renders the cells independent of CDK4/6 activity for cell cycle progression.
-
Upregulation of Cyclin E1/E2 and CDK2 activity: This provides a bypass pathway for G1/S transition.[9][10]
-
Amplification of CDK6 or CDK4: Increased levels of the target proteins can overcome the inhibitory effect of the drugs.[4][9][11]
-
Activation of bypass signaling pathways: Upregulation of pathways like PI3K/AKT/mTOR can promote cell proliferation independently of CDK4/6 inhibition.[11]
-
Conclusion
The validation of target engagement for PHA-793887 requires a multi-faceted approach that considers its broad-spectrum activity in comparison to more selective agents like Palbociclib and Ribociclib. While PHA-793887 demonstrated potent preclinical activity, its clinical development was halted due to severe toxicity, a critical consideration for any pan-inhibitor strategy.[2][3] The experimental protocols detailed in this guide provide a robust framework for researchers to assess the on-target effects of CDK inhibitors, understand their mechanisms of action, and explore potential resistance pathways. The choice between a pan-CDK inhibitor and a selective inhibitor involves a trade-off between broader efficacy and a more favorable safety profile, a central theme in modern drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tandfonline.com [tandfonline.com]
- 3. A first in man, phase I dose-escalation study of PHA-793887, an inhibitor of multiple cyclin-dependent kinases (CDK2, 1 and 4) reveals unexpected hepatotoxicity in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of resistance to CDK4/6 inhibitors in breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. Clinical Management of Potential Toxicities and Drug Interactions Related to Cyclin‐Dependent Kinase 4/6 Inhibitors in Breast Cancer: Practical Considerations and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Mechanisms of CDK4/6 Inhibitor Resistance in Luminal Breast Cancer [frontiersin.org]
- 10. karger.com [karger.com]
- 11. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PHA-793887: A Pan-CDK Inhibitor Plagued by Toxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pan-cyclin-dependent kinase (CDK) inhibitor PHA-793887 with currently approved selective CDK4/6 inhibitors. While preclinical studies showed promise for PHA-793887 in treating various cancers, its clinical development was halted due to severe and unexpected hepatotoxicity. This document aims to provide an objective analysis of its performance against safer, approved alternatives, supported by available experimental data and detailed methodologies for key assays.
Overview of PHA-793887 and its Alternatives
PHA-793887 is a potent, ATP-competitive, small molecule inhibitor of multiple CDKs, including CDK1, CDK2, CDK4, CDK5, CDK7, and CDK9.[1] Its broad activity against various CDKs suggested it could overcome resistance mechanisms that might arise with more selective inhibitors.[2] However, this lack of selectivity is also believed to contribute to its significant toxicity.
In contrast, the FDA-approved CDK inhibitors—Palbociclib (B1678290), Ribociclib, and Abemaciclib—are highly selective for CDK4 and CDK6. This specificity has led to a more favorable safety profile, establishing them as standard-of-care in combination with endocrine therapy for hormone receptor-positive (HR+), HER2-negative (HER2-) metastatic breast cancer.[3][4][5]
Comparative Efficacy and Toxicity
A direct head-to-head clinical comparison of PHA-793887 with selective CDK4/6 inhibitors is unavailable due to the termination of PHA-793887's clinical trials. However, a comparative analysis of their preclinical data and the clinical data of the approved inhibitors highlights significant differences in both efficacy and safety.
Preclinical Activity
| Compound | Target CDKs | In Vitro IC50 (nM) | Key Preclinical Findings |
| PHA-793887 | Pan-CDK (CDK1, 2, 4, 5, 7, 9) | CDK2: 8, CDK5: 5, CDK7: 10, CDK1: 60, CDK4: 62, CDK9: 138[1] | Cytotoxic to various leukemia cell lines with IC50s ranging from 0.3 to 7 µM.[6] Induced cell-cycle arrest and apoptosis in cancer cells.[2] |
| Palbociclib | CDK4/6 | CDK4: 11, CDK6: 16 | Induces G1 arrest in Rb-positive cancer cells.[1] Synergistic with anti-estrogen therapies.[7] |
| Ribociclib | CDK4/6 | CDK4: 10, CDK6: 39 | Demonstrated tumor growth inhibition in preclinical models of breast cancer.[8] |
| Abemaciclib | CDK4/6 | CDK4: 2, CDK6: 10 | Shows single-agent activity and can cross the blood-brain barrier.[9][10] |
Clinical Performance and Toxicity
| Compound | Indication | Key Efficacy Results | Common Adverse Events | Dose-Limiting Toxicity |
| PHA-793887 | Advanced/Metastatic Solid Tumors (Phase I) | No objective responses observed; stable disease in some patients.[11] | Gastrointestinal and nervous system events.[11] | Severe, dose-related hepatotoxicity , including fatal hepatorenal failure.[2][11] |
| Palbociclib | HR+/HER2- Metastatic Breast Cancer | Improved Progression-Free Survival (PFS).[12] | Neutropenia, leukopenia, fatigue.[9] | Neutropenia.[9] |
| Ribociclib | HR+/HER2- Metastatic Breast Cancer | Improved PFS and Overall Survival (OS). | Neutropenia, hepatotoxicity (elevated liver enzymes).[3] | Neutropenia, hepatotoxicity.[3] |
| Abemaciclib | HR+/HER2- Metastatic Breast Cancer | Improved PFS and OS.[13] | Diarrhea, neutropenia, fatigue.[9] | Diarrhea, fatigue.[10] |
Signaling Pathway and Experimental Workflows
CDK Signaling Pathway Inhibition
The diagram below illustrates the central role of CDK4/6 in the G1-S phase transition of the cell cycle. Mitogenic signals lead to the activation of the Cyclin D-CDK4/6 complex, which then phosphorylates the Retinoblastoma (Rb) protein. This phosphorylation releases the E2F transcription factor, allowing for the transcription of genes necessary for DNA replication and cell cycle progression. Selective CDK4/6 inhibitors block this phosphorylation step, leading to G1 cell cycle arrest. Pan-CDK inhibitors like PHA-793887 inhibit not only CDK4/6 but also other CDKs involved in different phases of the cell cycle, leading to a broader, and potentially more toxic, effect.
Caption: Simplified CDK signaling pathway and points of inhibition.
Experimental Workflow for Evaluating CDK Inhibitors
The following diagram outlines a typical workflow for the preclinical evaluation of CDK inhibitors.
Caption: General experimental workflow for in vitro CDK inhibitor testing.
Detailed Experimental Protocols
Cell Viability Assay (MTT/CCK-8)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the CDK inhibitor on cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[14]
-
Treatment: Treat the cells with a serial dilution of the CDK inhibitor (e.g., PHA-793887, Palbociclib) for 72 hours. Include a vehicle control (e.g., DMSO).[15]
-
Reagent Addition:
-
For MTT assay: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours. Then, add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[14]
-
For CCK-8 assay: Add CCK-8 solution to each well and incubate for 1-4 hours.[16]
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for CCK-8) using a microplate reader.[14][16]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Western Blot Analysis for Rb Phosphorylation
Objective: To assess the effect of the CDK inhibitor on the phosphorylation of Rb, a direct substrate of CDK4/6.
Methodology:
-
Cell Treatment and Lysis: Treat cells with the CDK inhibitor at various concentrations for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[4][17]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[17]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.[4][17]
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phosphorylated Rb (e.g., Ser780, Ser807/811), total Rb, and a loading control (e.g., β-actin or GAPDH).[17][18] Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.[17]
-
Detection and Analysis: Detect the chemiluminescent signal and quantify the band intensities. Normalize the phosphorylated Rb levels to total Rb and the loading control.[17]
Conclusion and Future Perspectives
The preclinical profile of PHA-793887, a pan-CDK inhibitor, demonstrated potent anti-proliferative activity across various cancer cell lines. However, its clinical development was justifiably terminated due to severe and unpredictable hepatotoxicity, a toxicity not predicted by preclinical models.[2] In contrast, the development of highly selective CDK4/6 inhibitors has been a major advancement in cancer therapy, particularly for HR+/HER2- breast cancer. The improved safety profiles of Palbociclib, Ribociclib, and Abemaciclib, a direct result of their target selectivity, have allowed for their successful clinical application and have significantly improved patient outcomes.[3][5]
The story of PHA-793887 serves as a critical lesson in drug development, emphasizing that while broad-spectrum inhibition may appear advantageous in overcoming resistance, the associated toxicity can be a prohibitive barrier. Future research in CDK inhibitors will likely focus on developing even more selective inhibitors for other CDKs implicated in cancer and on strategies to overcome resistance to the current generation of CDK4/6 inhibitors. The reproducibility of preclinical toxicology studies and the development of better predictive models for human toxicity remain crucial areas of investigation for the entire field of oncology drug development.
References
- 1. targetedonc.com [targetedonc.com]
- 2. The Roles of Cyclin-Dependent Kinases in Cell-Cycle Progression and Therapeutic Strategies in Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK4/6 inhibitors sensitize Rb-positive sarcoma cells to Wee1 kinase inhibition through reversible cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Foretinib Alleviates Osteoblast Senescence and Protects Against Bone Loss in Ovariectomized Mice by Promoting Osteoblast Differentiation [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Preclinical and clinical development of palbociclib and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical Evaluation of the Efficacy of a Cyclin-dependent Kinase Inhibitor Ribociclib in Combination with Letrozole Against Patient-Derived Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer [frontiersin.org]
- 10. Efficacy and Safety of Abemaciclib, an Inhibitor of CDK4 and CDK6, for Patients with Breast Cancer, Non-Small Cell Lung Cancer, and Other Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. praxilabs.com [praxilabs.com]
- 12. oncnursingnews.com [oncnursingnews.com]
- 13. [Development of CDK4 & 6 Inhibitor Abemaciclib in Breast Cancer] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 15. researchgate.net [researchgate.net]
- 16. medchemexpress.com [medchemexpress.com]
- 17. benchchem.com [benchchem.com]
- 18. aacrjournals.org [aacrjournals.org]
A Tale of Two Paths: The Preclinical Promise and Clinical Setback of Pan-CDK Inhibitor PHA-793887 Compared to Approved CDK4/6 Inhibitors
For researchers, scientists, and drug development professionals, the journey of a drug candidate from preclinical promise to clinical reality is often fraught with challenges. This guide provides a comparative analysis of PHA-793887, a potent pan-cyclin-dependent kinase (CDK) inhibitor, against the approved and clinically successful CDK4/6 inhibitors: Palbociclib (B1678290), Ribociclib (B560063), and Abemaciclib (B560072). While PHA-793887 demonstrated significant therapeutic potential in preclinical studies, its clinical development was halted due to unforeseen toxicity, offering valuable lessons for the development of future kinase inhibitors.
Executive Summary
PHA-793887, an inhibitor of multiple CDKs including CDK1, CDK2, and CDK4, showed promising cytotoxic activity against various cancer cell lines, particularly in leukemia models, during preclinical evaluation.[1] However, a first-in-human Phase I clinical trial was terminated due to severe and unexpected dose-related hepatic toxicity.[2][3] In stark contrast, the selective CDK4/6 inhibitors Palbociclib, Ribociclib, and Abemaciclib have been successfully integrated into the standard of care for hormone receptor-positive (HR+), HER2-negative (HER2-) advanced or metastatic breast cancer, demonstrating a manageable safety profile and significant improvements in patient outcomes.[4][5] This guide will delve into the preclinical data of PHA-793887, the clinical trial results that led to its discontinuation, and a comparative analysis of its safety profile against the approved CDK4/6 inhibitors.
Data Presentation: A Comparative Overview
The following tables summarize the key characteristics, preclinical efficacy, and clinical trial outcomes of PHA-793887 and the approved CDK4/6 inhibitors.
Table 1: Inhibitor Characteristics and Preclinical Activity
| Feature | PHA-793887 | Palbociclib | Ribociclib | Abemaciclib |
| Target CDKs | Pan-CDK inhibitor (CDK1, CDK2, CDK4, etc.) | CDK4, CDK6 | CDK4, CDK6 | CDK4, CDK6 |
| Preclinical Efficacy | Cytotoxic to various cancer cell lines, particularly effective in leukemia models with IC50 values in the micromolar range.[1] | Induces G1 cell cycle arrest in HR+ breast cancer cell lines. | Induces G1 cell cycle arrest in HR+ breast cancer cell lines. | Induces G1 cell cycle arrest in HR+ breast cancer cell lines; also shows CNS penetration. |
| IC50 (CDK4) | Not explicitly reported in provided abstracts. | Potent and selective inhibition. | Potent and selective inhibition. | Potent and selective inhibition. |
Table 2: Clinical Trial Comparison - Focus on Safety
| Aspect | PHA-793887 (Phase I) | Palbociclib (Pivotal Trials) | Ribociclib (Pivotal Trials) | Abemaciclib (Pivotal Trials) |
| Status | Terminated | Approved | Approved | Approved |
| Reason for Discontinuation | Severe, dose-related hepatic toxicity.[2][3] | N/A | N/A | N/A |
| Dose-Limiting Toxicities (DLTs) | Hepatotoxicity.[2] | Neutropenia.[6] | Neutropenia, Hepatotoxicity (less severe than PHA-793887), QT prolongation.[7][8] | Diarrhea, Neutropenia.[9][10] |
| Common Adverse Events (Grade ≥3) | Not extensively documented due to early termination. | Neutropenia (most common), leukopenia, fatigue.[6][11] | Neutropenia, hepatobiliary toxicity, QT interval prolongation.[7][12] | Diarrhea, neutropenia, fatigue.[9][13] |
| Fatal Adverse Events | One case of fatal hepatorenal failure reported.[2] | Rare, not significantly different from control arms in major trials. | Rare, not significantly different from control arms in major trials. | Rare, not significantly different from control arms in major trials. |
Experimental Protocols
PHA-793887 Preclinical Leukemia Studies
The in vitro and in vivo therapeutic activity of PHA-793887 was evaluated in the context of hematopoietic neoplasms.[1]
-
Cell Lines and Culture: Thirteen leukemic cell lines with different cytogenetic abnormalities and normal hematopoietic cells were used. Cells were cultured in appropriate media and conditions.
-
Cytotoxicity and Colony Assays: The cytotoxic effects of PHA-793887 were determined using standard cytotoxicity assays. Colony-forming assays were conducted to assess the long-term antiproliferative activity of the drug.
-
Western Blotting: The molecular effects of PHA-793887 on cell cycle-related proteins were analyzed by Western blotting to investigate the mechanism of action.
-
In Vivo Xenograft Models: The in vivo efficacy of PHA-793887 was tested in several leukemia xenograft models in mice. This included both subcutaneous and disseminated disease models to better mimic human leukemia.[1]
PHA-793887 Phase I Clinical Trial
A first-in-human, open-label, dose-escalation Phase I study was conducted to determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and recommended Phase II dose of PHA-793887 in patients with advanced solid tumors.[2][3]
-
Patient Population: Patients with advanced, metastatic solid tumors for whom standard therapy was no longer effective.
-
Study Design: A standard 3+3 dose-escalation design was employed. Cohorts of 3 to 6 patients received escalating doses of PHA-793887.
-
Dosing and Administration: PHA-793887 was administered as a 1-hour intravenous infusion on days 1, 8, and 15 of a 28-day cycle.[2] The starting dose was 11 mg/m², with subsequent dose levels at 22, 44, and 66 mg/m².[2]
-
Assessments: Safety and toxicity were monitored continuously. Pharmacokinetic parameters were also evaluated.
Mandatory Visualization
Below are diagrams illustrating the CDK signaling pathway and the experimental workflow of the PHA-793887 Phase I clinical trial.
Caption: Simplified CDK signaling pathway in G1-S phase transition and points of intervention by CDK inhibitors.
Caption: Workflow of the PHA-793887 Phase I dose-escalation clinical trial.
Discussion and Conclusion
The story of PHA-793887 serves as a critical reminder of the unpredictability of clinical drug development. Despite a strong preclinical rationale and promising efficacy in various cancer models, the severe and unexpected hepatotoxicity observed in the Phase I trial led to its discontinuation.[2][3] This contrasts sharply with the successful development of selective CDK4/6 inhibitors. The manageable toxicity profiles of Palbociclib, Ribociclib, and Abemaciclib, primarily characterized by neutropenia and, in the case of Abemaciclib, diarrhea, have allowed for their widespread clinical use and have significantly improved the prognosis for patients with HR+/HER2- metastatic breast cancer.[6][8][14]
Several factors could have contributed to the different outcomes. The pan-inhibitory nature of PHA-793887, targeting multiple CDKs, may have led to off-target effects and a narrower therapeutic window compared to the more selective CDK4/6 inhibitors.[15] The preclinical models used for PHA-793887 may not have adequately predicted the specific liver toxicity observed in humans.
For researchers and drug developers, the key takeaways from this comparison are:
-
The importance of selectivity: Targeting specific kinases, as demonstrated by the CDK4/6 inhibitors, can lead to a more favorable safety profile.
-
The limitations of preclinical models: While essential, preclinical studies may not always predict all human toxicities.
-
The value of early and robust safety assessments: Rigorous monitoring for unexpected toxicities in early-phase clinical trials is paramount.
References
- 1. Therapeutic efficacy of the pan-cdk inhibitor PHA-793887 in vitro and in vivo in engraftment and high-burden leukemia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. A first in man, phase I dose-escalation study of PHA-793887, an inhibitor of multiple cyclin-dependent kinases (CDK2, 1 and 4) reveals unexpected hepatotoxicity in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
- 5. Side effects not a major problem for new class of breast cancer drugs - ecancer [ecancer.org]
- 6. Real-world clinical outcomes and toxicity in metastatic breast cancer patients treated with palbociclib and endocrine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NATALEE Trial Long-Term Results on Ribociclib Combination Therapy in Early-Stage Breast Cancer - The ASCO Post [ascopost.com]
- 8. ascopubs.org [ascopubs.org]
- 9. Clinical Review - Abemaciclib (Verzenio) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Efficacy, safety and toxicity management of adjuvant abemaciclib in early stage HR+/HER2- high-risk breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Meta-analysis of selected toxicity endpoints of CDK4/6 inhibitors: Palbociclib and ribociclib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ribociclib Improves Survival in Advanced Breast Cancer - NCI [cancer.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. ASCO – American Society of Clinical Oncology [asco.org]
- 15. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of the Pan-CDK Inhibitor PHA-793887
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase inhibitor PHA-793887 with other cyclin-dependent kinase (CDK) inhibitors. The cross-reactivity profile of PHA-793887 is presented alongside that of other notable pan-CDK and selective CDK inhibitors, supported by experimental data to inform target validation and drug development decisions.
Kinase Inhibition Profile of PHA-793887 and Comparators
PHA-793887 is a potent, ATP-competitive inhibitor of multiple CDKs. Its inhibitory activity extends to several members of the CDK family, classifying it as a pan-CDK inhibitor. Its cross-reactivity profile has been assessed against a broad panel of kinases, revealing off-target effects, most notably against Glycogen Synthase Kinase 3β (GSK3β).[1]
For a comprehensive comparison, the inhibitory potency (IC50) of PHA-793887 is presented alongside other well-characterized CDK inhibitors: Flavopiridol (Alvocidib), Dinaciclib (B612106), and SNS-032. These compounds also exhibit broad activity across the CDK family.
Table 1: Comparative IC50 Values of Pan-CDK Inhibitors
| Kinase | PHA-793887 (nM) | Flavopiridol (nM) | Dinaciclib (nM) | SNS-032 (nM) |
| CDK1 | 60[1] | 20-100[2] | 3[3] | 480[4] |
| CDK2 | 8[1] | 20-100[2] | 1[3] | 38[4] |
| CDK4 | 62[1] | 20-100[2] | - | 925[4] |
| CDK5 | - | 86[5] | 1[3] | - |
| CDK7 | - | 875[2] | - | 62[6] |
| CDK9 | 138[1] | 20-100[2] | 4[3] | 4[6] |
| GSK3β | 79[1] | 280[2] | - | - |
Note: A comprehensive KINOMEscan screen revealed that PHA-793887 inhibits 37 kinases at a concentration of 10 µM.[7][8]
Experimental Protocols
The following provides a generalized methodology for a radiometric protein kinase assay, a standard method for determining the inhibitory activity of compounds like PHA-793887.
Radiometric Protein Kinase Assay Protocol
This assay measures the transfer of a radiolabeled phosphate (B84403) from [γ-³²P]ATP to a kinase-specific substrate.
Materials:
-
Purified recombinant kinase (e.g., CDK2/Cyclin A)
-
Kinase-specific substrate (e.g., Histone H1)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test inhibitor (e.g., PHA-793887) dissolved in DMSO
-
ATP solution
-
Stop solution (e.g., 75 mM phosphoric acid)
-
P81 phosphocellulose paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the kinase reaction buffer, the purified kinase, and the specific substrate.
-
Inhibitor Addition: Add the test inhibitor at various concentrations. Include a DMSO-only control (vehicle).
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Stopping the Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper. The paper binds the phosphorylated substrate.
-
Washing: Wash the P81 paper multiple times with the stop solution (e.g., 0.5% phosphoric acid) to remove unincorporated [γ-³²P]ATP.[9]
-
Quantification: Place the washed P81 paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Determine the kinase activity as a percentage of the vehicle control. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Signaling Pathway and Experimental Workflow
CDK-Mediated Cell Cycle Progression
CDKs are key regulators of the cell cycle. A primary mechanism of action for inhibitors like PHA-793887 is the prevention of the phosphorylation of the Retinoblastoma protein (Rb).[1][10] In its hypophosphorylated state, Rb binds to the E2F transcription factor, inhibiting the expression of genes required for S-phase entry. Upon phosphorylation by CDK4/6 and subsequently CDK2, Rb releases E2F, allowing for cell cycle progression.[11][12]
Caption: CDK-mediated phosphorylation of Rb in G1/S transition.
Experimental Workflow for Kinase Inhibitor Profiling
The process of characterizing the cross-reactivity of a kinase inhibitor involves several key steps, from initial high-throughput screening to detailed dose-response analysis.
Caption: Workflow for kinase inhibitor cross-reactivity profiling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Cyclin-dependent kinase inhibitor dinaciclib potently synergizes with cisplatin in preclinical models of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of SNS-032, a novel cyclin-dependent kinase inhibitor, in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Flavopiridol Analogues that Selectively Inhibit Positive Transcription Elongation Factor (P-TEFb) and Block HIV-1 Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 8. Gene Set - PHA-793887 [maayanlab.cloud]
- 9. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic efficacy of the pan-cdk inhibitor PHA-793887 in vitro and in vivo in engraftment and high-burden leukemia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Cyclin D activates the Rb tumor suppressor by mono-phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pan-CDK Inhibitor PHA-793887 and Newer Generation Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of the pan-cyclin-dependent kinase (CDK) inhibitor PHA-793887 against newer, more selective CDK inhibitors. While PHA-793887 showed initial promise in preclinical studies, its development was halted due to severe hepatotoxicity observed in a phase I clinical trial.[1][2] This guide will objectively compare the performance of PHA-793887 with next-generation compounds, supported by available experimental data, to inform current research and drug development strategies in oncology.
Introduction to PHA-793887
PHA-793887 is a potent, ATP-competitive inhibitor of multiple CDKs, with significant activity against CDK1, CDK2, CDK4, CDK5, CDK7, and CDK9.[3][4] Its mechanism of action involves the inhibition of the phosphorylation of the Retinoblastoma (Rb) protein and nucleophosmin, leading to cell cycle arrest and apoptosis.[3][5] Preclinical data demonstrated its cytotoxic effects on various cancer cell lines, particularly in leukemia models.[5] However, the off-target effects leading to liver toxicity ultimately precluded its clinical advancement.[1][2]
The Advent of Selective CDK Inhibitors
The limitations of pan-CDK inhibitors like PHA-793887, primarily their toxicity due to broad kinase inhibition, spurred the development of more selective CDK inhibitors.[4][6] These newer compounds are designed to target specific CDK family members, aiming for a better therapeutic window with reduced side effects. This guide focuses on two major classes of these newer agents:
-
CDK4/6 Inhibitors: Palbociclib, Ribociclib, and Abemaciclib have been successfully developed and approved for the treatment of certain types of breast cancer.[4][7][8][9] They primarily induce G1 cell cycle arrest by selectively inhibiting CDK4 and CDK6.[7]
-
CDK7 Inhibitors: Compounds like SY-5609 and Samuraciclib (CT-7001) are in clinical development and have shown promise in preclinical models.[10][11] CDK7 plays a dual role in regulating the cell cycle and transcription, making it an attractive therapeutic target.[11][12][13]
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for PHA-793887 and a selection of newer CDK inhibitors. It is important to note that direct head-to-head preclinical studies are limited, and the data presented is compiled from various sources.
Table 1: In Vitro Potency (IC50) of CDK Inhibitors against Key Kinases
| Compound | CDK1 (nM) | CDK2 (nM) | CDK4 (nM) | CDK5 (nM) | CDK7 (nM) | CDK9 (nM) | GSK3β (nM) | Reference |
| PHA-793887 | 60 | 8 | 62 | 5 | 10 | 138 | 79 | [3][4] |
| Palbociclib | >10,000 | >10,000 | 11 | - | - | >10,000 | - | [7] |
| Ribociclib | - | - | 10 | - | - | - | - | [7] |
| Abemaciclib | - | - | 2 | - | - | - | - | [7] |
| SY-5609 | - | >49,000 | - | - | 60 | >160,000 | - | [14] |
| Samuraciclib (CT-7001) | >1,000 | >1,000 | >1,000 | - | 40 | >1,000 | - | [11][14] |
Table 2: Cellular Activity of CDK Inhibitors in Cancer Cell Lines
| Compound | Cell Line | Assay Type | IC50 (µM) | Observed Effect | Reference |
| PHA-793887 | Leukemia Cell Lines | Cytotoxicity | 0.3 - 7 | Cell cycle arrest, Apoptosis | [5] |
| PHA-793887 | Leukemia Cell Lines | Colony Formation | < 0.1 | Prolonged antiproliferative activity | [5] |
| Palbociclib | Various Rb-positive | Proliferation | Varies | G1 arrest | [7] |
| Abemaciclib | Various Rb-positive | Proliferation | Varies | G1 arrest | [7] |
| SY-5609 | Various solid tumors | Proliferation | Varies | Anti-tumor activity | [14] |
| Samuraciclib (CT-7001) | Prostate Cancer | Proliferation | Varies | Inhibition of proliferation | [15] |
Signaling Pathway and Experimental Workflow Diagrams
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: Simplified CDK signaling pathways and points of inhibition.
References
- 1. promega.jp [promega.jp]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. CDK4/6 inhibitors: basics, pros, and major cons in breast cancer treatment with specific regard to cardiotoxicity – a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. targetedonc.com [targetedonc.com]
- 8. Frontiers | Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer [frontiersin.org]
- 9. Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]
- 13. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 14. bu.edu [bu.edu]
- 15. The CDK7 inhibitor CT7001 (Samuraciclib) targets proliferation pathways to inhibit advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of PHA-793887 and Other Cyclin-Dependent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PHA-793887 is a potent, ATP-competitive inhibitor of multiple cyclin-dependent kinases (CDKs), showing significant activity against CDK1, CDK2, CDK4, and CDK9.[1] Its broad activity profile contrasts with the high selectivity of palbociclib, ribociclib, and abemaciclib (B560072) for CDK4 and CDK6. While PHA-793887 demonstrated promising anti-proliferative effects in various cancer cell lines and in vivo models, its clinical development was halted due to severe, dose-related hepatotoxicity.[2] This guide delves into the biochemical potency, cellular activity, and mechanistic pathways of these CDK inhibitors to provide a valuable resource for researchers in the field of cancer therapeutics.
Data Presentation: Quantitative Comparison of CDK Inhibitors
The following tables summarize the biochemical and cellular potency of PHA-793887 and its key alternatives.
Table 1: Biochemical Inhibitory Activity (IC50) of CDK Inhibitors
| Compound | CDK1 (nM) | CDK2 (nM) | CDK4 (nM) | CDK5 (nM) | CDK6 (nM) | CDK7 (nM) | CDK9 (nM) | GSK3β (nM) |
| PHA-793887 | 60[1] | 8[1] | 62[1] | 5[3] | - | 10[3] | 138[1] | 79[1] |
| Palbociclib | >10,000 | >10,000 | 11[4] | - | 16[4] | - | - | - |
| Ribociclib | - | - | 10[4] | - | 39[3] | - | - | - |
| Abemaciclib | - | - | 2[4] | - | 9.9[3] | - | - | - |
Table 2: Cellular Antiproliferative Activity (IC50) of PHA-793887 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A2780 | Ovarian Carcinoma | 0.09[1] |
| HCT-116 | Colorectal Carcinoma | 0.2[3] |
| COLO-205 | Colorectal Adenocarcinoma | 0.2[3] |
| A375 | Malignant Melanoma | 0.396[1] |
| PC3 | Prostate Adenocarcinoma | 3.4[3] |
| MCF-7 | Breast Adenocarcinoma | 1.2[3] |
| K562 | Chronic Myelogenous Leukemia | 0.3 - 7[3] |
| HL60 | Acute Promyelocytic Leukemia | 0.3 - 7[3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Biochemical Kinase Assays
The inhibitory activity of the compounds against various CDKs was determined using radiometric kinase assays. The general protocol involved the following steps:
-
Reaction Setup: The kinase, a specific substrate (e.g., Histone H1 for CDK2/Cyclin A), and the test compound at varying concentrations were incubated in a reaction buffer containing ATP and [γ-³³P]ATP.
-
Incubation: The reaction mixture was incubated at room temperature for a specified period (e.g., 60 minutes) to allow for phosphorylation of the substrate.
-
Stopping the Reaction: The reaction was terminated by the addition of a stop solution, typically containing a high concentration of EDTA or phosphoric acid.
-
Separation and Detection: The phosphorylated substrate was separated from the unincorporated [γ-³³P]ATP using methods such as filtration through phosphocellulose filter plates or binding to scintillation proximity assay (SPA) beads.
-
Data Analysis: The amount of incorporated radioactivity was quantified using a scintillation counter. The IC50 values, representing the concentration of the inhibitor required to reduce the kinase activity by 50%, were calculated by fitting the data to a dose-response curve.
Cell Proliferation Assays
The antiproliferative activity of the compounds was assessed in various cancer cell lines using assays that measure cell viability. A common method is the Sulforhodamine B (SRB) assay:
-
Cell Seeding: Cancer cells were seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The cells were then treated with the test compounds at a range of concentrations for a specified duration (e.g., 72 hours).
-
Cell Fixation: After the incubation period, the cells were fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells were stained with Sulforhodamine B, a dye that binds to cellular proteins.
-
Measurement: The unbound dye was washed away, and the protein-bound dye was solubilized. The absorbance was measured using a microplate reader at a specific wavelength (e.g., 515 nm).
-
Data Analysis: The absorbance is proportional to the number of viable cells. The IC50 values were determined by plotting the percentage of cell growth inhibition against the compound concentration.
Mandatory Visualization
The following diagrams illustrate the signaling pathways affected by CDK inhibitors and a typical experimental workflow.
Caption: Simplified signaling pathway of cell cycle regulation by CDKs and the points of intervention by PHA-793887 and selective CDK4/6 inhibitors.
References
- 1. Targeting CDK4 and 6 in Cancer Therapy: Emerging Preclinical Insights Related to Abemaciclib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances of highly selective CDK4/6 inhibitors in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. targetedonc.com [targetedonc.com]
Safety Operating Guide
Navigating the Safe Disposal of A-23887: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This document provides essential, immediate safety and logistical information for the proper disposal of the substance identified as A-23887.
Initial investigations did not yield a publicly recognized chemical entity with the exact identifier "A-23887." However, extensive research strongly suggests that this may be an internal reference or a typographical error for PHA-793887 , a potent, ATP-competitive pan-cyclin-dependent kinase (CDK) inhibitor. This guide will proceed under this assumption, providing detailed procedures relevant to PHA-793887 and similar cytotoxic research compounds. In the absence of a specific Safety Data Sheet (SDS) for "A-23887," the following guidance is based on the known properties of PHA-793887 and general best practices for the disposal of hazardous chemical waste.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is critical to adhere to standard laboratory safety protocols. Personal Protective Equipment (PPE) is mandatory when handling PHA-793887 or any potentially hazardous chemical.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: A properly fitted respirator may be necessary if there is a risk of aerosolization or if handling the compound as a powder.
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Quantitative Data Summary
The following table summarizes key quantitative data for PHA-793887, compiled from various research and supplier sources. This information is critical for understanding the compound's properties for safe handling and experimental design.
| Property | Value |
| Molecular Weight | 361.5 g/mol |
| CAS Number | 718630-59-2 |
| Solubility | Soluble in DMSO (72 mg/mL) |
| Storage | Lyophilized form should be stored at -20°C and kept desiccated for long-term stability (up to 36 months). In solution, store at -20°C and use within one month to prevent loss of potency.[1] |
| IC₅₀ Values (In Vitro) | CDK2: 8 nM, CDK5: 5 nM, CDK7: 10 nM, CDK1: 60 nM, CDK4: 62 nM, CDK9: 138 nM.[2][3] Cytotoxic for various leukemic cell lines with IC₅₀ values ranging from 0.3 to 7 µM.[4] |
| In Vivo Efficacy | Induces tumor growth inhibition in mouse xenograft models at doses of 15-30 mg/kg.[2][3] |
Step-by-Step Disposal Procedures
The disposal of PHA-793887 must be conducted in accordance with all applicable federal, state, and local regulations for hazardous waste. As a potent cytotoxic agent, it should be treated as a hazardous chemical waste.
1. Decontamination of Labware and Surfaces:
- All labware (glassware, plasticware, etc.) that has come into contact with PHA-793887 should be decontaminated.
- A common method is to soak the labware in a 10% bleach solution for at least 30 minutes, followed by thorough rinsing with water.
- Work surfaces should be wiped down with a suitable decontaminating agent (e.g., 70% ethanol (B145695) followed by a 10% bleach solution).
2. Segregation and Collection of Waste:
- Solid Waste:
- Contaminated solid waste, including unused compound, contaminated PPE (gloves, lab coats), and plasticware, should be collected in a designated, clearly labeled hazardous waste container.
- The container must be leak-proof and have a secure lid.
- Liquid Waste:
- Solutions containing PHA-793887 should be collected in a separate, clearly labeled hazardous liquid waste container.
- Do not mix with other incompatible waste streams. The primary solvent (e.g., DMSO) should be noted on the waste label.
3. Labeling and Storage of Waste:
- All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("PHA-793887"), the primary hazard (e.g., "Cytotoxic"), and the date of accumulation.
- Store the sealed waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, until collection by a licensed hazardous waste disposal company.
4. Final Disposal:
- Disposal must be carried out by a licensed and certified hazardous waste management company.
- Do not dispose of PHA-793887 down the drain or in the regular trash.
- Provide the disposal company with all available safety information, including the chemical name and any known hazards.
Experimental Protocols
While specific experimental protocols will vary depending on the research objectives, the following provides a general methodology for an in vitro kinase inhibition assay, a common experiment for compounds like PHA-793887.[2]
Protocol: In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of PHA-793887 against a specific cyclin-dependent kinase.
-
Materials:
-
PHA-793887 stock solution (e.g., 10 mM in DMSO)
-
Recombinant CDK enzyme (e.g., CDK2/Cyclin A)
-
Kinase buffer
-
Substrate peptide
-
ATP (radiolabeled or with a detection system)
-
96-well assay plates
-
Detection reagents (e.g., for luminescence or radioactivity)
-
-
Procedure: a. Prepare a serial dilution of PHA-793887 in kinase buffer. b. In a 96-well plate, add the CDK enzyme, substrate peptide, and the diluted PHA-793887. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes). e. Stop the reaction. f. Quantify the amount of phosphorylated substrate using a suitable detection method. g. Plot the percentage of kinase activity against the logarithm of the PHA-793887 concentration. h. Determine the IC₅₀ value from the resulting dose-response curve.
Visualizing Workflows and Pathways
To further clarify the procedural and biological aspects of working with PHA-793887, the following diagrams have been generated.
Caption: Disposal workflow for PHA-793887.
Caption: Simplified signaling pathway of PHA-793887.
By adhering to these rigorous safety and disposal protocols, laboratories can mitigate the risks associated with handling potent cytotoxic compounds like PHA-793887, ensuring the well-being of personnel and maintaining environmental compliance.
References
Personal protective equipment for handling A 23887
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with A-23887. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with this potent compound.
Hazard Identification and Overview
A-23887 is a hazardous substance that requires careful handling. According to safety data sheets, it is classified with the following hazards:
-
Acute Toxicity: Fatal if swallowed, in contact with skin, or if inhaled (Category 2).
-
Germ Cell Mutagenicity: May cause genetic defects (Category 1B).
-
Carcinogenicity: May cause cancer (Category 1B).
Given these significant health risks, strict adherence to the safety protocols outlined below is mandatory.
Personal Protective Equipment (PPE)
The selection and proper use of PPE are the first line of defense against exposure to A-23887. The following table summarizes the required PPE for various handling scenarios.
| Body Part | Required PPE | Specifications and Use Cases |
| Respiratory | Full-face respirator with appropriate cartridges | Required for any handling of powdered A-23887 or when aerosolization is possible. Ensure a proper fit test has been conducted. |
| Self-contained breathing apparatus | To be used in case of fire or major spills. | |
| Hands | Chemical-resistant gloves (e.g., Nitrile rubber) | Minimum thickness of 0.11 mm with a breakthrough time of at least 480 minutes.[1] Always inspect gloves for tears or punctures before use. Dispose of contaminated gloves immediately. |
| Eyes/Face | Safety glasses with side shields or goggles | Mandatory for all procedures involving A-23887. |
| Face shield | Required when there is a risk of splashes or sprays. | |
| Body | Chemical-resistant laboratory coat or gown | Must be worn over personal clothing. |
| Full-body protective suit | Recommended for large-scale operations or in the event of a significant spill. |
Operational and Handling Plan
All work with A-23887 must be conducted within a designated controlled area. Adherence to the following operational steps is crucial for minimizing exposure risk.
Experimental Workflow for Handling A-23887
Caption: This diagram outlines the standard operating procedure for safely handling A-23887 in a laboratory setting.
Step-by-Step Handling Protocol:
-
Preparation:
-
Always work within a certified chemical fume hood.
-
Ensure all necessary safety equipment, including an eyewash station and safety shower, is accessible and operational.
-
Prepare all required materials and reagents before handling A-23887 to minimize movement and potential for contamination.
-
-
Handling:
-
When weighing the solid form of A-23887, do so in a ventilated balance enclosure to prevent inhalation of dust particles.
-
Do not eat, drink, or smoke in the designated handling area.[2]
-
Avoid direct contact with skin, eyes, and clothing. In case of contact, immediately follow the first-aid measures outlined in the Safety Data Sheet.
-
-
Spill Management:
-
In the event of a small spill, carefully absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed, labeled container for disposal.
-
For large spills, evacuate the area and follow emergency procedures.
-
Disposal Plan
Proper disposal of A-23887 and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
Waste Disposal Pathway
Caption: This flowchart illustrates the required steps for the safe disposal of A-23887 and associated contaminated materials.
Disposal Protocol:
-
Waste Segregation:
-
All disposable materials that have come into contact with A-23887, including gloves, pipette tips, and absorbent pads, must be treated as hazardous waste.
-
Segregate waste into solid, liquid, and sharp-specific containers.
-
-
Containerization and Labeling:
-
Use approved, leak-proof containers for all A-23887 waste.
-
Clearly label all waste containers with "Hazardous Waste," the chemical name ("A-23887"), and the associated hazard symbols.
-
-
Final Disposal:
-
Dispose of all A-23887 waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company.
-
Do not dispose of A-23887 down the drain or in regular trash.
-
By strictly adhering to these guidelines, you can mitigate the risks associated with handling A-23887 and maintain a safe and compliant laboratory environment. Always consult the most recent Safety Data Sheet for A-23887 before beginning any new experimental protocol.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
